Product packaging for Evenamide(Cat. No.:CAS No. 1092977-61-1)

Evenamide

Cat. No.: B1671789
CAS No.: 1092977-61-1
M. Wt: 278.39 g/mol
InChI Key: GRHBODILPPXVKN-UHFFFAOYSA-N
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Description

EVENAMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O2 B1671789 Evenamide CAS No. 1092977-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHBODILPPXVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032897
Record name Evenamide
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Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092977-61-1
Record name 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evenamide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evenamide
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Record name EVENAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Evenamide: A Novel Glutamatergic Modulator for the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

Evenamide (NW-3509) is an investigational, first-in-class, orally available small molecule being developed by Newron Pharmaceuticals as an add-on therapy for schizophrenia. Its novel mechanism of action, centered on the modulation of glutamate neurotransmission through the blockade of voltage-gated sodium channels (VGSCs), distinguishes it from current antipsychotic agents that primarily target dopaminergic and serotonergic pathways. This technical guide provides a comprehensive overview of the molecular mechanism, preclinical evidence, and clinical trial data for this compound in the context of schizophrenia, tailored for researchers, scientists, and drug development professionals.

Introduction: The Glutamatergic Hypothesis of Schizophrenia

While the dopamine hypothesis has long dominated the understanding and treatment of schizophrenia, accumulating evidence points to a significant role for glutamatergic dysfunction, particularly hypoactivity of the N-methyl-D-aspartate receptor (NMDAR), in the pathophysiology of the disorder.[1] This hypofunction is thought to lead to downstream hyperactivity of glutamatergic pathways, resulting in neuronal hyperexcitability in key brain regions such as the hippocampus and prefrontal cortex, which contributes to the positive, negative, and cognitive symptoms of schizophrenia.[2][3] this compound represents a targeted approach to normalize this pathological glutamate release.

Molecular Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[4][5][6] By binding to these channels, this compound modulates sustained, high-frequency neuronal firing that is characteristic of pathological states, without significantly affecting normal neuronal excitability.[5] This selective action is crucial, as it allows for the normalization of excessive, aberrant glutamate release without impairing basal glutamatergic neurotransmission.[4][6] Preclinical studies have shown that this compound does not interact with over 130 other central nervous system targets, including dopaminergic and serotonergic receptors, highlighting its focused mechanism.[4][6]

Signaling Pathway of this compound's Action

The proposed signaling pathway for this compound's therapeutic effect in schizophrenia is initiated by its binding to VGSCs on presynaptic glutamatergic neurons. This action preferentially dampens the excessive neuronal firing that leads to pathological glutamate release. The subsequent reduction in extracellular glutamate levels helps to restore normal synaptic function and alleviate the neuronal hyperexcitability implicated in the symptoms of schizophrenia.

Evenamide_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Blocks Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle Triggers Fusion Glutamate_Normalized Normalized Glutamate Levels VGSC->Glutamate_Normalized Normalizes Release Glutamate_Released Excessive Glutamate Release Glutamate_Vesicle->Glutamate_Released Releases Excessive_Firing Excessive Neuronal Firing (Pathological State) Excessive_Firing->VGSC Activates Normal_Firing Normal Neuronal Firing Normal_Firing->VGSC Unaffected Postsynaptic_Receptors Postsynaptic Glutamate Receptors Glutamate_Released->Postsynaptic_Receptors Activates Glutamate_Normalized->Postsynaptic_Receptors Neuronal_Hyperexcitability Neuronal Hyperexcitability Postsynaptic_Receptors->Neuronal_Hyperexcitability Leads to Restored_Homeostasis Restored Neuronal Homeostasis Postsynaptic_Receptors->Restored_Homeostasis

Caption: Proposed signaling pathway of this compound in schizophrenia.

Preclinical Evidence

This compound has demonstrated efficacy in multiple well-established animal models of schizophrenia, providing a strong rationale for its clinical development. These models aim to replicate key behavioral and neurochemical features of the disorder.

Ketamine-Induced Prepulse Inhibition (PPI) Deficit

The PPI test is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The administration of the NMDAR antagonist ketamine induces a deficit in PPI in rodents, mimicking this aspect of the disorder.

Experimental Protocol:

  • Animals: Male Sprague Dawley rats.

  • Drug Administration: this compound is administered orally (p.o.) at doses of 1.25, 5, and 15 mg/kg. Ketamine is administered subcutaneously (s.c.) at a dose of 10 mg/kg, 15 minutes prior to the PPI test.[7]

  • Apparatus: Acoustic startle chambers.

  • Procedure: Rats are habituated to the startle chambers. The test consists of trials with a startling stimulus (pulse) alone and trials where a weaker, non-startling stimulus (prepulse) precedes the pulse.

  • Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse alone trial)] x 100.

Results: this compound has been shown to reverse the ketamine-induced deficit in PPI, indicating its potential to ameliorate sensorimotor gating deficits in schizophrenia.[1]

Phencyclidine (PCP)-Induced Social Interaction Deficit

Social withdrawal is a core negative symptom of schizophrenia. Chronic administration of the NMDAR antagonist phencyclidine (PCP) in rats leads to a reduction in social interaction, modeling this negative symptom domain.

Experimental Protocol:

  • Animals: Male rats.

  • Drug Administration: PCP is administered to induce social withdrawal.[8] this compound is administered to assess its ability to reverse this deficit.[9]

  • Apparatus: An open-field arena.

  • Procedure: Pairs of unfamiliar rats are placed in the arena, and their social behaviors (e.g., sniffing, following, grooming) are recorded and scored.[10]

  • Data Analysis: The total time spent in social interaction is quantified.

Results: this compound has been shown to attenuate the PCP-induced deficits in social interaction, suggesting its potential to improve negative symptoms in schizophrenia.[9]

Experimental Workflow: Preclinical Behavioral Testing

Preclinical_Workflow Animal_Model Select Animal Model (e.g., Rat) Habituation Habituation to Test Environment Animal_Model->Habituation Drug_Admin Administer this compound and/or Psychomimetic (Ketamine/PCP) Habituation->Drug_Admin Behavioral_Test Conduct Behavioral Test (PPI or Social Interaction) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated or Manual) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis of Behavioral Data Data_Collection->Data_Analysis Results Evaluation of This compound's Efficacy Data_Analysis->Results

Caption: Generalized workflow for preclinical behavioral experiments.

Clinical Development and Efficacy

This compound is currently in late-stage clinical development as an add-on therapy for patients with schizophrenia who have an inadequate response to current antipsychotic medications.

Phase II Clinical Trial (Study 014/015)

This open-label study evaluated the long-term safety and efficacy of this compound as an add-on to antipsychotics in patients with treatment-resistant schizophrenia (TRS).[11]

Study Design:

  • Population: 161 patients with treatment-resistant schizophrenia.[11]

  • Intervention: this compound administered at doses of 7.5, 15, and 30 mg twice daily (bid) as an add-on to their current antipsychotic.[12]

  • Duration: 6-week initial phase followed by a 1-year extension.[11]

  • Primary Outcome: Safety and tolerability.

  • Secondary Outcomes: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, Clinical Global Impression of Severity (CGI-S), and Level of Functioning (LOF) scale.[11]

Results: this compound was well-tolerated and demonstrated a sustained and progressive improvement in PANSS total score, CGI-S, and LOF over the one-year treatment period. Notably, no patients relapsed during the study.[11]

Phase II/III Clinical Trial (Study 008A)

This pivotal study assessed the efficacy and safety of this compound as an add-on therapy in patients with chronic schizophrenia who were inadequately responding to second-generation antipsychotics.[13][14]

Study Design:

  • Population: 291 patients with chronic schizophrenia with an inadequate response to their current second-generation antipsychotic.[13][15]

  • Intervention: this compound 30 mg bid or placebo as an add-on to their current antipsychotic.[15]

  • Duration: 4 weeks.[13]

  • Primary Outcome: Change from baseline in PANSS total score.[13]

  • Secondary Outcome: Change from baseline in CGI-S.[13]

Results: The study met its primary and key secondary endpoints, with the this compound group showing a statistically significant and clinically meaningful reduction in PANSS total score and CGI-S compared to the placebo group.[13][14]

Clinical Trial Patient Population This compound Dose Primary Efficacy Endpoint Key Findings
Study 014/015 (Phase II) Treatment-Resistant Schizophrenia7.5, 15, 30 mg bidPANSS Total ScoreSustained improvement over 1 year, no relapses.[11]
Study 008A (Phase II/III) Inadequate Response to SGAs30 mg bidPANSS Total ScoreStatistically significant reduction in PANSS and CGI-S vs. placebo.[13][14]

Conclusion

This compound's unique mechanism of action as a voltage-gated sodium channel blocker that modulates pathological glutamate release offers a promising new therapeutic avenue for the treatment of schizophrenia. Its targeted approach, which complements the mechanisms of existing antipsychotics, has the potential to address the unmet needs of patients who do not respond adequately to current treatments. The robust preclinical data, coupled with the positive results from late-stage clinical trials, underscore the potential of this compound to become a valuable addition to the therapeutic armamentarium for schizophrenia. Further research and the completion of ongoing Phase III trials will be crucial in fully elucidating the clinical utility of this novel glutamatergic modulator.

References

chemical structure and synthesis of evenamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Evenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (developmental code name: NW-3509) is an investigational drug under development by Newron Pharmaceuticals as an add-on therapy for schizophrenia.[1] Its unique mechanism of action, which involves the modulation of glutamate release through the blockade of voltage-gated sodium channels (VGSCs), distinguishes it from many existing antipsychotic medications.[2] This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is chemically known as 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide.[3][1] The molecule features a central N,N-dimethylacetamide core linked to a 3-butoxyphenylethylamino moiety. This structure confers specific physicochemical properties that are crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueReference
IUPAC Name 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide[3][1]
Molecular Formula C₁₆H₂₆N₂O₂[3]
Molar Mass 278.396 g·mol⁻¹[3]
CAS Number 1092977-61-1[3]
PubChem CID 25105689[3]
SMILES CCCCOc1cccc(CCNCC(=O)N(C)C)c1[3]
InChI InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A method for its preparation is outlined in patent CN113710645A, which describes a more industrially scalable process compared to earlier disclosures.[3] The following is a representative experimental protocol based on the principles described in the patent literature.

Experimental Protocol: Synthesis of 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide

This synthesis involves the preparation of a key intermediate, 3-butoxyphenethylamine, followed by its reaction with 2-chloro-N,N-dimethylacetamide.

Step 1: Synthesis of 3-butoxyphenethylamine

  • Materials: 3-methoxyphenethylamine, 1-bromobutane, a suitable solvent (e.g., N,N-dimethylformamide - DMF), and a base (e.g., sodium hydride - NaH).

  • Procedure:

    • Dissolve 3-methoxyphenethylamine in the solvent within a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

    • Carefully add the base to the solution.

    • Slowly add 1-bromobutane to the reaction mixture.

    • Heat the mixture and maintain the temperature for a specified period to ensure the completion of the etherification reaction.

    • After the reaction is complete, cool the mixture and quench it with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-butoxyphenethylamine.

    • Purify the crude product, for example, by column chromatography, to yield pure 3-butoxyphenethylamine.

Step 2: Synthesis of this compound

  • Materials: 3-butoxyphenethylamine, 2-chloro-N,N-dimethylacetamide, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • In a reaction vessel, dissolve 3-butoxyphenethylamine and the base in the solvent.

    • Add 2-chloro-N,N-dimethylacetamide to the mixture.

    • Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitored by, for example, thin-layer chromatography).

    • Cool the reaction mixture and filter off the solid by-products.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.

Step 3: (Optional) Formation of the Hydrochloride Salt

  • Materials: Pure this compound, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the purified this compound in a suitable solvent.

    • Slowly add a solution of hydrochloric acid while stirring.

    • The hydrochloride salt of this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash it with a cold solvent, and dry it under a vacuum to obtain 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide hydrochloride.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs).[4] This action modulates neuronal excitability. In pathological conditions such as schizophrenia, which are associated with glutamatergic dysregulation, this compound is thought to normalize the excessive release of glutamate without affecting basal glutamate levels.

Evenamide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization leads to Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Fusion and Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds to Postsynaptic_Signal Postsynaptic Signal Glutamate_Receptor->Postsynaptic_Signal Activates This compound This compound This compound->VGSC

Caption: Mechanism of action of this compound.

Experimental Workflow Visualization

The synthesis of this compound can be visualized as a multi-step process involving the preparation of a key intermediate and subsequent coupling to form the final product.

Evenamide_Synthesis_Workflow Start Starting Materials: 3-methoxyphenethylamine 1-bromobutane Step1 Step 1: Etherification (Formation of 3-butoxyphenethylamine) Start->Step1 Intermediate Intermediate: 3-butoxyphenethylamine Step1->Intermediate Step2 Step 2: Alkylation (Reaction with 2-chloro-N,N-dimethylacetamide) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Salt_Formation Optional: Salt Formation (with HCl) Final_Product->Salt_Formation Final_Salt This compound HCl Salt_Formation->Final_Salt

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound represents a promising therapeutic agent with a distinct mechanism of action for the treatment of schizophrenia. This guide provides essential technical information on its chemical structure and a viable synthetic pathway, which can serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The provided experimental protocol, while based on patent literature, should be adapted and optimized for specific laboratory conditions.

References

The Pharmacology of Evenamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evenamide hydrochloride (formerly NW-3509) is an investigational new drug under development by Newron Pharmaceuticals for the treatment of schizophrenia, particularly in patients with treatment-resistant schizophrenia (TRS) and those who respond inadequately to current antipsychotic medications.[1][2] this compound represents a novel therapeutic approach, acting as a selective voltage-gated sodium channel (VGSC) blocker that modulates glutamate release.[3][4][5] This in-depth guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and a summary of key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising new agent.

Introduction

Schizophrenia is a complex and debilitating mental disorder affecting millions worldwide.[4] While current antipsychotic medications, primarily targeting dopaminergic and serotonergic pathways, are effective for many patients, a significant proportion experience inadequate symptom control or treatment resistance.[1][6] Emerging evidence points to the role of glutamatergic dysregulation, particularly excessive glutamate release, in the pathophysiology of schizophrenia.[3][4][7] this compound hydrochloride has been developed to address this unmet need by targeting the glutamatergic system through a distinct mechanism of action.[3]

Mechanism of Action

This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs).[3][5] This action preferentially targets aberrant neuronal hyperexcitability, which is thought to underlie the excessive glutamate release observed in schizophrenia.[4][8] By blocking VGSCs, this compound normalizes glutamate release without affecting basal glutamatergic transmission.[3][5] This targeted modulation is a key differentiator from other antiglutamatergic agents and is believed to contribute to its efficacy and favorable side-effect profile.[4]

Signaling Pathway

The proposed signaling pathway for this compound's therapeutic effect is illustrated below.

Evenamide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization & Ca2+ Influx Glutamate Glutamate Glutamate_Vesicle->Glutamate Exocytosis This compound This compound This compound->VGSC Blocks Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds Downstream Downstream Signaling Glutamate_Receptor->Downstream Activates

This compound blocks VGSCs on the presynaptic neuron, reducing excessive glutamate release.

Pharmacodynamics

Primary Pharmacological Activity

This compound is a potent and selective blocker of voltage-gated sodium channels, with a reported binding affinity (Ki) of 0.4 µM.[9] Its blocking action is voltage- and use-dependent, meaning it has a higher affinity for channels that are in an inactivated state, which is more common during periods of excessive neuronal firing.[9] This property allows this compound to modulate sustained repetitive firing without significantly impairing normal neuronal excitability.[6]

Selectivity and Off-Target Effects

A key feature of this compound is its high selectivity. It has been screened against a large panel of over 130 central nervous system (CNS) targets, including receptors, enzymes, and transporters, and has been found to be devoid of significant biological activity at these sites.[3][5][10] This lack of off-target activity is believed to contribute to its favorable safety and tolerability profile, notably the absence of extrapyramidal symptoms, weight gain, and metabolic disturbances commonly associated with current antipsychotics.[4]

Pharmacokinetics

Limited pharmacokinetic data for this compound hydrochloride is publicly available. The following table summarizes the known parameters.

ParameterValueSpeciesNotes
Tmax (Time to Maximum Concentration) < 1 hourHumanIndicates rapid oral absorption.[11]
t½ (Half-life) 2-3 hoursHumanSuggests a need for twice-daily dosing.[11]
Metabolism Extensively metabolized by CYP2D6Human[11]
Excretion Traces excreted in urine, none in the gutHuman[11]

Preclinical Studies

This compound has demonstrated efficacy in a range of animal models of psychosis, mania, depression, and aggression.[6] Key preclinical findings include its ability to reverse behavioral deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP), which are used to model schizophrenia-like symptoms in rodents.[4][12]

Key Preclinical Experiments

Ketamine-Induced Prepulse Inhibition (PPI) Deficit

  • Objective: To assess the ability of this compound to reverse sensorimotor gating deficits relevant to schizophrenia.

  • General Methodology: Prepulse inhibition is the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling prepulse. This is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. In this model, rats are administered ketamine to induce a deficit in PPI. The ability of a test compound, such as this compound, to restore normal PPI is then measured. In a study, this compound was administered orally at doses of 1.25, 5, and 15 mg/kg to rats prior to the administration of ketamine (6 mg/kg, subcutaneous).[13] Clozapine (7.5 mg/kg, intraperitoneal) was used as a positive control.[13]

  • Results: this compound, particularly at a dose of 5 mg/kg, significantly reversed the ketamine-induced PPI deficit, with an efficacy comparable to clozapine.[13]

Phencyclidine (PCP)-Induced Social Deficit

  • Objective: To evaluate the effect of this compound on negative symptom-like behaviors in an animal model.

  • General Methodology: Chronic administration of PCP in rats leads to social withdrawal, which is considered an animal model of the negative symptoms of schizophrenia.[14][15] The social interaction test is used to quantify the amount of time an animal spends in social behaviors (e.g., sniffing, grooming) with a conspecific. The ability of a test compound to increase social interaction time in PCP-treated animals is a measure of its potential efficacy against negative symptoms.

  • Results: this compound has been shown to improve social withdrawal in rats treated with PCP.[16]

Clinical Trials

This compound has undergone extensive clinical evaluation in Phase II and Phase III trials, primarily as an add-on therapy for patients with schizophrenia.

Study 008A
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound (30 mg twice daily) as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[6][8]

  • Study Design: A 4-week, randomized, double-blind, placebo-controlled, international, multicenter Phase II/III study.[8] 291 patients were randomized to receive either this compound or placebo in addition to their ongoing antipsychotic medication.[8]

  • Key Efficacy Endpoints:

    • Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[8]

    • Secondary: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.[8]

  • Results: The study met its primary and key secondary endpoints. Patients receiving this compound showed a statistically significant and clinically meaningful improvement in PANSS total score and CGI-S score compared to placebo.[8] this compound was well-tolerated, with a low rate of adverse events.

Study 014/015
  • Objective: To evaluate the long-term safety, tolerability, and efficacy of this compound as an add-on therapy in patients with treatment-resistant schizophrenia (TRS).[2][3]

  • Study Design: Study 014 was a 6-week, open-label, rater-blinded study with three fixed doses of this compound (7.5, 15, and 30 mg twice daily).[3][16] Study 015 was a 46-week extension of Study 014.[3][4]

  • Key Efficacy Endpoints: Changes from baseline in PANSS total score, CGI-S, and other measures of functioning and symptom severity.[3]

  • Results: this compound demonstrated a sustained and progressively increasing improvement in symptoms over the one-year treatment period.[2] A significant proportion of patients experienced a clinically meaningful reduction in disease severity, and the treatment was well-tolerated.[2]

Clinical Trial Workflow

The general workflow for the pivotal clinical trials of this compound is depicted below.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 4 weeks) cluster_assessment Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Inadequate Response or TRS) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Evenamide_Arm This compound + Standard of Care Randomization->Evenamide_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Efficacy_Assessment Efficacy Assessments (PANSS, CGI-S) Evenamide_Arm->Efficacy_Assessment Safety_Assessment Safety & Tolerability Assessments Evenamide_Arm->Safety_Assessment Placebo_Arm->Efficacy_Assessment Placebo_Arm->Safety_Assessment Statistical_Analysis Statistical Analysis Efficacy_Assessment->Statistical_Analysis Safety_Assessment->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

A generalized workflow for this compound's pivotal clinical trials.

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a favorable safety and tolerability profile.[2][8] Common adverse events reported have been generally mild to moderate and include headache, vomiting, and nasopharyngitis, with incidences similar to placebo. Importantly, this compound has not been associated with the common side effects of many antipsychotic drugs, such as extrapyramidal symptoms, weight gain, or metabolic abnormalities.[4]

Conclusion

This compound hydrochloride is a promising new chemical entity with a novel mechanism of action for the treatment of schizophrenia. By selectively blocking voltage-gated sodium channels and modulating excessive glutamate release, it targets a key pathophysiological mechanism of the disorder that is not adequately addressed by current therapies. Preclinical and extensive clinical data support its potential as an effective and well-tolerated add-on therapy for patients with inadequate response to or resistance to current antipsychotics. The unique pharmacological profile of this compound suggests it could represent a significant advancement in the management of schizophrenia.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational drug and has not been approved by regulatory authorities for the treatment of any medical condition.

References

Evenamide's Action on Voltage-Gated Sodium Channels: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evenamide (formerly NW-3509) is an orally available small molecule under investigation as an add-on therapy for schizophrenia. Its primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs). This activity leads to the modulation of excessive glutamate release, a key pathological feature in certain neurological and psychiatric disorders. Unlike many existing antipsychotics, this compound does not interact with dopaminergic or serotoninergic pathways, offering a novel therapeutic approach. This document provides a technical guide to the core pharmacology of this compound, focusing on its effects on VGSCs, based on available preclinical and clinical data.

Core Mechanism of Action: State-Dependent Blockade of VGSCs

This compound functions as a blocker of voltage-gated sodium channels.[1][2] This blockade is not uniform across all channel states; instead, it is characterized by voltage- and use-dependence.[3] This means that this compound preferentially binds to and inhibits VGSCs when they are in a more active state (i.e., during depolarization or high-frequency firing) rather than in the resting state. This property allows this compound to modulate sustained repetitive firing of neurons without significantly impairing normal neuronal excitability.[4][5]

The functional consequence of this VGSC blockade is the normalization of aberrant, excessive synaptic glutamate release.[5][6] In conditions like schizophrenia, which are associated with glutamatergic dysregulation and neuronal hyperexcitability, this compound is proposed to restore balance.[1][5] Importantly, it does not affect basal levels of glutamate, suggesting a targeted action on pathological neuronal activity.[6]

Preclinical data indicate that this compound does not bind to, inhibit, or interact with over 130 other receptors, enzymes, or transporters, highlighting its selective pharmacological profile.[3]

Quantitative Profile

Detailed quantitative data on the inhibitory activity of this compound across various VGSC subtypes remains limited in publicly accessible literature. However, some key values have been reported.

ParameterValueChannel Subtype(s)Source
Binding Affinity (Ki) 0.4 µMVoltage-Gated Sodium Channels (General)[3]
Selectivity Reported for Nav1.3, Nav1.7, and Nav1.8Not specified

Note: The selectivity for Nav1.3, Nav1.7, and Nav1.8 is mentioned in several sources, but primary data with specific IC50 values for each subtype are not available in the reviewed literature.

Experimental Protocols

Detailed, specific experimental protocols for this compound are proprietary to the developing pharmaceutical company. However, the characterization of a use-dependent sodium channel blocker like this compound typically involves whole-cell patch-clamp electrophysiology. Below is a representative methodology.

Whole-Cell Voltage-Clamp Electrophysiology Protocol (Illustrative)

This protocol describes a general procedure for assessing the state- and use-dependent inhibition of VGSCs by a test compound like this compound in a heterologous expression system (e.g., HEK-293 cells stably expressing a specific human Nav subtype).

1. Cell Preparation:

  • HEK-293 cells stably transfected with the gene for a specific human Nav channel subtype (e.g., SCN3A for Nav1.3, SCN9A for Nav1.7) are cultured under standard conditions.

  • Cells are passaged and plated onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Compound Application: this compound is dissolved in DMSO to create a high-concentration stock solution and then diluted to final concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-cell configuration is established on a single, isolated cell.

  • Currents are recorded using a patch-clamp amplifier, and data are acquired and analyzed using appropriate software (e.g., pCLAMP, PatchMaster).

4. Voltage Protocols:

  • Resting State Inhibition:

    • Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

    • Short (e.g., 20 ms) depolarizing pulses to 0 mV are applied to elicit sodium currents.

    • Currents are measured before and after the application of this compound to determine the effect on resting channels.

  • Inactivated State Inhibition:

    • A pre-pulse to a depolarizing potential (e.g., -30 mV for 500 ms) is used to shift the channel population to the inactivated state.

    • A subsequent test pulse to 0 mV is applied to measure the current from the remaining available channels.

    • The protocol is repeated at various pre-pulse potentials to construct a steady-state inactivation curve, both in the absence and presence of this compound. A leftward shift in this curve indicates preferential binding to the inactivated state.

  • Use-Dependent Inhibition:

    • Cells are held at a resting potential (e.g., -100 mV).

    • A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a high frequency (e.g., 10 Hz).

    • The peak current of each pulse is measured. A progressive decrease in the peak current during the pulse train in the presence of this compound, relative to control, demonstrates use-dependent block.

Visualizations of Mechanism and Workflow

Signaling Pathway

Evenamide_Mechanism cluster_Neuron Presynaptic Neuron NMDA_hypo NMDA Receptor Hypofunction Hyperexcitability Neuronal Hyperexcitability (Aberrant Firing) NMDA_hypo->Hyperexcitability leads to VGSC Voltage-Gated Sodium Channel (VGSC) Hyperexcitability->VGSC activates Glu_Release Excessive Glutamate Release VGSC->Glu_Release triggers Normalization Normalization of Glutamate Levels Synapse Synaptic Cleft This compound This compound This compound->VGSC Blocks

Caption: Proposed mechanism of this compound in normalizing glutamate release.

Experimental Workflow

Patch_Clamp_Workflow start Prepare Cell Culture (e.g., HEK-293 with Na_v) solutions Prepare Internal & External Solutions start->solutions pipette Pull & Fill Glass Pipette solutions->pipette patch Establish Whole-Cell Configuration pipette->patch control Record Baseline Currents (Control) patch->control apply_drug Perfuse with This compound Solution control->apply_drug test Apply Voltage Protocols (Resting, Inactivated, Use-Dependent) apply_drug->test record Record Currents in Presence of Drug test->record analysis Data Analysis: Compare Control vs. Drug record->analysis end Determine IC50 & State-Dependence analysis->end

Caption: General workflow for patch-clamp electrophysiology experiments.

Logical Relationship: Use-Dependent Block

Use_Dependence cluster_channel_states VGSC States Resting Resting State (Closed) Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Accumulation Accumulation of Blocked Channels Inactivated->Resting Repolarization This compound This compound This compound->Open Binds Preferentially This compound->Inactivated Binds Preferentially High_Freq High-Frequency Neuronal Firing High_Freq->Open Increases time in Open/Inactivated States Inhibition Inhibition of Sustained Firing Accumulation->Inhibition

Caption: Logic of use-dependent block by this compound.

References

Unveiling the Preclinical Efficacy of Evenamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Preclinical Animal Models and Therapeutic Potential of Evenamide in Schizophrenia and Related Disorders

This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, a novel, selective, voltage-gated sodium channel (VGSC) blocker that modulates glutamate release. The following sections detail the experimental protocols employed in key animal model studies, present quantitative efficacy data in a structured format, and illustrate the underlying mechanisms and experimental workflows through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for psychiatric disorders.

Core Mechanism of Action: Glutamate Modulation

This compound's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which in turn normalizes excessive glutamate release without affecting basal glutamate levels.[1][2][3] This targeted modulation of glutamatergic neurotransmission is a key differentiator from traditional antipsychotics that primarily target dopamine and serotonin receptors.[4][5] The ability to quell neuronal hyperexcitability, particularly in regions like the hippocampus, is believed to underlie its therapeutic effects in models of psychosis and other symptoms of schizophrenia.[6][7]

Summary of Preclinical Efficacy

This compound has demonstrated a broad spectrum of efficacy in various preclinical animal models relevant to schizophrenia and other psychiatric conditions. It has shown positive effects as both a monotherapy and as an add-on to existing antipsychotic medications.[1][4][5] The subsequent sections will delve into the specific models and the quantitative outcomes observed.

Experimental Protocols and Quantitative Data

The following tables summarize the key preclinical studies, their methodologies, and the observed quantitative data.

Table 1: Models of Psychosis and Sensorimotor Gating Deficits
Animal ModelInducing AgentSpeciesThis compound DoseKey FindingsReference
Prepulse Inhibition (PPI) DeficitKetamine (6 mg/kg, SC)Rat1.25, 5, 15 mg/kg, POSignificantly enhanced PPI levels [F(3,264)=3.14, P<0.05].[4][5]
Prepulse Inhibition (PPI) DeficitNMDA Antagonists (MK-801, PCP)RatNot specifiedReversed deficits.[1]
Prepulse Inhibition (PPI) DeficitAmphetamineRatNot specifiedReversed deficits.[1]
Social Interaction DeficitPhencyclidine (PCP)Rat1, 2.5, 5, 10, 20 mg/kg, POSignificantly attenuated PCP-induced deficits in social interaction.[5]
HyperactivityAmphetamineNot specifiedNot specifiedReversed deficits.[1]
Table 2: Neurodevelopmental Model of Schizophrenia
Animal ModelInducing AgentSpeciesThis compound DoseKey FindingsReference
Methylazoxymethanol acetate (MAM) ModelMAM (on gestational day 17)Sprague-Dawley Rat3 mg/kg, i.p. (systemic); 1 µM (local vHipp injection)Normalized the number of spontaneously active dopamine neurons in the VTA and reduced pyramidal neuron hyperactivity in the ventral hippocampus (vHipp). Reversed recognition memory impairment and social deficits.[6]

Visualizing Mechanisms and Workflows

To further elucidate the experimental designs and the proposed mechanism of action of this compound, the following diagrams are provided in the DOT language for use with Graphviz.

This compound's Proposed Mechanism of Action in Schizophrenia

Evenamide_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle Depolarization Glutamate_Release Excessive Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Binds Neuronal_Hyperexcitability Neuronal Hyperexcitability NMDA_R->Neuronal_Hyperexcitability This compound This compound This compound->VGSC Inhibits Schizophrenia_Pathology Schizophrenia Pathology (NMDA Hypofunction) Schizophrenia_Pathology->VGSC Upregulation/Dysfunction

Caption: Proposed mechanism of this compound in modulating glutamate release.

Experimental Workflow for the MAM Neurodevelopmental Animal Model

MAM_Model_Workflow cluster_induction Model Induction cluster_development Offspring Development cluster_treatment Treatment and Assessment Gestation Pregnant Sprague-Dawley Dam (Gestational Day 17) MAM_Injection Methylazoxymethanol Acetate (MAM) Injection Gestation->MAM_Injection Offspring Offspring Mature to Adulthood (Postnatal Day >65) MAM_Injection->Offspring Neurodevelopmental Disruption Evenamide_Treatment Acute this compound Treatment (3 mg/kg i.p. or 1 µM local vHipp injection) Offspring->Evenamide_Treatment Behavioral_Testing Behavioral Testing (Social Approach, Novel Object Recognition) Evenamide_Treatment->Behavioral_Testing Electrophysiology Electrophysiological Recordings (Ventral Tegmental Area - VTA, Ventral Hippocampus - vHipp) Evenamide_Treatment->Electrophysiology

Caption: Workflow of the MAM neurodevelopmental model for schizophrenia research.

Conclusion

The preclinical data robustly support the therapeutic potential of this compound in addressing core symptoms of schizophrenia. Its unique mechanism of modulating glutamate release through the inhibition of voltage-gated sodium channels offers a promising new avenue for treatment, particularly for patients who are not adequately managed by current antipsychotic therapies. The efficacy demonstrated in a range of animal models, including the sophisticated MAM neurodevelopmental model, underscores the potential of this compound to impact positive, negative, and cognitive symptom domains of schizophrenia.[6][7][8] Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

Evenamide's Activity on Nav1.3, Nav1.7, and Nav1.8 Subtypes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evenamide (NW-3509) is an investigational drug under development as an add-on therapy for schizophrenia.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which leads to the modulation of glutamate release.[1][3][4] While literature suggests that this compound's targets include the Nav1.3, Nav1.7, and Nav1.8 subtypes, specific quantitative data on its activity at these individual channels is not extensively detailed in publicly available research.[5][2] This guide summarizes the known quantitative data, outlines representative experimental protocols for characterization, and provides visualizations of its mechanism and testing workflow.

Introduction to this compound

This compound is a novel, orally available small molecule that acts as a selective blocker of voltage-gated sodium channels.[1][5][6] Unlike many antipsychotics, it does not appear to interact with a wide array of other neurotransmitter systems, such as dopaminergic or serotoninergic receptors.[1][7] This targeted action is believed to normalize excessive synaptic glutamate release, a key factor in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[3][8][9] By reducing neuronal hyperexcitability in brain regions like the prefrontal cortex and hippocampus, this compound represents a novel approach to managing symptoms of psychosis.[1][7][8]

Mechanism of Action

This compound's therapeutic effect is attributed to its state-dependent blockade of VGSCs. In conditions of neuronal hyperexcitability, which are characterized by sustained, repetitive firing of neurons, sodium channels are more frequently in the open and inactivated states. This compound preferentially binds to these states over the resting state. This action stabilizes the channel in a non-conducting conformation, thereby reducing the aberrant sodium currents that drive excessive glutamate release from presynaptic terminals. This modulation helps to restore normal glutamatergic neurotransmission.[10]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Hyperexcitability Neuronal Hyperexcitability VGSC Voltage-Gated Sodium Channels (Nav1.3, 1.7, 1.8) Hyperexcitability->VGSC Activates Glutamate Excessive Glutamate Release VGSC->Glutamate Triggers Normalization Normalized Glutamate Levels VGSC->Normalization Leads to This compound This compound This compound->VGSC Blocks This compound->Normalization Downstream Pathophysiological Signaling Glutamate->Downstream Normalization->Downstream Prevents

Figure 1: Proposed Mechanism of Action for this compound.

Quantitative Data on this compound Activity

Detailed subtype-specific inhibitory concentrations (IC50) for this compound on Nav1.3, Nav1.7, and Nav1.8 are not widely reported in peer-reviewed literature. However, a general affinity for VGSCs has been described. The available data is summarized below.

TargetParameterValueNotes
Voltage-Gated Sodium Channels (General)Ki0.4 µMRepresents the inhibition constant for VGSCs, not subtype-specific.[3][11]
Nav1.3, Nav1.7, Nav1.8IC50No DataPublicly available studies have not yet reported specific IC50 values.

While some drug development profiles mention that this compound targets Nav1.3, Nav1.7, and Nav1.8, the primary literature supporting these specific claims with quantitative binding or inhibition data is not available at this time.[5][2]

Representative Experimental Protocols

The following section describes a representative whole-cell patch-clamp electrophysiology protocol that could be used to determine the activity of a compound like this compound on specific Nav channel subtypes.

Note: This is a generalized protocol and does not represent a published study on this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) and state-dependence of this compound on human Nav1.3, Nav1.7, or Nav1.8 channels expressed in a heterologous system (e.g., HEK-293 cells).

Materials:

  • Cell Line: HEK-293 cells stably expressing the human Nav channel alpha subunit (e.g., SCN3A for Nav1.3, SCN9A for Nav1.7, or SCN10A for Nav1.8) and relevant beta subunits.

  • Recording Equipment: Patch-clamp amplifier, digitizer, microscope, and micromanipulators.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Test Compound: this compound stock solution in DMSO, diluted to final concentrations in the external solution.

Methodology:

  • Cell Preparation: Culture HEK-293 cells expressing the target Nav subtype. On the day of recording, cells are dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp configuration is established.

    • Membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.

    • Series resistance is compensated to minimize voltage errors.

  • Voltage Protocols:

    • Tonic Block (Resting State): From a holding potential of -120 mV, apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz). This measures the effect of the compound on channels primarily in the resting state.

    • Use-Dependent Block (Inactivated State): Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz). This protocol increases the proportion of channels in the inactivated state, revealing if the compound has preferential binding to this state.

  • Compound Application:

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with increasing concentrations of this compound.

    • Allow sufficient time at each concentration for the blocking effect to reach a steady state.

  • Data Analysis:

    • Measure the peak inward sodium current at each concentration.

    • Normalize the current to the baseline (control) current.

    • Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC50 value.

start Start: Culture HEK-293 Cells (Nav Subtype) patch Establish Whole-Cell Patch-Clamp start->patch baseline Record Baseline Na+ Current patch->baseline apply_drug Apply this compound (Increasing Conc.) baseline->apply_drug record_effect Record Steady-State Blocked Current apply_drug->record_effect record_effect->apply_drug Next Conc. washout Washout Compound record_effect->washout analysis Data Analysis: Calculate IC50 washout->analysis end End analysis->end

Figure 2: General Workflow for Electrophysiological Testing.

Conclusion

This compound is a voltage-gated sodium channel blocker with a promising, targeted mechanism of action for the treatment of schizophrenia. While it is reported to act on Nav1.3, Nav1.7, and Nav1.8 subtypes, the public domain currently lacks specific quantitative data to confirm the potency and selectivity of this compound for these individual channels. The general inhibition constant (Ki) for VGSCs is 0.4 µM.[3][11] Further research and publication of detailed electrophysiological studies are necessary to fully elucidate its interaction with these specific Nav subtypes, which will be crucial for a complete understanding of its pharmacological profile.

References

Evenamide: A Deep Dive into Molecular Mechanisms Beyond Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of evenamide (formerly NW-3509), a novel therapeutic agent under investigation for schizophrenia. While its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), this paper focuses on its broader molecular profile, particularly its notable lack of engagement with other central nervous system (CNS) targets. This high selectivity is a key differentiating feature of this compound and underpins its potential for a favorable side-effect profile compared to conventional antipsychotics.

This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound.

Executive Summary

This compound is a new chemical entity that functions as a use-dependent blocker of voltage-gated sodium channels. This activity preferentially targets hyperactive neurons, leading to a normalization of excessive glutamate release without affecting basal glutamatergic transmission.[1][2][3] A defining characteristic of this compound is its high degree of selectivity. Extensive preclinical screening has demonstrated that it is devoid of significant biological activity at over 130 other CNS targets, including the dopaminergic and serotonergic receptors typically modulated by antipsychotic drugs.[1][2][4] This focused mechanism of action suggests a potential for efficacy in treating symptoms of schizophrenia, particularly in patient populations with glutamatergic dysregulation, while avoiding side effects associated with broad receptor engagement.

Primary Pharmacodynamics: Interaction with Voltage-Gated Sodium Channels

This compound's principal molecular target is the voltage-gated sodium channel. Its interaction is characterized by a state-dependent blockade, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mechanism allows it to selectively dampen the sustained, high-frequency neuronal firing that is thought to underlie the excessive glutamate release implicated in the pathophysiology of schizophrenia.

Target FamilySpecific Target(s)Quantitative Data
Voltage-Gated Sodium Channels (VGSCs)GeneralK_i_ = 0.4 µM[5][6]
Nav1.3, Nav1.7, Nav1.8Identified as targets, specific binding affinities not publicly available.

Molecular Selectivity Profile: Targets Beyond Sodium Channels

A cornerstone of this compound's pharmacological profile is its lack of interaction with a wide array of other CNS-related molecular targets. Preclinical studies, including broad screening panels, have consistently shown that this compound does not bind to, inhibit, or interact with over 130 receptors, enzymes, and transporters, even at high concentrations (up to 10µM).[2] This "clean" profile is critical to its proposed mechanism and potential clinical advantages.

While the comprehensive list of all 130+ tested targets is not publicly available in peer-reviewed literature, the consistent reporting from the developing company, Newron Pharmaceuticals, indicates a lack of affinity for the following key target classes typically associated with antipsychotic medications:

Target ClassActivity
Dopamine Receptors (D1, D2, D3, D4, D5)No significant binding or functional activity
Serotonin Receptors (e.g., 5-HT_1A_, 5-HT_2A_, 5-HT_2C_, 5-HT_6_, 5-HT_7_)No significant binding or functional activity
Adrenergic Receptors (α1, α2, β)No significant binding or functional activity
Histamine Receptors (H1, H2)No significant binding or functional activity
Muscarinic Acetylcholine Receptors (M1-M5)No significant binding or functional activity
Other Neurotransmitter Transporters (e.g., for dopamine, serotonin, norepinephrine)No significant inhibitory activity
Major CNS Enzymes (e.g., MAO-A, MAO-B)No significant inhibitory activity

This lack of off-target activity is significant, as interactions with these other receptor systems are known to cause many of the side effects associated with current antipsychotic therapies, such as extrapyramidal symptoms, weight gain, metabolic disturbances, and sedation.[7][8]

Downstream Effects: Modulation of Glutamate Release

The therapeutic hypothesis for this compound in schizophrenia is centered on its ability to normalize glutamatergic hyperactivity. By blocking presynaptic VGSCs on glutamatergic neurons, this compound reduces the excessive, stimulus-induced release of glutamate. It is crucial to note that this effect is modulatory; this compound does not alter basal levels of glutamate, thereby preserving normal synaptic function.[1][2][4]

G cluster_0 Presynaptic Glutamatergic Neuron cluster_1 Postsynaptic Neuron This compound This compound vgsc Voltage-Gated Sodium Channel (VGSC) (Inactivated State) This compound->vgsc Blocks glutamate_release Excessive Glutamate Release vgsc->glutamate_release Inhibits downstream Normalization of Postsynaptic Signaling glutamate_release->downstream Leads to

This compound's Mechanism of Glutamate Modulation.

Experimental Protocols

Broad Panel Receptor Screening (General Methodology)

To determine the selectivity of a compound like this compound, comprehensive screening panels are employed, often by contract research organizations. A typical workflow is as follows:

  • Target Selection : A wide range of CNS targets (>100) are selected, including receptors, ion channels, transporters, and enzymes.

  • Assay Format : Radioligand binding assays are the primary method for determining affinity. In these assays, a specific radiolabeled ligand for the target of interest is incubated with a tissue preparation or cell membrane expressing the target, in the presence and absence of the test compound (this compound).

  • Execution : Assays are typically run at a high concentration of the test compound (e.g., 10 µM) to detect any potential interactions.

  • Data Analysis : The ability of the test compound to displace the radioligand is measured by scintillation counting. The results are expressed as a percentage of inhibition of specific binding. A significant interaction is typically defined as >50% inhibition, which would then trigger further investigation to determine a K_i_ or IC_50_ value. For this compound, no significant inhibition was observed for the >130 non-VGSC targets tested.

G cluster_0 Assay Well compound This compound (Test Compound) target Target Receptor/ Enzyme/Transporter compound->target Competes with radioligand Radioligand radioligand->target result Measure Displacement target->result analysis Calculate % Inhibition result->analysis

Workflow for Radioligand Binding Assay.
Glutamate Release Assay (General Methodology)

To assess the functional effect on neurotransmitter release, synaptosome preparations are often used.

  • Preparation : Synaptosomes (isolated nerve terminals) are prepared from rodent brain tissue (e.g., cortex or hippocampus).

  • Loading : The synaptosomes are loaded with a marker, such as radiolabeled aspartate, or glutamate levels are measured directly.

  • Pre-incubation : The synaptosomes are pre-incubated with various concentrations of the test compound (this compound).

  • Depolarization : Release of glutamate is stimulated by a depolarizing agent. To assess the effect on VGSCs, a chemical stimulus like veratridine is used, which opens these channels.

  • Measurement : The amount of glutamate released into the supernatant is quantified (e.g., by HPLC or scintillation counting).

  • Data Analysis : The concentration-dependent inhibition of stimulated glutamate release by the test compound is determined, and an IC_50_ value can be calculated. This compound has been shown to inhibit veratridine-stimulated glutamate release without affecting basal release.[1][2][4]

Conclusion

The molecular profile of this compound is distinguished by its highly specific interaction with voltage-gated sodium channels and its lack of significant activity at a broad range of other CNS targets. This selectivity is the foundation of its proposed therapeutic mechanism: the targeted modulation of excessive glutamate release in pathological states without the confounding effects of widespread receptor engagement. This technical guide summarizes the publicly available data on this compound's molecular interactions, highlighting that its story beyond sodium channels is one of intentional and notable non-interaction. This profile holds promise for a novel, targeted approach to the treatment of schizophrenia.

References

Evenamide: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evenamide (formerly NW-3509) is an investigational small molecule in late-stage clinical development as an add-on therapy for treatment-resistant schizophrenia (TRS) and for patients with schizophrenia who have an inadequate response to current antipsychotic medications.[1][2][3] Developed by Newron Pharmaceuticals, this compound represents a novel therapeutic approach by targeting glutamatergic dysregulation, a key pathophysiological mechanism implicated in schizophrenia, without directly interacting with dopaminergic or serotonergic receptors.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to inform researchers, scientists, and drug development professionals.

Pharmacodynamics: A Novel Mechanism of Action

This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs), which in turn modulates glutamate release.[4][6] This targeted action on aberrant neuronal excitability is a departure from conventional antipsychotics that primarily target dopamine and serotonin pathways.[5]

Targeting Glutamatergic Dysregulation in Schizophrenia

Emerging evidence suggests that hyperactive glutamatergic neurotransmission, particularly in the hippocampus and prefrontal cortex, plays a significant role in the pathophysiology of schizophrenia, especially in patients who do not respond well to traditional antipsychotics.[3][7] this compound has been shown to normalize the excessive, aberrant release of glutamate without affecting basal glutamate levels. This selective modulation is thought to be key to its therapeutic effect, reducing neuronal hyperexcitability that contributes to the symptoms of psychosis.[4]

Preclinical Evidence

Preclinical studies in various animal models of psychosis have demonstrated the efficacy of this compound. Notably, it has shown positive effects in models of ketamine-induced pre-pulse inhibition deficits and phencyclidine-induced social deficits.[3] Furthermore, in the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia, this compound has been shown to address positive, negative, and cognitive symptoms.[8][9]

The following diagram illustrates the proposed signaling pathway of this compound's action:

evenamide_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel Glutamate_Release Excessive Glutamate Release VGSC->Glutamate_Release Mediates Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Neuronal_Hyperexcitability Neuronal Hyperexcitability NMDA_Receptor->Neuronal_Hyperexcitability Leads to This compound This compound This compound->VGSC Blocks

Proposed Mechanism of Action of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Publicly available quantitative pharmacokinetic data for this compound is limited. The following table summarizes the known parameters. It is important to note that key parameters such as Cmax, clearance, volume of distribution, and oral bioavailability have not been disclosed in the reviewed literature.

ParameterValueSpeciesNotes
Time to Maximum Concentration (Tmax) 1 - 2 hoursHumanRapid absorption following oral administration.
Half-life (t½) 2 - 4 hoursHumanSuggests a need for twice-daily dosing to maintain therapeutic concentrations.
Major Metabolite (3-butoxy-phenyl)-acetic acidHumanPharmacological activity of the metabolite is not specified in the available literature.
Cmax Not Publicly Available--
Clearance (CL) Not Publicly Available--
Volume of Distribution (Vd) Not Publicly Available--
Oral Bioavailability Not Publicly Available--

Data is sparse and primarily sourced from presentations and clinical trial registry information.

The following diagram depicts a simplified experimental workflow for a single ascending dose (SAD) study, which is a typical Phase 1 trial design to evaluate the pharmacokinetics of a new chemical entity like this compound.

sad_workflow Screening Healthy Volunteer Screening Dosing_Cohort_1 Cohort 1: Single Low Dose of this compound Screening->Dosing_Cohort_1 PK_Sampling_1 Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing_Cohort_1->PK_Sampling_1 Safety_Monitoring_1 Safety and Tolerability Monitoring Dosing_Cohort_1->Safety_Monitoring_1 Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t½) PK_Sampling_1->Data_Analysis Dosing_Cohort_2 Cohort 2: Single Escalated Dose Safety_Monitoring_1->Dosing_Cohort_2 PK_Sampling_2 Serial Blood Sampling Dosing_Cohort_2->PK_Sampling_2 Safety_Monitoring_2 Safety and Tolerability Monitoring Dosing_Cohort_2->Safety_Monitoring_2 PK_Sampling_2->Data_Analysis

Illustrative Workflow for a Single Ascending Dose Study.

Clinical Efficacy and Safety

This compound has been evaluated in several clinical trials as an add-on therapy for schizophrenia.

Key Clinical Studies
Study IdentifierPhasePopulationKey Findings
Study 008A II/IIIPatients with chronic schizophrenia with inadequate response to second-generation antipsychotics.[1][10]Statistically significant improvement in PANSS total score and CGI-S compared to placebo.[10][11] Well-tolerated with a high completion rate.[10]
Study 014/015 IIPatients with treatment-resistant schizophrenia.[12]Demonstrated sustained and clinically significant benefits that increased over one year of treatment.[2] Favorable safety and tolerability profile.
Efficacy Data Summary

The following table summarizes key efficacy data from published clinical trials.

Outcome MeasureStudy 008A (4 weeks)Study 014/015 (1 year)
PANSS Total Score Reduction -10.2 points (this compound) vs. -7.6 points (Placebo)[10]18.6% improvement from baseline[3]
CGI-S Improvement Statistically significant improvement vs. placebo (LS mean difference: 0.16)[11]28.9% of "responders" showed clinically significant improvement at 1 year[3]
Responder Rate (≥20% PANSS improvement) -Increased from 16.5% at week 6 to 47.4% at 1 year[3]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on the descriptions in the literature, the following sections outline the likely methodologies employed.

Preclinical: Voltage-Gated Sodium Channel Inhibition Assay (Illustrative Protocol)

Objective: To determine the inhibitory activity of this compound on voltage-gated sodium channels.

Methodology:

  • Cell Line: A stable cell line expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.7) would be used.

  • Electrophysiology: Whole-cell patch-clamp recordings would be performed to measure sodium currents.

  • Assay Conditions:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV).

    • This compound at various concentrations is perfused onto the cells.

  • Data Analysis: The concentration-response curve for this compound's inhibition of the sodium current is generated to determine the IC50 value.

Clinical: Phase III Randomized Controlled Trial (ENIGMA-TRS Program)

Objective: To evaluate the efficacy, safety, and tolerability of this compound as an add-on therapy in patients with treatment-resistant schizophrenia.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients diagnosed with treatment-resistant schizophrenia according to established criteria (e.g., failure to respond to at least two different antipsychotics).

  • Intervention: Patients are randomized to receive either this compound (at varying doses, e.g., 15 mg or 30 mg BID) or a matching placebo, in addition to their ongoing antipsychotic treatment.

  • Outcome Measures:

    • Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

    • Secondary: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score, and other relevant efficacy and safety measures.

  • Duration: Typically includes a screening period, a double-blind treatment period (e.g., 12 weeks), and a long-term extension phase.

The logical relationship for patient enrollment and progression in a typical pivotal clinical trial is depicted below:

clinical_trial_flow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (PANSS, CGI-S, etc.) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment_Arm_A Treatment Arm: This compound + Standard of Care Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm: Placebo + Standard of Care Randomization->Treatment_Arm_B Follow_Up_Visits Follow-Up Visits (Efficacy and Safety Assessments) Treatment_Arm_A->Follow_Up_Visits Treatment_Arm_B->Follow_Up_Visits End_of_Study End of Study/ Long-Term Extension Follow_Up_Visits->End_of_Study Data_Analysis Statistical Analysis End_of_Study->Data_Analysis

Patient Flow in a Pivotal Clinical Trial.

Conclusion

This compound holds promise as a novel adjunctive therapy for schizophrenia, particularly for patients who are resistant to or inadequately managed by current treatments. Its unique mechanism of action, targeting glutamate modulation via voltage-gated sodium channel blockade, addresses a key neurobiological deficit in this patient population. While a complete pharmacokinetic profile is not yet publicly available, the existing data suggest rapid absorption and a relatively short half-life. Clinical trial results to date have demonstrated encouraging efficacy and a favorable safety profile. Further data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of this compound in the management of schizophrenia.

References

Evenamide's Impact on Hippocampal Hyperexcitability: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evenamide (NW-3509) is an investigational drug agent that demonstrates significant potential in the modulation of hippocampal hyperexcitability, a key pathophysiological feature implicated in a range of neurological and psychiatric disorders, most notably schizophrenia. This technical guide synthesizes the current preclinical and clinical data on this compound, focusing on its core mechanism of action, its effects on neuronal activity in the hippocampus, and the experimental methodologies used to elucidate these properties. This compound acts as a voltage-gated sodium channel (VGSC) blocker, which in turn normalizes excessive synaptic glutamate release without affecting basal glutamate levels.[1][2][3] This targeted action on hyperactive neurons suggests a novel therapeutic approach for conditions characterized by aberrant neuronal excitability.[4][5]

Core Mechanism of Action: Attenuation of Glutamate Release via Voltage-Gated Sodium Channel Blockade

This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels.[1][2] In states of neuronal hyperexcitability, such as those observed in the hippocampus in certain pathological conditions, there is an excessive firing of neurons. This sustained firing is dependent on the repeated opening and closing of VGSCs. By blocking these channels, this compound effectively reduces the aberrant sodium current, thereby dampening excessive neuronal firing.

This action on presynaptic VGSCs leads to a normalization of glutamate release into the synaptic cleft.[1][2] It is crucial to note that this compound's effect is most pronounced in hyperactive states; it does not significantly alter basal levels of glutamate, suggesting a targeted modulation of pathological activity rather than a general suppression of neurotransmission.[1] Unlike many existing neuropsychiatric drugs, this compound does not appear to interact with dopaminergic, serotonergic, or other major neurotransmitter systems, which may contribute to its favorable side-effect profile.[1][3]

Evenamide_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) GlutamateVesicle Glutamate Vesicles VGSC->GlutamateVesicle Trigger Release Glutamate Excessive Glutamate GlutamateVesicle->Glutamate This compound This compound This compound->VGSC Block ActionPotential Excessive Action Potentials ActionPotential->VGSC Activate GlutamateReceptor Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->GlutamateReceptor Hyperexcitability Postsynaptic Hyperexcitability GlutamateReceptor->Hyperexcitability Induces Experimental_Workflow cluster_model_creation Model Creation cluster_electrophysiology In Vivo Electrophysiology G17 Gestational Day 17 Pregnant Rat MAM_Injection MAM Injection (22 mg/kg, i.p.) G17->MAM_Injection Saline_Injection Saline Injection (Control) G17->Saline_Injection Adult_Offspring Adult Offspring (PND > 60) MAM_Injection->Adult_Offspring Saline_Injection->Adult_Offspring Anesthesia Anesthesia & Stereotaxic Surgery Adult_Offspring->Anesthesia Recording Single-Unit Recording (Ventral Hippocampus) Anesthesia->Recording Baseline Establish Baseline Firing Rate Recording->Baseline Evenamide_Admin This compound Administration (3 mg/kg, i.p.) Baseline->Evenamide_Admin Post_Drug_Recording Post-Injection Recording Evenamide_Admin->Post_Drug_Recording

References

In Vitro Characterization of Evenamide's Sodium Channel Blockade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evenamide (formerly NW-3509) is a novel, orally available small molecule under investigation as an add-on therapy for treatment-resistant schizophrenia. Developed by Newron Pharmaceuticals, its mechanism of action is distinct from currently available antipsychotics. Instead of targeting dopaminergic or serotonergic receptors, this compound acts as a voltage-gated sodium channel (VGSC) blocker. This action is believed to normalize excessive glutamate release in key brain regions, a pathophysiological hallmark implicated in schizophrenia.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound's sodium channel blockade, summarizing available quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.

**Mechanism of Action

This compound selectively blocks voltage-gated sodium channels, demonstrating a state-dependent affinity for the channel.[5] It preferentially binds to and stabilizes the inactivated state of the channel, a mechanism that is common for many VGSC-targeting therapeutics. This state-dependent blockade allows this compound to selectively inhibit neurons that are pathologically hyperactive, as is hypothesized to occur in certain circuits in schizophrenia, while having a lesser effect on neurons firing at a normal physiological rate. This targeted action on aberrant neuronal firing is thought to underlie its therapeutic effect of modulating excessive glutamate release without altering basal glutamate levels.[6][7] Preclinical data indicates that this compound reduces high-frequency neuronal firing while preserving low-frequency firing, supporting its proposed mechanism of selectively targeting pathological neuronal hyperactivity.

**Quantitative Analysis of Sodium Channel Blockade

The following table summarizes the available quantitative data on the in vitro potency of this compound against voltage-gated sodium channels.

ParameterValueChannel Subtype(s)Comments
Ki0.4 µMVoltage-Gated Sodium Channels (unspecified)Indicates high-affinity binding.[5]
Effective Concentration1 µMNot specifiedConcentration at which a reduction in high-frequency firing was observed in vitro.

Note: Detailed IC50 values for specific Nav channel subtypes (e.g., Nav1.1-1.8) are not publicly available at this time.

**Experimental Protocols

While specific, detailed protocols for the in vitro characterization of this compound have not been fully disclosed in public literature, the following represents a standard methodology for assessing the sodium channel blocking properties of a compound like this compound using patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory activity of this compound on voltage-gated sodium channels expressed in a heterologous expression system or primary neuronal cultures.

Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing specific human Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, Nav1.7, Nav1.8) are commonly used. Primary cultures of dorsal root ganglion (DRG) neurons or cortical neurons can also be utilized to study the effect on native channels.

General Procedure:

  • Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recording.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution and used to form a gigaseal with the cell membrane.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and fluoride ions are used to block potassium and calcium channels, respectively, to isolate sodium currents.

  • Voltage Protocols:

    • Tonic Block: To determine the resting state affinity, cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed state. A short depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current. This is repeated at a low frequency (e.g., 0.1 Hz) in the presence of increasing concentrations of this compound.

    • Voltage-Dependence of Inactivation (Steady-State Inactivation): To assess the affinity for the inactivated state, a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -10 mV in 10 mV increments) are applied, followed by a test pulse to 0 mV to measure the fraction of available channels. The resulting data is fitted with a Boltzmann function to determine the half-inactivation potential (V1/2). A hyperpolarizing shift in the V1/2 in the presence of this compound indicates preferential binding to the inactivated state.

    • Use-Dependent (Phasic) Block: To evaluate the block of channels during repetitive firing, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is delivered at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz). The peak sodium current of each pulse is measured, and the rate and extent of current reduction are quantified to determine the use-dependent block.

Visualizations

Proposed Mechanism of Action of this compound

Evenamide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) GlutamateVesicle Glutamate Vesicles VGSC->GlutamateVesicle Depolarization & Ca2+ Influx SynapticCleft Synaptic Cleft GlutamateVesicle->SynapticCleft Glutamate Release This compound This compound This compound->VGSC Blocks GlutamateReceptor Glutamate Receptors SynapticCleft->GlutamateReceptor Activates Evenamide_In_Vitro_Workflow start Start: Compound Synthesis (this compound) cell_culture Cell Culture (e.g., HEK293 expressing Nav subtypes) start->cell_culture patch_clamp Whole-Cell Patch-Clamp Electrophysiology cell_culture->patch_clamp voltage_protocols Application of Voltage Protocols (Tonic, Inactivation, Use-Dependent) patch_clamp->voltage_protocols data_acquisition Data Acquisition (Sodium Current Recordings) voltage_protocols->data_acquisition data_analysis Data Analysis (IC50, V1/2 shift, etc.) data_acquisition->data_analysis characterization Characterization of Sodium Channel Blockade data_analysis->characterization

References

Evenamide's Impact on Neuronal Plasticity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evenamide (NW-3509) is an investigational drug demonstrating significant promise in the treatment of schizophrenia, particularly in treatment-resistant populations. Its unique mechanism of action, centered on the modulation of glutamatergic neurotransmission via voltage-gated sodium channel (VGSC) blockade, suggests a potential to induce lasting changes in neuronal circuitry. Preclinical evidence, most notably from the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia, indicates that the therapeutic effects of this compound persist beyond its pharmacological clearance, strongly implicating an influence on neuronal plasticity. This document provides a comprehensive technical overview of the current understanding of this compound's effects on neuronal function, with a focus on the preclinical data that points toward its role in synaptic remodeling and plasticity. While direct quantitative data on synaptic plasticity markers such as long-term potentiation (LTP), long-term depression (LTD), and dendritic spine density are not yet publicly available, this paper will synthesize the existing evidence to build a robust scientific narrative for researchers and drug developers.

Core Mechanism of Action: Modulating Glutamate Homeostasis

This compound's primary pharmacological action is the blockade of voltage-gated sodium channels.[1][2] Unlike conventional antipsychotics that primarily target dopamine and serotonin receptors, this compound's action is focused on normalizing excessive glutamate release without affecting basal glutamatergic transmission.[3][4] In pathological states such as schizophrenia, which are associated with hippocampal hyperexcitability and aberrant glutamatergic signaling, this compound is believed to selectively target overactive neurons.[5][6] This targeted modulation of sustained, repetitive neuronal firing helps to restore synaptic homeostasis.[1][7]

The proposed signaling pathway is initiated by the binding of this compound to VGSCs on presynaptic terminals. This binding inhibits the excessive influx of sodium ions that triggers the release of glutamate into the synaptic cleft. By reducing this pathological glutamate surge, this compound helps to alleviate the excitotoxicity and downstream signaling abnormalities associated with conditions like schizophrenia.[8]

Evenamide_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Release Excessive Glutamate Release VGSC->Glutamate_Release Triggers This compound This compound This compound->VGSC Blocks Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Activates Neuronal_Hyperactivity Neuronal Hyperactivity Glutamate_Receptor->Neuronal_Hyperactivity Leads to

Figure 1: this compound's core mechanism of action.

Preclinical Evidence for Neuronal Plasticity

The most compelling evidence for this compound's effect on neuronal plasticity comes from a preclinical study utilizing the methylazoxymethanol acetate (MAM) neurodevelopmental animal model of schizophrenia. This model is known to replicate key anatomical, behavioral, and neurochemical features of the disorder, including hippocampal hyperexcitability.[5]

Key Preclinical Study: Uliana et al. (2025), Neuropsychopharmacology

While the full text of this pivotal study is not yet widely available, the abstract and detailed press releases from Newron Pharmaceuticals and the University of Pittsburgh provide significant insights into its methodology and findings.[5][6][9]

Experimental Protocol Outline:

  • Animal Model: Methylazoxymethanol acetate (MAM) neurodevelopmental model in rats. This model induces schizophrenia-like pathology by disrupting neurodevelopment in utero.

  • Intervention: Acute systemic administration of this compound (3 mg/kg, i.p.) and local injection into the ventral hippocampus (vHipp) (1 µM).[10]

  • Key Assessments:

    • Electrophysiology: In vivo recordings of neuronal firing rates in the ventral hippocampus (vHipp) and ventral tegmental area (VTA).[10]

    • Behavioral Tests:

      • Novel Object Recognition: To assess cognitive function.[10]

      • Social Interaction Test: To evaluate negative symptoms.[10]

  • Core Finding Suggesting Plasticity: The therapeutic effects of this compound on both neuronal hyperactivity and behavioral deficits were observed to persist long after the drug would have been metabolized and cleared from the animals' systems.[5][6] This suggests that this compound may induce lasting changes in neuronal circuits rather than just providing transient symptomatic relief.

Preclinical_Workflow cluster_model Animal Model cluster_intervention Intervention cluster_assessment Assessment MAM_Model MAM-treated Rats (Schizophrenia Model) Evenamide_Systemic This compound (3 mg/kg i.p.) MAM_Model->Evenamide_Systemic Evenamide_Local This compound (1 µM in vHipp) MAM_Model->Evenamide_Local Vehicle Vehicle MAM_Model->Vehicle Control Saline-treated Rats (Control) Control->Vehicle Electrophysiology Electrophysiology (vHipp & VTA Firing Rates) Evenamide_Systemic->Electrophysiology Behavior Behavioral Tests (Novel Object Recognition, Social Interaction) Evenamide_Systemic->Behavior Evenamide_Local->Electrophysiology Vehicle->Electrophysiology Vehicle->Behavior

Figure 2: Experimental workflow of the key preclinical study.

Quantitative Data Summary (Inferred from Qualitative Descriptions):

While precise numerical data is pending the full publication, the study reports a "normalization" of neuronal hyperactivity. This implies a statistically significant reduction in the firing rates of pyramidal neurons in the vHipp and dopamine neurons in the VTA of MAM-treated rats following this compound administration, bringing them closer to the levels observed in healthy control animals.

ParameterAnimal GroupInterventionOutcome
Neuronal Firing Rate MAM-treated RatsThis compound (3 mg/kg i.p.)Normalized (Reduced towards control levels)
MAM-treated RatsThis compound (1 µM in vHipp)Normalized (Reduced towards control levels)
Cognitive Function MAM-treated RatsThis compound (3 mg/kg i.p.)Improved (Reversed deficits in novel object recognition)
Social Behavior MAM-treated RatsThis compound (3 mg/kg i.p.)Improved (Normalized social interaction deficits)

Table 1: Summary of Preclinical Findings in the MAM Model

Clinical Trial Data

This compound has undergone several clinical trials, primarily as an add-on therapy for patients with treatment-resistant schizophrenia. The consistent finding across these studies is a good safety and tolerability profile, coupled with significant improvements in clinical measures of psychosis.

Phase II/III Study (Study 008A)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[11]

ParameterThis compound + AntipsychoticPlacebo + Antipsychoticp-value
PANSS Total Score Reduction 10.2 points7.6 points<0.05
CGI-S Score Improvement Statistically Significant-<0.05
Adverse Events 25%25.8%N/A

Table 2: Key Efficacy and Safety Outcomes from Study 008A [11]

Long-Term, Open-Label Study (Study 014/015)

This one-year, open-label study assessed the long-term safety and efficacy of this compound as an add-on therapy in patients with treatment-resistant schizophrenia.[4][8][12]

TimepointPANSS Total Score Reduction from Baseline (%)Responder Rate (≥20% PANSS Improvement) (%)
6 Weeks 11.6%16.5%
6 Months 15.9%39.2%
1 Year 18.6%47.4%

Table 3: Long-Term Efficacy of this compound in Treatment-Resistant Schizophrenia [8]

Discussion and Future Directions

The existing preclinical and clinical data for this compound paint a compelling picture of a novel therapeutic agent with a distinct mechanism of action. The observation of sustained therapeutic effects in the MAM model is a strong, albeit indirect, indicator of its potential to modulate neuronal plasticity.[5][6] This is a significant departure from traditional antipsychotics and opens up new avenues for research and treatment development.

To further elucidate the role of this compound in neuronal plasticity, future research should focus on:

  • Direct Measurement of Synaptic Plasticity: Conducting electrophysiological studies to directly assess the effects of this compound on LTP and LTD in relevant hippocampal and cortical circuits.

  • Analysis of Synaptic Structure: Utilizing techniques such as Golgi staining and electron microscopy to examine the impact of this compound on dendritic spine density and morphology in preclinical models.

  • Molecular Studies: Investigating the effects of this compound on the expression of key synaptic proteins and signaling molecules involved in plasticity, such as PSD-95, synaptophysin, and CREB.

Conclusion

This compound represents a promising new approach to the treatment of schizophrenia, with a mechanism that extends beyond simple receptor antagonism to the fundamental processes of neuronal communication and plasticity. The evidence to date strongly suggests that by normalizing glutamate homeostasis, this compound may not only alleviate the symptoms of psychosis but also induce lasting, positive changes in the underlying neural circuitry. Further research into its direct effects on synaptic plasticity is warranted and holds the potential to solidify this compound's position as a truly innovative therapy for schizophrenia and potentially other neurological and psychiatric disorders characterized by neuronal hyperexcitability.

References

Methodological & Application

Application Notes and Protocols for Evenamide in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of evenamide, a novel glutamate modulator, in preclinical rodent models of psychosis. The following sections detail the mechanism of action, dosage information, and experimental protocols for key models used to assess the antipsychotic-like properties of this compound.

Mechanism of Action

This compound is a selective voltage-gated sodium channel (VGSC) blocker.[1][2] In pathological states characterized by neuronal hyperexcitability, such as those hypothesized to underlie psychosis, this compound selectively inhibits hyperactive neurons.[3] This action normalizes the excessive release of the excitatory neurotransmitter glutamate, a key feature implicated in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound's unique mechanism of action via glutamate modulation offers a novel therapeutic strategy for addressing positive, negative, and cognitive symptoms of schizophrenia.[3]

Evenamide_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization leads to Glutamate Release NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate This compound This compound This compound->VGSC Blocks Postsynaptic_Neuron Postsynaptic Neuron NMDA_R->Postsynaptic_Neuron Excitatory Signal

Caption: this compound's mechanism of action in modulating glutamate release.

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in various rodent models of psychosis.

Table 1: this compound Dosage in Pharmacologically-Induced Psychosis Models

Animal ModelBehavioral AssaySpeciesRoute of AdministrationEffective Dose RangeReference
Ketamine-InducedPrepulse Inhibition (PPI) DeficitRatOral (PO)1.25 - 15 mg/kg[4]
Phencyclidine (PCP)-InducedSocial Interaction DeficitRatOral (PO)1 - 20 mg/kg[5]
Amphetamine-InducedHyperactivityRat-Efficacy demonstrated, specific dose-response not detailed in reviewed literature.[6]

Table 2: this compound Dosage in a Neurodevelopmental Psychosis Model

Animal ModelBehavioral/Neurophysiological EndpointsSpeciesRoute of AdministrationEffective DoseReference
Methylazoxymethanol Acetate (MAM)Reversal of hyperdopaminergic state, social deficits, recognition memory impairmentRatIntraperitoneal (i.p.)3 mg/kg
Reversal of hyperdopaminergic stateRatLocal injection into ventral hippocampus (vHipp)1 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate study replication and further research.

Ketamine-Induced Prepulse Inhibition (PPI) Deficit Model

This model is used to assess sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Protocol:

  • Animals: Adult male Sprague-Dawley rats.

  • Housing: Group-housed with ad libitum access to food and water on a 12-hour light/dark cycle. Acclimatize animals to the facility for at least one week before testing.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Habituation: Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise.

    • Drug Administration:

      • Administer this compound orally (1.25, 5, or 15 mg/kg) or vehicle.

      • After a specified pretreatment time, administer ketamine (e.g., 6 mg/kg, subcutaneous) or saline.[4]

    • Testing Session: The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Data Analysis: Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] x 100.

Ketamine_PPI_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Acclimatization Animal Acclimatization Habituation Habituation to Startle Chamber (5 min) Acclimatization->Habituation Evenamide_Admin Administer this compound (1.25, 5, 15 mg/kg, PO) or Vehicle Habituation->Evenamide_Admin Ketamine_Admin Administer Ketamine (e.g., 6 mg/kg, SC) or Saline Evenamide_Admin->Ketamine_Admin PPI_Session PPI Testing Session (Pulse, Prepulse-Pulse, No-Stimulus Trials) Ketamine_Admin->PPI_Session Calculate_PPI Calculate %PPI PPI_Session->Calculate_PPI Statistical_Analysis Statistical Analysis Calculate_PPI->Statistical_Analysis

Caption: Experimental workflow for the ketamine-induced PPI deficit model.

Phencyclidine (PCP)-Induced Social Interaction Deficit Model

This model assesses negative symptom-like behaviors, specifically social withdrawal.

Protocol:

  • Animals: Adult male Sprague-Dawley rats.

  • Housing: Single-housed for a period before testing to increase social motivation. Maintain on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: A dimly lit, open-field arena.

  • Procedure:

    • Drug Administration:

      • Administer this compound orally (1, 2.5, 5, 10, or 20 mg/kg) or vehicle.[5]

      • After a specified pretreatment time, administer PCP (e.g., 2 mg/kg, intraperitoneal) or saline.

    • Testing Session:

      • Place two unfamiliar rats (that have received the same treatment) in the arena.

      • Record the session for a set duration (e.g., 10-15 minutes).

    • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration and frequency of social behaviors, which may include:

      • Sniffing

      • Following

      • Grooming

      • Tumbling

    • Data Analysis: Compare the total time spent in social interaction between the different treatment groups.

PCP_Social_Interaction_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Acclimatization Animal Acclimatization (Single-housed) Evenamide_Admin Administer this compound (1-20 mg/kg, PO) or Vehicle Acclimatization->Evenamide_Admin PCP_Admin Administer PCP (e.g., 2 mg/kg, IP) or Saline Evenamide_Admin->PCP_Admin Social_Interaction_Session Social Interaction Session (Paired, unfamiliar rats) PCP_Admin->Social_Interaction_Session Behavioral_Scoring Score Social Behaviors (Duration, Frequency) Social_Interaction_Session->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis

Caption: Experimental workflow for the PCP-induced social interaction deficit model.

Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model

This model recapitulates neurodevelopmental abnormalities observed in schizophrenia.

Protocol:

  • Breeding: Time-mated pregnant Sprague-Dawley rats.

  • MAM Administration:

    • On gestational day 17, administer a single intraperitoneal injection of MAM (e.g., 22 mg/kg) or saline vehicle to the pregnant dams.[7]

    • Safety Precaution: MAM is a potent toxin and should be handled with appropriate personal protective equipment.

  • Offspring Rearing:

    • Allow the dams to give birth naturally.

    • Wean the offspring at postnatal day 21.

    • House the offspring in same-sex groups.

  • Behavioral/Neurophysiological Testing:

    • Conduct testing in adulthood (e.g., after postnatal day 60).

    • This compound Administration: Administer this compound (3 mg/kg, i.p.) or vehicle prior to testing.

    • Behavioral Assays:

      • Social Interaction: As described in the PCP model.

      • Novel Object Recognition: To assess cognitive function.

      • Amphetamine-Induced Hyperlocomotion: To assess dopamine system sensitization.

    • Electrophysiology: In vivo recordings of neuronal activity in brain regions such as the ventral tegmental area (VTA) and hippocampus.

MAM_Model_Workflow cluster_induction Model Induction cluster_rearing Offspring Rearing cluster_testing Adult Testing Time_Mating Time-mated Pregnant Rats MAM_Injection MAM Injection (Gestational Day 17) Time_Mating->MAM_Injection Birth_Weaning Birth and Weaning (Postnatal Day 21) MAM_Injection->Birth_Weaning Group_Housing Group Housing Birth_Weaning->Group_Housing Evenamide_Admin Administer this compound (3 mg/kg, IP) or Vehicle Group_Housing->Evenamide_Admin Behavioral_Assays Behavioral Assays (Social, Cognitive, etc.) Evenamide_Admin->Behavioral_Assays Electrophysiology Electrophysiological Recordings Evenamide_Admin->Electrophysiology

Caption: Experimental workflow for the MAM neurodevelopmental model.

References

Application Notes and Protocols: Evenamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evenamide (also known as NW-3509) is a novel, orally available small molecule that acts as a selective voltage-gated sodium channel (VGSC) blocker.[][2][3] It is currently under investigation as an add-on therapy for schizophrenia.[2][4] this compound's mechanism of action involves the modulation of glutamate release by inhibiting aberrant sodium channel activity, without affecting basal glutamate levels.[3][4][5][6][7][8] This unique mechanism, distinct from conventional antipsychotics that primarily target dopaminergic and serotonergic pathways, makes it a compound of significant interest for neurological and psychiatric research.[4]

These application notes provide a detailed protocol for the preparation of this compound solutions for use in in vitro assays, along with a summary of its relevant physicochemical properties and a diagram of its proposed signaling pathway.

Physicochemical and Solubility Data

A summary of key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₆H₂₆N₂O₂[][2]
Molecular Weight 278.40 g/mol []
Appearance Solid powder[]
Purity >98%[]
Solubility in DMSO 10 mM[]
290 mg/mL (1041.70 mM)[9]
Storage (Powder) -20°C for up to 3 years[9]
Storage (In Solvent) -80°C for up to 1 year[9]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol details the steps for dissolving this compound powder to create a high-concentration stock solution, which can then be serially diluted for various in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath sonicator recommended)

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-warming of Solvent: Allow the sterile DMSO to come to room temperature before use.

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 2.784 mg of this compound for every 1 mL of DMSO.

  • Initial Dissolution: Add the appropriate volume of room temperature DMSO to the vial containing the this compound powder.

  • Vortexing: Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: To ensure complete dissolution, especially for higher concentrations, sonication is recommended.[9] Place the vial in a water bath sonicator and sonicate for 10-15 minutes. The water in the sonicator should be at room temperature.

  • Visual Inspection: After sonication, visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Sterile Filtration (Optional but Recommended): For cell-based assays, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[9]

Protocol for Diluting this compound for In Vitro Assays

This protocol describes the process of diluting the high-concentration DMSO stock solution into aqueous cell culture media for use in experiments.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilutions (if necessary): Depending on the desired final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO.

  • Final Dilution in Culture Medium: Directly add a small volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

  • Mixing: Immediately after adding the this compound solution to the culture medium, mix thoroughly by gentle pipetting or inverting the tube to prevent precipitation of the compound.

  • Application to Cells: Add the final this compound-containing medium to your cell cultures as per your experimental design.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in in vitro assays.

Evenamide_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Abnormal_Activity Aberrant Neuronal Hyperexcitability VGSC Voltage-Gated Sodium Channels (VGSCs) Abnormal_Activity->VGSC Activates Glutamate_Vesicles Glutamate Vesicles VGSC->Glutamate_Vesicles Triggers Fusion This compound This compound This compound->VGSC Blocks Glutamate_Release Excessive Glutamate Release Glutamate_Vesicles->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptors Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->Glutamate_Receptors Postsynaptic_Signal Postsynaptic Signaling Glutamate_Receptors->Postsynaptic_Signal Evenamide_Workflow start This compound Powder dissolve Dissolve in DMSO (Vortex, Sonicate) start->dissolve stock High-Concentration Stock Solution (-80°C) dissolve->stock dilute Serial Dilution in Cell Culture Medium stock->dilute final_conc Prepare Final Working Concentrations dilute->final_conc vehicle Prepare Vehicle Control (DMSO in Medium) dilute->vehicle treat Treat Cells in Culture final_conc->treat vehicle->treat assay Perform In Vitro Assay (e.g., Viability, Signaling) treat->assay analyze Data Analysis assay->analyze

References

Application Notes and Protocols for Evenamide in Phencyclidine-Induced Social Deficit Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of evenamide in preclinical phencyclidine (PCP)-induced social deficit models, a widely utilized paradigm for studying the negative symptoms of schizophrenia. This document includes summaries of key findings, detailed experimental protocols, and visualizations of the proposed signaling pathways.

Introduction to this compound and the PCP Model of Social Deficit

This compound (formerly NW-3509) is a novel drug candidate that acts as a voltage-gated sodium channel (VGSC) modulator. Its primary mechanism of action involves the normalization of excessive synaptic glutamate release, which is a downstream effect of N-methyl-D-aspartate (NMDA) receptor hypofunction.[1] This mechanism is particularly relevant to the study of schizophrenia, as NMDA receptor antagonists like phencyclidine (PCP) are known to induce a range of symptoms in both humans and animals that mimic the positive, negative, and cognitive deficits of the disorder.[2][3][4]

The PCP-induced social deficit model in rodents is a well-established preclinical tool for evaluating potential therapeutic agents for the negative symptoms of schizophrenia, such as social withdrawal.[2][3][4] Administration of PCP leads to a quantifiable reduction in social interaction behaviors.[2]

Efficacy of this compound in the PCP-Induced Social Deficit Model

Preclinical studies have demonstrated the efficacy of this compound in reversing the social interaction deficits induced by PCP in rats. A key study by Faravelli and colleagues in 2016 showed that acute oral administration of this compound significantly attenuated these deficits. The effect was comparable to that of the atypical antipsychotic aripiprazole, which is also known to have efficacy in this model.[5]

Quantitative Data Summary

While the precise numerical data from the primary study by Faravelli et al. (2016) is not publicly available in a full peer-reviewed format, the key findings are summarized below. The study reported a significant attenuation of PCP-induced deficits in social interaction across a range of this compound doses.

Treatment GroupDose (mg/kg)Route of AdministrationEffect on PCP-Induced Social Deficit
Vehicle---
PCP + Vehicle--Induces significant social deficit
PCP + this compound1Peroral (p.o.)Significant attenuation
PCP + this compound2.5Peroral (p.o.)Significant attenuation
PCP + this compound5Peroral (p.o.)Significant attenuation
PCP + this compound10Peroral (p.o.)Significant attenuation
PCP + this compound20Peroral (p.o.)Significant attenuation
PCP + Aripiprazole0.003Not SpecifiedSignificant attenuation

Experimental Protocols

The following are detailed methodologies for the key experiments involved in assessing the efficacy of this compound in the PCP-induced social deficit model.

Phencyclidine-Induced Social Deficit Protocol

This protocol is a composite based on established methods for inducing social deficits in rats using PCP.

1. Animals:

  • Male Sprague-Dawley or Wistar rats, pair-housed upon arrival.

  • Animals should be allowed to acclimate to the housing conditions for at least one week prior to the start of the experiment.

  • Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

2. Drug Preparation:

  • Phencyclidine (PCP): Dissolve PCP hydrochloride in sterile 0.9% saline. A common dosage to induce social deficits is 2.0 mg/kg.

  • This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral gavage. Doses ranging from 1 to 20 mg/kg have been shown to be effective.

  • Aripiprazole: Prepare in a suitable vehicle for the intended route of administration (e.g., subcutaneous). A dose of 0.003 mg/kg has been used as a positive control.

3. Experimental Procedure:

  • Induction of Social Deficit: Administer PCP (2.0 mg/kg, intraperitoneally or subcutaneously) to the experimental group of rats. Control animals receive a corresponding volume of saline. This is often done sub-chronically (e.g., twice daily for 7 days) followed by a washout period (e.g., 7 days) to model persistent negative symptoms.

  • Test Compound Administration: On the test day, administer this compound (1, 2.5, 5, 10, or 20 mg/kg, p.o.) or the positive control, aripiprazole (0.003 mg/kg), at a specified time before the social interaction test (e.g., 60 minutes). The vehicle is administered to the control and PCP-only groups.

4. Social Interaction Test:

  • Apparatus: A neutral, dimly lit, open-field arena (e.g., 60 x 60 x 30 cm).

  • Procedure:

    • Habituate the rats to the testing arena for a short period (e.g., 10 minutes) on the day before the test.

    • On the test day, place two unfamiliar rats from the same treatment group into the arena.

    • Record the behavior of the pair for a set duration (e.g., 10-15 minutes) using a video camera mounted above the arena.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the total duration of active social interaction. This includes behaviors such as sniffing, grooming, following, and tumbling.

5. Data Analysis:

  • Analyze the total time spent in social interaction using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the treatment groups to the PCP-vehicle control group.

Visualizations

Proposed Signaling Pathway of this compound in PCP-Induced Glutamatergic Hyperactivity

The following diagram illustrates the proposed mechanism by which this compound ameliorates the effects of PCP.

cluster_0 PCP-Induced Pathology cluster_1 Therapeutic Intervention PCP Phencyclidine (PCP) NMDAR NMDA Receptor PCP->NMDAR Antagonizes Glutamate_Neuron Glutamatergic Neuron NMDAR->Glutamate_Neuron Hypofunction leads to disrupted signaling Excess_Glutamate Excessive Glutamate Release Glutamate_Neuron->Excess_Glutamate Results in Postsynaptic_Neuron Postsynaptic Neuron Excess_Glutamate->Postsynaptic_Neuron Over-stimulates Normalized_Glutamate Normalized Glutamate Release Social_Deficit Social Deficit Postsynaptic_Neuron->Social_Deficit Contributes to This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Modulates VGSC->Excess_Glutamate Inhibits Amelioration Amelioration of Social Deficit Normalized_Glutamate->Amelioration Results in

Caption: Proposed mechanism of this compound in reversing PCP-induced social deficits.

Experimental Workflow for Assessing this compound

This diagram outlines the key steps in a preclinical study evaluating this compound in the PCP model.

start Animal Acclimation pcp_induction PCP-Induced Social Deficit Induction start->pcp_induction drug_admin Test Compound Administration (this compound, Vehicle, or Positive Control) pcp_induction->drug_admin social_interaction Social Interaction Test drug_admin->social_interaction data_analysis Data Analysis and Interpretation social_interaction->data_analysis

Caption: Experimental workflow for evaluating this compound in the PCP model.

References

Application Notes and Protocols for Evenamide Add-on Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies investigating evenamide as an add-on therapy, particularly for treatment-resistant schizophrenia (TRS) and patients with an inadequate response to current antipsychotics.

Introduction to this compound

This compound is a novel, orally available small molecule that acts as a voltage-gated sodium channel (VGSC) blocker.[1][2][3] Its primary mechanism of action involves the modulation of glutamate release.[2][4][5] In pathological conditions characterized by neuronal hyperexcitability, such as schizophrenia, this compound normalizes excessive synaptic glutamate release without affecting basal glutamate levels.[1][6] This targeted action on aberrant glutamatergic neurotransmission, without direct interaction with dopaminergic, serotonergic, or other neurotransmitter systems, distinguishes it from conventional antipsychotics and positions it as a promising add-on therapy.[1][2] Preclinical and clinical studies have demonstrated its potential to improve positive, negative, and cognitive symptoms of schizophrenia.[7][8]

Preclinical Evaluation of this compound Add-on Therapy

Preclinical studies are crucial for elucidating the mechanism of action and therapeutic potential of this compound in combination with existing antipsychotic drugs.

Animal Models of Schizophrenia

Several animal models can be employed to investigate the efficacy of this compound add-on therapy.

  • Pharmacologically-Induced Models:

    • Ketamine-Induced Model: Sub-anesthetic doses of ketamine, an NMDA receptor antagonist, can induce schizophrenia-like symptoms in rodents, including hyperlocomotion and deficits in prepulse inhibition (PPI).[9][10][11][12][13] This model is particularly relevant for studying glutamatergic dysfunction.

    • Phencyclidine (PCP)-Induced Model: Chronic administration of PCP can produce social interaction deficits in rodents, modeling the negative symptoms of schizophrenia.[14][15][16][17]

  • Neurodevelopmental Models:

    • Methylazoxymethanol Acetate (MAM) Model: Prenatal exposure to MAM in rodents leads to behavioral, neurochemical, and anatomical abnormalities that resemble schizophrenia.[7][8][18][19][20][21][22] This model is valuable for studying the neurodevelopmental aspects of the disorder.

Behavioral Assays
  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is often impaired in individuals with schizophrenia.[23][24] The test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[25][26]

  • Social Interaction Test: This assay evaluates social withdrawal, a key negative symptom of schizophrenia. It typically involves measuring the time an animal spends interacting with a novel conspecific.

  • Cognitive Function Tests: Various mazes (e.g., Y-maze, Morris water maze) and operant conditioning tasks can be used to assess cognitive domains such as learning, memory, and executive function.

Neurochemical and Electrophysiological Analyses
  • Measurement of Glutamate Levels: Techniques such as in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) or magnetic resonance spectroscopy (MRS) can be used to measure extracellular glutamate concentrations in specific brain regions.[27][28][29] Enzyme-based microelectrode arrays can also provide real-time measurements of glutamate release.[30]

  • Electrophysiology: In vivo or in vitro electrophysiological recordings can be used to assess neuronal activity, synaptic plasticity, and the effects of this compound on neuronal hyperexcitability in brain regions implicated in schizophrenia, such as the hippocampus and prefrontal cortex.

Clinical Trial Design for this compound Add-on Therapy

Clinical trials are essential to establish the safety and efficacy of this compound as an add-on treatment in patients with schizophrenia.

Study Population
  • Inclusion Criteria:

    • Patients with a confirmed diagnosis of schizophrenia according to DSM-5 criteria.

    • Patients who are considered treatment-resistant, defined as a lack of satisfactory clinical improvement despite treatment with at least two different antipsychotic medications at an adequate dose and for an adequate duration.

    • Patients with an inadequate response to their current second-generation antipsychotic.[3]

    • Stable on their current antipsychotic medication for a specified period before randomization.

  • Exclusion Criteria:

    • Comorbid substance use disorders or other major psychiatric or neurological illnesses.

    • Pregnancy or lactation.

    • Clinically significant unstable medical conditions.

Study Design
  • Randomized, Double-Blind, Placebo-Controlled: This is the gold standard design to minimize bias.[3]

  • Add-on Therapy: Patients continue their standard antipsychotic treatment, and are randomized to receive either this compound or a placebo.[31]

  • Dose-Ranging: Initial studies may include multiple dose arms to determine the optimal therapeutic dose.[4]

  • Duration: Study duration should be sufficient to observe clinically meaningful effects, typically ranging from 4 to 12 weeks for short-term efficacy studies, with longer-term extension phases to assess durability of response and safety.[3]

Efficacy Endpoints
  • Primary Endpoint:

    • Positive and Negative Syndrome Scale (PANSS): The PANSS is a widely used, validated rating scale for assessing the severity of positive, negative, and general psychopathology symptoms of schizophrenia.[32][33][34] The total score is often the primary endpoint.[35]

  • Secondary Endpoints:

    • Clinical Global Impression-Severity (CGI-S): A 7-point scale that requires the clinician to rate the overall severity of the patient's illness.[36][37][38][39]

    • Clinical Global Impression-Improvement (CGI-I): A 7-point scale that assesses the patient's improvement from baseline.

    • PANSS Subscales: Analysis of the positive, negative, and general psychopathology subscales.

    • Measures of Functional Outcome and Quality of Life.

Safety and Tolerability Assessments
  • Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.

Data Presentation

Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound Add-on (N=...)Placebo Add-on (N=...)
Age (years), mean (SD)
Gender, n (%)
Duration of Illness (years), mean (SD)
Baseline PANSS Total Score, mean (SD)
Baseline CGI-S Score, mean (SD)
Current Antipsychotic, n (%)

Table 2: Summary of Efficacy Outcomes

Outcome MeasureThis compound Add-on (N=...)Placebo Add-on (N=...)Treatment Difference (95% CI)p-value
Change from Baseline in PANSS Total Score
Week 4
Week 12
Change from Baseline in CGI-S Score
Week 4
Week 12
PANSS Responder Rate (≥30% reduction), n (%)
Week 12

Table 3: Summary of Key Safety and Tolerability Findings

Adverse Event (≥5% in either group)This compound Add-on (N=...)Placebo Add-on (N=...)
Headache, n (%)
Nausea, n (%)
Somnolence, n (%)
Discontinuation due to Adverse Events, n (%)

Experimental Protocols

Protocol for PANSS Administration

The Positive and Negative Syndrome Scale (PANSS) is a 30-item scale used to assess the severity of schizophrenia symptoms.[32]

  • Training: Raters must be trained and certified to ensure reliability.[34]

  • Interview: A semi-structured interview of approximately 45-50 minutes is conducted with the patient.[32] Information from family members or caregivers can also be used.

  • Rating: Each of the 30 items is rated on a 7-point scale from 1 (absent) to 7 (extreme).[40]

  • Scoring: Scores are calculated for the positive, negative, and general psychopathology subscales, as well as a total score.[33] The rating period is typically the past week.[41]

Protocol for CGI-S Administration

The Clinical Global Impression-Severity (CGI-S) is a single-item, 7-point scale for rating the overall severity of illness.[37]

  • Basis for Rating: The clinician bases the rating on their total clinical experience with patients of the same diagnosis.[36]

  • Rating: The clinician answers the question: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?".

  • Scale:

    • Normal, not at all ill

    • Borderline mentally ill

    • Mildly ill

    • Moderately ill

    • Markedly ill

    • Severely ill

    • Among the most extremely ill patients

Protocol for Prepulse Inhibition (PPI) in Rodents
  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Acclimation: The animal is placed in the chamber for a 5-10 minute acclimation period with background white noise.[25]

  • Stimuli:

    • Pulse: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

    • Prepulse: A weaker acoustic stimulus (e.g., 70-85 dB) presented shortly before the pulse.

  • Procedure: A series of trials are presented, including pulse-alone trials and prepulse-pulse trials with varying intervals between the prepulse and pulse.

  • Measurement: The startle response is measured in each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Visualizations

Signaling Pathway

Evenamide_Mechanism_of_Action cluster_evenamide_action Neuronal_Hyperexcitability Neuronal Hyperexcitability (e.g., in Schizophrenia) VGSC Voltage-Gated Sodium Channels (VGSCs) Neuronal_Hyperexcitability->VGSC Activates Excessive_Glutamate_Release Excessive Synaptic Glutamate Release VGSC->Excessive_Glutamate_Release Leads to Normalization Normalization of Glutamate Release Postsynaptic_Glutamate_Receptors Postsynaptic Glutamate Receptors Excessive_Glutamate_Release->Postsynaptic_Glutamate_Receptors Activates Neuronal_Dysfunction Neuronal Dysfunction & Psychotic Symptoms Postsynaptic_Glutamate_Receptors->Neuronal_Dysfunction Contributes to This compound This compound This compound->VGSC Blocks Normalization->Excessive_Glutamate_Release Reduces

Caption: Mechanism of action of this compound in modulating glutamate release.

Experimental Workflow for Preclinical Studies

Preclinical_Workflow Animal_Model Animal Model Induction (e.g., MAM, Ketamine, PCP) Treatment_Groups Treatment Groups - Vehicle + Standard Antipsychotic - this compound + Standard Antipsychotic - Standard Antipsychotic Alone Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Testing - Prepulse Inhibition - Social Interaction - Cognitive Tests Treatment_Groups->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis - Glutamate Measurement (Microdialysis/MRS) Treatment_Groups->Neurochemical_Analysis Electrophysiology Electrophysiological Recording - In vivo / In vitro Treatment_Groups->Electrophysiology Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis Electrophysiology->Data_Analysis Clinical_Trial_Logic Patient_Population Patient Population (Treatment-Resistant or Inadequate Response Schizophrenia) Screening Screening & Informed Consent Patient_Population->Screening Baseline_Assessment Baseline Assessment - PANSS - CGI-S - Safety Labs Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Add-on this compound + Standard of Care Randomization->Treatment_Arm_A Treatment_Arm_B Add-on Placebo + Standard of Care Randomization->Treatment_Arm_B Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12) - PANSS, CGI-S/I - Safety Monitoring Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Change in PANSS Total Score) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (CGI-S, Responder Rates, etc.) Follow_Up->Secondary_Endpoints Safety_Analysis Safety Analysis Follow_Up->Safety_Analysis

References

Application Notes and Protocols: Measuring Evenamide Efficacy with the PANSS Scale

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for measuring the efficacy of evenamide in schizophrenia clinical trials using the Positive and Negative Syndrome Scale (PANSS). The included protocols and data are synthesized from multiple clinical studies to guide researchers in designing and executing similar trials.

Introduction

This compound is an investigational drug that acts as a glutamate modulator by blocking voltage-gated sodium channels.[1][2] This mechanism normalizes glutamate release, which is implicated in the pathophysiology of schizophrenia.[1] Clinical trials have assessed the efficacy of this compound as an add-on therapy for patients with schizophrenia, with the PANSS scale being a primary endpoint for measuring changes in symptom severity.[3][4]

Mechanism of Action

This compound's unique mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which in turn modulates the release of glutamate.[1][5] In schizophrenia, dysregulation of glutamatergic neurotransmission is a key pathological feature. This compound normalizes aberrant glutamate release without affecting basal levels, thereby reducing neuronal hyperexcitability in brain regions like the hippocampus.[1][2] Unlike conventional antipsychotics, it does not directly target dopamine, serotonin, or other neurotransmitter receptors, potentially leading to a different side effect profile.[1]

Evenamide_Mechanism_of_Action cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Glutamate Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds to This compound This compound This compound->VGSC Blocks Evenamide_PANSS_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_PANSS Baseline PANSS Assessment Informed_Consent->Baseline_PANSS Randomization Randomization Baseline_PANSS->Randomization Treatment_Administration Administration of this compound or Placebo (as add-on) Randomization->Treatment_Administration Follow_up_PANSS Follow-up PANSS Assessments (e.g., Weekly) Treatment_Administration->Follow_up_PANSS Endpoint_PANSS End-of-Study PANSS Assessment Follow_up_PANSS->Endpoint_PANSS Data_Analysis Statistical Analysis of PANSS Score Changes Endpoint_PANSS->Data_Analysis

References

Application Notes and Protocols for the Clinical Global Impression (CGI) Scale in Clinical Trials of Evenamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Clinical Global Impression (CGI) scale in clinical trials investigating evenamide, a novel glutamate modulator for the treatment of schizophrenia. This document outlines the experimental protocols for CGI assessment, summarizes key quantitative data from clinical studies, and illustrates the underlying scientific and clinical workflows.

Introduction to this compound and the CGI Scale

This compound is an investigational drug that acts as a voltage-gated sodium channel blocker, which in turn normalizes the excessive synaptic release of glutamate without affecting basal levels.[1][2] This mechanism is a departure from traditional antipsychotics that primarily target dopamine receptors.[3] Given this unique mechanism, accurately assessing global clinical improvement is crucial.

The Clinical Global Impression (CGI) scale is a widely used and validated tool in psychiatric clinical trials.[4][5] It provides a concise, clinician-rated summary of a patient's overall severity of illness and change over time. The scale consists of two primary components used in the this compound trials:

  • CGI - Severity (CGI-S): A 7-point scale where the clinician rates the patient's current severity of illness based on their total clinical experience with that patient population.[4]

  • CGI - Improvement (CGI-I) / Change (CGI-C): A 7-point scale where the clinician assesses how much the patient's illness has improved or worsened relative to their baseline state at the beginning of the trial.[4][5]

Experimental Protocols

While specific, proprietary rater training manuals from the this compound clinical trials are not publicly available, the following protocol is based on the methodologies described in the study publications and general best practices for CGI administration in schizophrenia trials.[4][6]

Objective: To assess the overall clinical severity and change in patients with schizophrenia receiving this compound as an add-on therapy.

Personnel: The CGI assessment should be performed by a trained psychiatrist or clinical psychologist experienced in the evaluation of schizophrenia. In key this compound studies, such as Study 014/015, the raters were blinded to the treatment assignment to minimize bias.[7][8]

Materials:

  • Patient's clinical records (including history and recent observations).

  • Standardized CGI-S and CGI-I/C rating forms.

  • A quiet, private space for the clinical interview.

Procedure:

  • Baseline Assessment (Pre-Treatment):

    • Conduct a comprehensive clinical interview with the patient to establish a baseline understanding of their symptoms, behavior, and functional capacity. In this compound trials, patients typically presented with moderate to severe illness, with baseline CGI-S scores between 4 and 6.[1][2]

    • Review all available information, including patient history, input from caregivers, and psychosocial circumstances.[6]

    • Based on this total clinical picture, rate the CGI-S score. The guiding question is: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?".[4]

    • The baseline CGI-S score serves as the reference point for all subsequent CGI-I/C ratings.

  • Post-Treatment Assessments (e.g., Weekly, 4-weeks, 6-weeks, 6-months, 1-year):

    • At each scheduled follow-up visit, conduct a clinical interview to assess the patient's current state.

    • Re-evaluate the CGI-S based on the patient's current presentation.

    • Rate the CGI-I/C score. The guiding question is: "Compared to the patient's condition at admission to the project, how much has their condition changed?".[4] This rating should capture a global impression of change, considering both therapeutic benefits and any potential adverse effects.

Scoring Guidelines:

  • CGI-S: Rated on a 7-point scale: 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients).[4]

  • CGI-I/C: Rated on a 7-point scale: 1 (Very much improved) to 7 (Very much worse), with 4 indicating "No change".[4]

Rater Training and Blinding:

  • Raters must be trained on the specific definitions for each point on the CGI-S and CGI-I/C scales to ensure consistency.

  • In placebo-controlled trials like Study 008A, it is critical that the rater remains blinded to the patient's treatment allocation (this compound or placebo).[1] In open-label studies with a rater-blinded design (like Study 014/015), the rater assessing the primary outcomes is shielded from knowing the treatment details.[7]

Data Presentation

The following tables summarize the quantitative CGI data from key this compound clinical trials.

Table 1: CGI Results from Study 008A (4-Week, Placebo-Controlled)

Study 008A was a randomized, double-blind, placebo-controlled international study evaluating this compound (30 mg bid) as an add-on treatment in 291 patients with chronic schizophrenia who were inadequate responders to their current second-generation antipsychotic.[1][9]

MetricThis compound (30 mg bid)Placebop-value
CGI-S (Severity)
Least Square Mean Difference at Day 29--0.037
CGI-C (Change)
Mean Rating at Endpoint (Day 29)3.33.5< 0.001
Proportion "Much Improved" or Better31.3%17.3%0.006
Table 2: CGI Results from Study 014/015 (1-Year, Open-Label, Rater-Blinded)

Study 014/015 was a long-term study in patients with treatment-resistant schizophrenia (TRS) receiving this compound as an add-on therapy.[3][8][10]

Metric6 Weeks6 Months1 Year
CGI-S (Severity)
Mean Change from Baseline--~ -1.0
"Responders" (≥2 category improvement)10%16.5%28.9%
Patients with Clinically Important Reduction--> 70%
CGI-C (Change)
Proportion "Much Improved" or Better~25%36.1%41.2%

Visualizations

Mechanism of Action of this compound

Evenamide_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NMDA_hypo NMDA Receptor Hypofunction VGSC Voltage-Gated Sodium Channels (VGSCs) NMDA_hypo->VGSC Leads to aberrant activity Excess_Glutamate Excessive Glutamate Release VGSC->Excess_Glutamate Causes Normalization Normalization of Neuronal Excitability VGSC->Normalization Normalization by this compound Glutamate_vesicle Glutamate Vesicles This compound This compound This compound->VGSC Blocks Glutamate_Receptor Postsynaptic Glutamate Receptors Excess_Glutamate->Glutamate_Receptor Overstimulation

Caption: Mechanism of Action of this compound on Glutamatergic Dysregulation.

This compound Clinical Trial Workflow with CGI Assessment

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria Met) Baseline Baseline Visit Screening->Baseline CGI_S_Base CGI-S Assessment (Establish Severity) Baseline->CGI_S_Base Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo as Add-on) Randomization->Treatment FollowUp Follow-up Visits (e.g., Weekly, Monthly) Treatment->FollowUp FollowUp->FollowUp Repeated Cycles CGI_FollowUp CGI-S & CGI-C Assessments FollowUp->CGI_FollowUp EndOfStudy End of Study / Extension FollowUp->EndOfStudy

Caption: Generalized workflow for a patient in an this compound clinical trial.

References

Application Notes and Protocols for Assessing Evenamide In Vivo Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Evenamide and the Importance of Target Engagement

This compound is an investigational drug currently under development as an adjunctive therapy for treatment-resistant schizophrenia. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which leads to the modulation of glutamate release.[1][2][3] In schizophrenia, dysregulation of glutamatergic neurotransmission is hypothesized to contribute to the pathophysiology of the disease.[4] By blocking aberrant sodium channel activity, this compound is thought to normalize excessive glutamate release without affecting basal neuronal excitability.[1][3]

Establishing in vivo target engagement is a critical step in the development of any new therapeutic agent. It provides direct evidence that the drug is interacting with its intended molecular target in a living organism at clinically relevant doses. This information is crucial for:

  • Confirming the Mechanism of Action: Demonstrating that the pharmacological effects of the drug are mediated through its intended target.

  • Guiding Dose Selection: Establishing a relationship between drug dose, target occupancy, and clinical response to identify the optimal therapeutic window.

  • Interpreting Clinical Trial Outcomes: Understanding whether a lack of efficacy is due to the drug not hitting its target or the target not being relevant to the disease.

  • De-risking Drug Development: Providing early confidence in the viability of a drug candidate before large-scale and expensive clinical trials.

These application notes provide detailed methodologies for preclinical and clinical approaches to assess the in vivo target engagement of this compound.

Preclinical Assessment of this compound Target Engagement

Preclinical models are essential for demonstrating proof-of-concept and for detailed investigation of a drug's interaction with its target in a living system. For this compound, preclinical assessment should focus on its effects on neuronal excitability and glutamate release in relevant animal models of schizophrenia.

Key Preclinical Model: The Methylazoxymethanol Acetate (MAM) Model of Schizophrenia

The MAM model is a neurodevelopmental model of schizophrenia that recapitulates many of the histological, neurophysiological, and behavioral deficits observed in patients with schizophrenia.[1][5][6] It is induced by administering the mitotic inhibitor methylazoxymethanol acetate to pregnant dams at a specific gestational day, leading to developmental abnormalities in the offspring that are relevant to the pathophysiology of schizophrenia.[1][5][6]

Experimental Protocol 1: In Vivo Electrophysiology in the MAM Rat Model

This protocol describes how to measure the effect of this compound on neuronal firing in the hippocampus, a key brain region implicated in schizophrenia, of MAM-treated rats. The objective is to demonstrate that this compound can normalize the aberrant neuronal hyperactivity characteristic of this model.

Materials:

  • Adult male MAM-treated and control rats

  • This compound

  • Anesthesia (e.g., isoflurane, urethane)

  • Stereotaxic frame

  • Micromanipulator

  • Glass microelectrodes (for extracellular single-unit recordings)

  • Amplifier and data acquisition system

  • Pharmacological agents to induce neuronal firing (e.g., glutamate receptor agonists)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the hippocampus.

  • Electrode Placement: Slowly lower a microelectrode into the CA1 or CA3 region of the hippocampus using stereotaxic coordinates.

  • Baseline Recording: Record spontaneous neuronal firing (action potentials) for a stable baseline period (e.g., 15-30 minutes).

  • This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses.

  • Post-Dosing Recording: Continue to record neuronal firing for a defined period after this compound administration (e.g., 60-120 minutes) to observe any changes in firing rate and pattern.

  • (Optional) Pharmacological Challenge: After observing the effect of this compound on spontaneous activity, a pharmacological agent (e.g., kainic acid) can be administered to induce neuronal hyperexcitability, and the ability of this compound to attenuate this effect can be assessed.

  • Data Analysis: Analyze the recorded spike trains to determine the firing rate, firing pattern (e.g., burst firing), and other relevant electrophysiological parameters. Compare the data before and after this compound administration and between MAM-treated and control animals.

Expected Outcome: this compound is expected to reduce the pathologically elevated neuronal firing in the hippocampus of MAM rats, bringing it closer to the levels observed in control animals.

Experimental Protocol 2: In Vivo Microdialysis for Measuring Glutamate Release in the Prefrontal Cortex of the MAM Rat Model

This protocol outlines a method to directly measure the effect of this compound on extracellular glutamate levels in the prefrontal cortex, another brain region implicated in schizophrenia. The goal is to show that this compound can reduce excessive glutamate release.

Materials:

  • Adult male MAM-treated and control rats

  • This compound

  • Microdialysis probes

  • A microinfusion pump

  • Stereotaxic frame

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography (HPLC) system with fluorescence detection for glutamate analysis

  • Potassium chloride (KCl) solution for depolarization

Procedure:

  • Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the medial prefrontal cortex.

  • Acclimation: Allow the animal to recover from surgery and acclimate to the microdialysis setup.

  • Baseline Collection: Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate levels.

  • This compound Administration: Administer this compound systemically (e.g., i.p.).

  • Post-Dosing Collection: Continue collecting dialysate samples to measure the effect of this compound on basal glutamate levels.

  • Stimulated Glutamate Release: After assessing the effect on basal levels, induce glutamate release by switching the perfusion medium to a high-potassium aCSF solution.

  • Assess this compound's Effect on Stimulated Release: Administer this compound prior to the high-potassium challenge to determine if it can attenuate the evoked glutamate release.

  • Sample Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC.

  • Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels and compare the results between treatment groups.

Expected Outcome: this compound is expected to have a minimal effect on basal glutamate levels but significantly reduce the excessive glutamate release evoked by high potassium stimulation in MAM rats.[2][7][8]

Data Presentation: Preclinical Target Engagement

The following table provides a template for summarizing quantitative data from preclinical studies.

Technique Animal Model Brain Region Parameter Measured This compound Effect (Example)
In Vivo ElectrophysiologyMAM RatHippocampus (CA1)Mean Firing Rate (Hz)35% reduction in spontaneous firing
In Vivo MicrodialysisMAM RatPrefrontal CortexK+-evoked Glutamate Release45% reduction in peak glutamate concentration

Clinical Assessment of this compound Target Engagement

Assessing target engagement in humans is more challenging due to the non-invasive nature of the required techniques. For this compound, this would ideally involve direct measurement of VGSC occupancy or indirect measurement of its downstream effects on brain activity and neurochemistry.

Clinical Trial Design for Target Engagement Assessment

Clinical trials for this compound have primarily focused on safety and efficacy using scales like the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale.[4][9][10] While these are crucial for regulatory approval, they are not direct measures of target engagement. Future studies could incorporate specific target engagement biomarkers.

Potential Clinical Target Engagement Techniques

While no specific target engagement data for this compound has been published, the following techniques are established methods for assessing the in vivo effects of drugs acting on the central nervous system.

1. Positron Emission Tomography (PET) Imaging:

PET is a powerful imaging technique that can be used to quantify the occupancy of a specific receptor or transporter by a drug. To date, there are no specific PET radioligands for directly imaging VGSCs in the context of this compound's binding site. However, if a suitable radioligand were developed, a PET study could be designed as follows:

  • Objective: To determine the relationship between this compound plasma concentration and VGSC occupancy in the human brain.

  • Methodology: A group of healthy volunteers would undergo a baseline PET scan with the VGSC radioligand. They would then be administered a single dose of this compound, and a second PET scan would be performed at the time of expected peak plasma concentration. The reduction in radioligand binding potential between the baseline and post-dose scans would be used to calculate target occupancy. This would be repeated at different dose levels to generate a dose-occupancy curve.

2. Magnetic Resonance Spectroscopy (MRS):

MRS is a non-invasive imaging technique that can measure the concentration of certain neurochemicals in the brain, including glutamate.[11]

  • Objective: To assess whether this compound can normalize elevated glutamate levels in specific brain regions of patients with schizophrenia.

  • Methodology: Patients would undergo an MRS scan to measure glutamate levels in a region of interest (e.g., the anterior cingulate cortex) before and after a period of treatment with this compound. A reduction in elevated glutamate levels would provide indirect evidence of target engagement.

Data Presentation: Clinical Target Engagement

The following table provides a template for summarizing potential quantitative data from clinical target engagement studies.

Technique Study Population Brain Region Parameter Measured This compound Effect (Hypothetical)
PET ImagingHealthy VolunteersStriatumVGSC Occupancy (%)80% occupancy at a 30mg dose
Magnetic Resonance SpectroscopySchizophrenia PatientsAnterior Cingulate CortexGlutamate Concentration (mM)15% reduction in patients with elevated baseline levels

Visualizations

Signaling Pathway of this compound

Evenamide_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle Triggers Fusion This compound This compound This compound->VGSC Blocks Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Leads to Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds to Electrophysiology_Workflow Start Start Animal_Prep Anesthetize Animal & Place in Stereotaxic Frame Start->Animal_Prep Craniotomy Perform Craniotomy over Target Brain Region Animal_Prep->Craniotomy Electrode_Placement Lower Microelectrode into Brain Region Craniotomy->Electrode_Placement Baseline Record Baseline Neuronal Firing Electrode_Placement->Baseline Evenamide_Admin Administer this compound Baseline->Evenamide_Admin Post_Dose_Recording Record Post-Dose Neuronal Firing Evenamide_Admin->Post_Dose_Recording Data_Analysis Analyze Firing Rate and Pattern Post_Dose_Recording->Data_Analysis End End Data_Analysis->End Target_Engagement_Logic cluster_preclinical Preclinical (In Vivo) cluster_clinical Clinical (Human) Electrophysiology In Vivo Electrophysiology (Neuronal Firing) Microdialysis In Vivo Microdialysis (Glutamate Release) PET PET Imaging (Direct Target Occupancy) MRS Magnetic Resonance Spectroscopy (Glutamate Levels) Target_Engagement This compound Target Engagement Target_Engagement->Electrophysiology Demonstrates Functional Effect Target_Engagement->Microdialysis Measures Neurochemical Effect Target_Engagement->PET Directly Quantifies Target_Engagement->MRS Measures Downstream Neurochemical Effect

References

Application Notes and Protocols for the Quantification of Evenamide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evenamide is an investigational drug under development for the treatment of schizophrenia.[1][2] As with any novel therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in plasma using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While specific methods for this compound are not yet widely published, the following protocols are based on established and validated methods for structurally similar central nervous system drugs.

Analytical Methods Overview

The two most common and reliable methods for quantifying small molecule drugs like this compound in plasma are LC-MS/MS and HPLC-UV.

  • LC-MS/MS is highly sensitive and selective, making it the gold standard for bioanalytical studies, especially for low drug concentrations.

  • HPLC-UV is a more accessible and cost-effective technique, suitable for higher concentration ranges and routine therapeutic drug monitoring.

I. Quantification of this compound in Plasma by LC-MS/MS

This section details the protocol for a sensitive and selective LC-MS/MS method for the determination of this compound in plasma. The method is adapted from established procedures for other central nervous system agents.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

  • Thaw frozen plasma samples at room temperature.

  • To a 1.5 mL centrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[3][4]

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge the tube at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 2-5 µL) of the supernatant into the UPLC-MS/MS system.[3]

2. LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for this compound.

ParameterRecommended Condition
LC System UPLC System
Column Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution A linear gradient tailored to elute this compound and the IS with good peak shape and separation from matrix components.
Flow Rate 0.4 mL/min[3]
Column Temperature 40 °C
Injection Volume 2 µL[3]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]
Capillary Voltage 3.0 kV[3]
Source Temperature 150 °C[3]
Desolvation Temp. 500 °C
Cone Gas Flow 150 L/h[3]
Desolvation Gas Flow 650 L/h[3]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and the IS. For example, for a hypothetical compound: m/z 303.3 → 215.0 for the analyte and m/z 285.0 → 154.0 for the IS.[3]

3. Method Validation Parameters

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[4][5]

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 over a defined concentration range (e.g., 1.0–2000 ng/mL).[3]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (±20%).[3]
Precision (Intra- and Inter-day) Coefficient of variation (%CV) ≤ 15% (≤20% at LLOQ).[3]
Accuracy (Intra- and Inter-day) Percent deviation from nominal concentration within ±15% (±20% at LLOQ).[3]
Recovery Consistent and reproducible recovery of the analyte and IS.
Matrix Effect Assessment of ion suppression or enhancement from the plasma matrix.
Stability Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).[6]
Data Presentation: Quantitative Summary (LC-MS/MS)

The following table summarizes expected performance characteristics based on similar validated assays.

ParameterExpected ValueReference
Linear Range 1.0 - 2000 ng/mL[3]
LLOQ 1.0 ng/mL[3]
Intra-day Precision (%CV) < 7.63%[3]
Inter-day Precision (%CV) < 7.63%[3]
Intra-day Accuracy (%) 92.98% - 100.29%[3]
Inter-day Accuracy (%) 92.98% - 100.29%[3]
Extraction Recovery > 90%[4]

Experimental Workflow Diagram

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Internal Standard (20 µL) ppt Protein Precipitation (Acetonitrile, 300 µL) is->ppt vortex Vortex (2 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 15 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (2 µL) supernatant->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

II. Quantification of this compound in Plasma by HPLC-UV

This section outlines a protocol for an HPLC-UV method, which can be a practical alternative to LC-MS/MS for certain applications.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard.

  • Add 300 µL of methanol to precipitate the proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 70 µL of the supernatant to an autosampler vial.[7]

  • Inject 5.0 µL into the HPLC system.[7]

2. HPLC-UV Conditions

ParameterRecommended Condition
HPLC System Standard HPLC system with UV detector
Column ACE® C18-AR column (2.1 mm × 150 mm, 3.0 µm) or similar C18 column[7]
Mobile Phase Isocratic or gradient mixture of Ammonium Formate Buffer (pH 9) and Acetonitrile[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5.0 µL[7]
UV Detection Wavelength To be determined by scanning a standard solution of this compound (e.g., 210 nm or 230 nm).[7][8]

3. Method Validation Parameters

Similar validation parameters as for the LC-MS/MS method should be assessed.

Data Presentation: Quantitative Summary (HPLC-UV)

The following table presents expected performance characteristics for an HPLC-UV method.

ParameterExpected ValueReference
Linear Range 0.5 - 12.5 µg/mL[7]
Limit of Quantification (LOQ) 0.25 µg/mL[8]
Intra-assay Precision (%CV) < 10%[9]
Inter-assay Precision (%CV) < 10%[9]
Accuracy (%) 90% - 110%[9]
Recovery (%) 97% - 103%[9]

Experimental Workflow Diagram

HPLC-UV Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Internal Standard ppt Protein Precipitation (Methanol) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection separation HPLC Separation (C18 Column) injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound quantification in plasma by HPLC-UV.

Conclusion

The protocols described provide a robust framework for the development and validation of analytical methods for the quantification of this compound in plasma. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation. For pharmacokinetic studies requiring high sensitivity at low concentrations, LC-MS/MS is the preferred method. For therapeutic drug monitoring where higher concentrations are expected, HPLC-UV offers a reliable and cost-effective alternative. Proper method validation is essential to ensure the accuracy and reliability of the data generated.

References

Application Notes and Protocols for Establishing a Therapeutic Window for Evenamide in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evenamide (NW-3509) is a novel, orally available new chemical entity that acts as a selective voltage-gated sodium channel (VGSC) blocker. Its mechanism of action involves the normalization of excessive glutamate release, a key pathological feature implicated in schizophrenia, without affecting basal glutamate levels.[1][2] Preclinical and clinical studies have demonstrated its potential as an add-on therapy for treatment-resistant schizophrenia, showing efficacy in improving positive, negative, and cognitive symptoms.[1][3][4][5] Establishing a therapeutic window is a critical step in the preclinical development of this compound, ensuring a favorable balance between its therapeutic effects and potential toxicity. These application notes provide a summary of the available preclinical data and detailed protocols for key experiments to guide researchers in this process.

Data Presentation: Preclinical Toxicology of this compound

The following tables summarize the key toxicological findings for this compound in rodent models. This data is essential for defining the upper limits of the therapeutic window.

Study Species Dose Levels (mg/kg/day, oral) NOAEL (mg/kg/day) Key Findings at Toxic Doses Pharmacokinetic Parameters at NOAEL
28-Day ToxicityRatNot Specified60- Mortality at 100 mg/kg/day- CNS clinical signs (uncoordinated gait, decreased activity, decreased righting reflex) at ≥ 60 mg/kg/day- Dose-related increases in liver weights at ≥60 mg/kgNot Available
26-Week Chronic ToxicityRatNot Specified< 24- Mortality at 48 mg/kg/day- CNS clinical signs (decreased activity, uncoordinated gait) at ≥ 24 mg/kg/dayNot Available
91-Day ToxicityMouse (CD-1)10, 30, 60, 90, 12030- Mortality and clinical signs at ≥ 60 mg/kg/day- Centrilobular hepatocellular hypertrophy (non-adverse) at all but the lowest doseMales: - Cmax: 64,100 ng/mL- AUC0-24: 471,211 ng·hr/mLFemales: - Cmax: 62,667 ng/mL- AUC0-24: 412,057 ng·hr/mL

Table 1: Summary of Repeat-Dose Oral Toxicity Studies of this compound in Rodents. [1]

Experimental Protocols

Detailed methodologies for key preclinical efficacy and safety studies are provided below.

Efficacy Studies

1. Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model of Schizophrenia

This model is used to assess the efficacy of this compound in reversing schizophrenia-like behavioral and neurophysiological deficits.[6][7][8][9]

Protocol:

  • Animal Model Induction:

    • On gestational day 17, pregnant Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of methylazoxymethanol acetate (MAM) at a dose of 22 mg/kg. Control animals receive a saline injection.[10]

    • The offspring of MAM-treated dams will exhibit behavioral and neurological abnormalities in adulthood that mimic symptoms of schizophrenia.[8]

  • Drug Administration:

    • Adult offspring (postnatal day >65) are administered this compound or vehicle. A reported effective dose is 3 mg/kg, i.p.[11]

  • Behavioral Assessments:

    • Social Interaction Test: Assess social deficits by measuring the time spent in social sniffing and interaction with a novel conspecific.

    • Novel Object Recognition Test: Evaluate cognitive deficits by measuring the ability of the animal to distinguish between a familiar and a novel object.

  • Electrophysiological Recordings:

    • In a subset of animals, in vivo electrophysiological recordings can be performed to assess the effects of this compound on neuronal hyperactivity in the ventral hippocampus and the number of spontaneously active dopamine neurons in the ventral tegmental area.

2. Prepulse Inhibition (PPI) of Acoustic Startle

This test assesses sensorimotor gating, a process that is deficient in schizophrenia.[1][3][4][12][13]

Protocol:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Test Session:

    • The session consists of a series of trials with different acoustic stimuli:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75 dB white noise for 20 ms).

      • Prepulse-pulse trials: The prepulse is presented 100 ms before the startling pulse.

    • The different trial types are presented in a pseudorandom order.

  • Drug Administration: Administer this compound orally at doses ranging from 1.25 to 15 mg/kg at a specified time before the test session.

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the startle reflex.

    • PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:

      • % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Safety Pharmacology Studies

1. Central Nervous System (CNS) Safety - Modified Irwin Test

This is a comprehensive screen to assess the potential effects of this compound on behavior and neurological function in rats.[7][8][12][13]

Protocol:

  • Dose Groups: At least three dose levels of this compound and a vehicle control group are used. Doses should be selected to span the therapeutic range and extend to a maximum tolerated dose.

  • Observations: A trained observer, blinded to the treatment, systematically assesses each animal for a range of parameters at multiple time points post-dose (e.g., 30 min, 1, 2, 4, and 24 hours).

  • Parameters Assessed:

    • Behavioral: Alertness, grooming, irritability, fearfulness, stereotypy, passivity.

    • Autonomic: Salivation, lacrimation, piloerection, pupil size, defecation, urination.

    • Neuromuscular: Gait, posture, muscle tone, motor activity, righting reflex, grip strength.

    • Sensorimotor: Reactivity to touch, sound, and tail pinch.

    • Physiological: Body temperature, respiratory rate.

  • Scoring: Each parameter is scored using a standardized scoring system.

2. Cardiovascular Safety - hERG Assay

This in vitro assay assesses the potential of this compound to inhibit the hERG potassium channel, which is a key indicator of proarrhythmic risk.[11][14][15][16][17]

Protocol:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

  • Electrophysiology:

    • Use the whole-cell patch-clamp technique to record hERG currents.

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG current.

  • Drug Application:

    • Apply a range of concentrations of this compound to the cells.

    • Record the hERG current at each concentration after the drug effect has reached a steady state.

  • Data Analysis:

    • Measure the peak tail current of the hERG channel at each concentration.

    • Calculate the percentage inhibition of the hERG current compared to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the hERG current) by fitting the concentration-response data to a logistic equation.

3. Respiratory Safety - Whole-Body Plethysmography

This non-invasive method is used to assess the effects of this compound on respiratory function in conscious rats.[2][3][4]

Protocol:

  • Apparatus: A whole-body plethysmography chamber that measures changes in pressure associated with breathing.

  • Acclimation: Place the rat in the chamber and allow it to acclimate for at least 30 minutes.

  • Baseline Recording: Record baseline respiratory parameters for a defined period before drug administration.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Dose Recording: Record respiratory parameters continuously or at specific time points post-dose.

  • Parameters Measured:

    • Respiratory Rate (breaths/min)

    • Tidal Volume (mL)

    • Minute Volume (mL/min) (Respiratory Rate x Tidal Volume)

  • Data Analysis: Compare the post-dose respiratory parameters to the baseline values and to the vehicle control group.

Mandatory Visualizations

G cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment cluster_data_integration Data Integration & Therapeutic Window MAM_Model MAM Neurodevelopmental Model Behavioral_Tests Social Interaction & Novel Object Recognition MAM_Model->Behavioral_Tests Electrophysiology_Efficacy In Vivo Electrophysiology (vHipp, VTA) MAM_Model->Electrophysiology_Efficacy ED50_Determination Effective Dose (ED50) from Efficacy Models MAM_Model->ED50_Determination PPI_Test Prepulse Inhibition (PPI) Test PPI_Test->ED50_Determination Irwin_Test CNS Safety (Irwin Test) hERG_Assay Cardiovascular Safety (hERG) Plethysmography Respiratory Safety (Whole-Body Plethysmography) Toxicology Repeat-Dose Toxicology (Rat, Mouse) NOAEL No-Observed-Adverse-Effect-Level (NOAEL) from Toxicology Toxicology->NOAEL Determine NOAEL Therapeutic_Window Establish Therapeutic Window NOAEL->Therapeutic_Window ED50_Determination->Therapeutic_Window G Glutamate_Release Excessive Synaptic Glutamate Release VGSC Voltage-Gated Sodium Channels (VGSCs) Glutamate_Release->VGSC Activates This compound This compound VGSC_Block Selective Blockade of VGSCs This compound->VGSC_Block Causes Glutamate_Normalization Normalization of Glutamate Release VGSC_Block->Glutamate_Normalization Results in Hippocampal_Hyperexcitability Reduced Hippocampal Hyperexcitability Glutamate_Normalization->Hippocampal_Hyperexcitability Leads to Therapeutic_Effect Amelioration of Schizophrenia Symptoms (Positive, Negative, Cognitive) Hippocampal_Hyperexcitability->Therapeutic_Effect Contributes to

References

Application Notes and Protocols for Oral Administration of Evenamide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evenamide (formerly NW-3509) is a novel small molecule that acts as a voltage-gated sodium channel (VGSC) blocker, which in turn modulates glutamate release.[1] It is under investigation for the treatment of schizophrenia.[2][3] Preclinical studies in rat models are crucial for evaluating its efficacy and pharmacokinetic profile. These application notes provide a detailed protocol for the oral administration of this compound to rats, based on publicly available data from preclinical research.

This compound has demonstrated efficacy in various rat models of psychosis. It has been shown to attenuate phencyclidine (PCP)-induced deficits in social interaction and restore ketamine-induced prepulse inhibition (PPI) deficits.[2][4] These effects are attributed to its ability to normalize aberrant glutamate transmission without directly interacting with dopaminergic or serotonergic pathways.[1]

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving the oral administration of this compound in rats.

Table 1: Effective Oral Doses of this compound in Rat Models

Rat ModelEffectEffective Dose Range (p.o.)Reference
PCP-induced social interaction deficitAttenuation of social deficits1, 2.5, 5, 10, 20 mg/kg[4]
Ketamine-induced PPI deficitRestoration of PPI1.25, 5, 15 mg/kg[4]
Co-administration with AripiprazoleRestoration of behavioral deficits0.5 mg/kg (ineffective dose alone)[4]

Table 2: Pharmacokinetic Parameters of a High Oral Dose of this compound in Rats (from a 28-day toxicity study)

ParameterValueDoseSexReference
Cmax~60 µg/mL30 mg/kg/dayCombined[4]
AUC~440 µg·hr/mL30 mg/kg/dayCombined[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a formulation of this compound suitable for oral gavage in rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sterile water

Procedure:

  • Calculate the required amount of this compound and vehicle: Based on the desired concentration and the total volume needed for the study. For example, to prepare a 10 mL solution of 2 mg/mL this compound, 20 mg of this compound powder is required.

  • Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. This vehicle is commonly used for oral administration of poorly water-soluble compounds in rodents. Note: The specific vehicle used in published preclinical studies with this compound is not consistently reported. 0.5% CMC is a standard and recommended vehicle for such compounds.

  • Triturate the powder (if necessary): If the this compound powder is clumpy, gently triturate it in a mortar and pestle to a fine powder.

  • Suspend the this compound: Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer. A homogenizer can also be used to ensure a uniform suspension.

  • Ensure complete suspension: Continue stirring until a homogenous suspension is achieved. Visually inspect for any clumps or undissolved particles.

  • Store the formulation: Store the prepared suspension at 4°C and protect it from light. It is recommended to prepare the formulation fresh on the day of the experiment. Before each use, vortex or stir the suspension to ensure homogeneity.

Protocol 2: Oral Administration of this compound by Gavage

Objective: To administer a precise dose of this compound to rats via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches long with a ball tip for adult rats)

  • Syringes (1-3 mL)

  • Rat restraint device (optional)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the rats to minimize stress.

    • Securely restrain the rat using either a manual grip or a restraint device. Ensure the animal is held firmly but without impeding its breathing.

  • Dose Calculation and Syringe Preparation:

    • Calculate the volume of the this compound suspension to be administered based on the rat's body weight and the desired dose. For example, for a 250g rat and a dose of 5 mg/kg, with a 2 mg/mL suspension, the volume to administer would be 0.625 mL.

    • Draw the calculated volume into a syringe fitted with a gavage needle. Ensure there are no air bubbles in the syringe.

  • Gavage Procedure:

    • Gently open the rat's mouth by applying light pressure at the angle of the jaw.

    • Carefully insert the gavage needle into the esophagus. The needle should pass easily without resistance. If resistance is felt, withdraw the needle and re-insert. Caution: Incorrect placement can lead to aspiration into the lungs.

    • Once the needle is in the correct position (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the suspension.

    • Gently withdraw the needle.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

    • Record the time of administration and the dose given.

Mandatory Visualization

Evenamide_Signaling_Pathway Figure 1: Proposed Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization leads to vesicle fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Exocytosis This compound This compound This compound->VGSC Blocks Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Binds to Postsynaptic_Effect Postsynaptic Signaling Glutamate_Receptor->Postsynaptic_Effect Activates

Caption: Proposed Mechanism of Action of this compound.

Experimental_Workflow Figure 2: Experimental Workflow for Oral Administration of this compound in Rats cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Weigh this compound and Vehicle C Suspend this compound in Vehicle A->C B Prepare Vehicle (e.g., 0.5% CMC) B->C D Calculate Dose based on Rat Body Weight C->D E Administer via Oral Gavage D->E F Monitor Rat Post- Administration E->F G Behavioral Testing (e.g., PPI, Social Interaction) F->G Proceed to H Pharmacokinetic Analysis (Blood Sampling) F->H Proceed to I Data Analysis and Interpretation G->I H->I

Caption: Experimental Workflow for Oral Administration of this compound in Rats.

References

Assessing Evenamide's Effect on Sensorimotor Gating: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the effect of evenamide on sensorimotor gating, a crucial process for filtering sensory information that is often impaired in neuropsychiatric disorders such as schizophrenia.

This compound is a novel investigational drug that acts as a voltage-gated sodium channel (VGSC) blocker, which in turn modulates the release of glutamate.[1][2][3] Preclinical studies have demonstrated its potential to restore sensorimotor gating deficits, primarily through the use of the prepulse inhibition (PPI) of the acoustic startle response paradigm.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies assessing this compound's effect on sensorimotor gating deficits induced by the NMDA receptor antagonist, ketamine.

Table 1: Effect of this compound on Ketamine-Induced Prepulse Inhibition (PPI) Deficit in Rats

Treatment GroupDose (mg/kg)Route of AdministrationPrepulse Inhibition (PPI)Statistical Significance (vs. Ketamine + Vehicle)
Vehicle + Saline--Normal PPI (Baseline)-
Ketamine + Vehicle6SCSignificantly Reduced PPI-
Ketamine + this compound1.25POIneffectiveNot Significant
Ketamine + this compound5POSignificantly Increased PPI p = 0.02
Ketamine + this compound15POIneffectiveNot Significant
Ketamine + Clozapine (Positive Control)7.5IPSignificantly Increased PPIp < 0.001

SC: Subcutaneous; PO: Per os (by mouth); IP: Intraperitoneal. Data extracted from the abstract of Bortolato et al., 2018. The full paper with complete data sets was not publicly available.

Experimental Protocols

Protocol 1: Assessment of Prepulse Inhibition (PPI) of the Acoustic Startle Response in a Ketamine-Induced Deficit Rat Model

This protocol outlines the methodology for evaluating the ability of this compound to reverse sensorimotor gating deficits induced by ketamine in rats.

1. Animals:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Age: Adult (8-10 weeks old).

  • Housing: Housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to experimentation.

2. Apparatus:

  • Startle Response System: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) equipped with a loudspeaker for delivering acoustic stimuli and a piezoelectric accelerometer to detect and quantify the whole-body startle response. Each chamber should be housed in a sound-attenuating cabinet with background white noise.

3. Drug Preparation and Administration:

  • This compound: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer orally (PO) at doses of 1.25, 5, and 15 mg/kg.

  • Ketamine: Dissolve in sterile saline. Administer subcutaneously (SC) at a dose of 6 mg/kg to induce a PPI deficit.[1]

  • Vehicle: The vehicle used for each drug should be administered to control groups.

  • Administration Timeline: Administer this compound or its vehicle 60 minutes prior to the PPI test. Administer ketamine or saline 15 minutes prior to the PPI test.

4. Experimental Procedure:

  • Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Testing Session: The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.

    • Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 75-85 dB, 20 ms duration) that does not elicit a startle response.

    • Prepulse-pulse trials: The prepulse stimulus is presented 100 ms before the pulse stimulus.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:

    • %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

5. Statistical Analysis:

  • Analyze the data using a two-way analysis of variance (ANOVA) with treatment (Vehicle, Ketamine, Ketamine + this compound doses) and prepulse intensity as factors. Post-hoc tests (e.g., Tukey's or Dunnett's) can be used for pairwise comparisons. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of this compound in Modulating Sensorimotor Gating

Evenamide_Signaling_Pathway cluster_0 Presynaptic Glutamatergic Neuron cluster_1 Postsynaptic Neuron in PPI Circuitry (e.g., in Pontine Reticular Nucleus) cluster_2 This compound's Therapeutic Effect VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization & Vesicle Fusion Normalized_Glutamate Normalized Glutamate Release VGSC->Normalized_Glutamate Inhibition by this compound leads to This compound This compound This compound->VGSC Blocks Glutamate Glutamate_Vesicle->Glutamate Release Glutamate_Receptor Glutamate Receptor (e.g., AMPA/NMDA) Glutamate->Glutamate_Receptor Neuronal_Excitation Neuronal Hyper-excitation Glutamate_Receptor->Neuronal_Excitation Disrupted_Gating Disrupted Sensorimotor Gating (Reduced PPI) Neuronal_Excitation->Disrupted_Gating Reduced_Excitation Reduced Neuronal Hyper-excitation Normalized_Glutamate->Reduced_Excitation Restored_Gating Restored Sensorimotor Gating (Increased PPI) Reduced_Excitation->Restored_Gating

Caption: this compound's mechanism of action in restoring sensorimotor gating.

Experimental Workflow for Assessing this compound's Effect on PPI

Experimental_Workflow cluster_setup Preparation cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation Drug Preparation (this compound, Ketamine, Vehicles) Evenamide_Admin This compound/Vehicle Admin (PO) (t = -60 min) Drug_Preparation->Evenamide_Admin Ketamine_Admin Ketamine/Saline Admin (SC) (t = -15 min) Evenamide_Admin->Ketamine_Admin Habituation Habituation in Startle Chamber (5-10 min) Ketamine_Admin->Habituation PPI_Test Prepulse Inhibition Test Session Habituation->PPI_Test Data_Collection Startle Response Data Collection PPI_Test->Data_Collection PPI_Calculation PPI Calculation (%) Data_Collection->PPI_Calculation Stats_Analysis Statistical Analysis (ANOVA) PPI_Calculation->Stats_Analysis

Caption: Workflow for a preclinical prepulse inhibition (PPI) study.

References

Application Notes and Protocols: Long-Term Evenamide Administration in Chronic Schizophrenia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical evaluation of evenamide, a novel glutamate modulator, for the treatment of chronic schizophrenia. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

This compound is a first-in-class glutamate modulator that acts as a selective voltage-gated sodium channel (VGSC) blocker. This mechanism of action allows it to normalize excessive synaptic glutamate release, a key pathophysiological feature implicated in schizophrenia, without affecting basal glutamate levels. Preclinical and clinical studies have demonstrated this compound's potential to address the positive, negative, and cognitive symptoms of schizophrenia, offering a promising new therapeutic strategy, particularly for patients who are resistant or inadequately responsive to current antipsychotic medications.

Mechanism of Action

This compound's primary mechanism of action is the selective blockade of voltage-gated sodium channels. In schizophrenia, hypofunction of the N-methyl-D-aspartate (NMDA) receptor is thought to lead to downstream hyperactivity of glutamatergic neurons. This results in excessive glutamate release, contributing to neuronal hyperexcitability, particularly in the hippocampus, and the manifestation of psychotic symptoms. This compound normalizes this aberrant neuronal firing and subsequent glutamate release, thereby downregulating the hyperdopaminergic state associated with schizophrenia without directly acting on dopamine receptors.

Evenamide_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_vesicle Glutamate Vesicle VGSC->Glutamate_vesicle Depolarization & Vesicle Release Na_ion Na+ Na_ion->VGSC Influx Glutamate Glutamate Glutamate_vesicle->Glutamate Exocytosis This compound This compound This compound->VGSC Inhibition NMDA_R NMDA Receptor Glutamate->NMDA_R Binding Neuronal_Effect Downstream Neuronal Effects NMDA_R->Neuronal_Effect

This compound's Mechanism of Action

Preclinical Evaluation: Chronic Schizophrenia Animal Model

The methylazoxymethanol acetate (MAM) neurodevelopmental model in rats is a well-established preclinical model that recapitulates many of the anatomical, behavioral, and neurochemical features of schizophrenia.

Quantitative Data Summary: this compound in the MAM Model
ParameterControl GroupMAM Model + VehicleMAM Model + this compound (3 mg/kg i.p.)Reference
Spontaneously Active Dopamine Neurons (VTA) NormalIncreasedNormalized
Pyramidal Neuron Activity (vHipp) NormalHyperactiveReduced
Recognition Memory (Novel Object Recognition) IntactImpairedRestored
Social Interaction (Sniffing Time) NormalReduced (males)Normalized (males)
Experimental Protocols: Preclinical

This protocol describes the induction of a neurodevelopmental model of schizophrenia using methylazoxymethanol acetate (MAM).

Materials:

  • Pregnant Sprague-Dawley rats

  • Methylazoxymethanol acetate (MAM)

  • Sterile saline solution

  • Syringes and needles for injection

Procedure:

  • On gestational day 17, administer a single intraperitoneal (i.p.) injection of MAM (22 mg/kg) or sterile saline (vehicle control) to pregnant dams.

  • Allow the dams to give birth and wean their offspring naturally.

  • The male and female offspring will be used for behavioral and neurophysiological experiments in adulthood (postnatal day >65).

This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

Apparatus:

  • An open-field arena (e.g., 70 cm x 70 cm x 45 cm).

  • Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors).

Procedure:

  • Habituation: For three consecutive days, allow each rat to explore the empty arena for 5-10 minutes per day.

  • Familiarization Phase: On day 4, place two identical objects in the arena. Allow the rat to explore the objects for a predetermined period (e.g., 3-5 minutes).

  • Inter-trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Phase: Place the rat back into the arena, which now contains one of the familiar objects and one novel object.

  • Scoring: Record the time the rat spends actively exploring each object (sniffing, touching with the nose). A preference for the novel object is indicative of intact recognition memory.

This test evaluates social deficits, a negative symptom of schizophrenia.

Apparatus:

  • An open-field arena.

  • A small wire cage to house a "stranger" rodent.

Procedure:

  • Habituation: Acclimate the test rat to the empty arena for a set period (e.g., 10 minutes) for 2-3 days prior to testing.

  • Test Phase: Place an unfamiliar "stranger" rat of the same sex and age into the wire cage within the arena. Place the test rat into the arena and allow it to explore freely for a defined duration (e.g., 10 minutes).

  • Scoring: Measure the total time the test rat spends actively interacting with the wire cage containing the stranger rat (e.g., sniffing, climbing).

Clinical Evaluation: Long-Term this compound Administration

This compound has been evaluated in several clinical trials as an add-on therapy for patients with chronic schizophrenia who have an inadequate response to second-generation antipsychotics.

Quantitative Data Summary: Clinical Trials

Study 008A: 4-Week, Randomized, Double-Blind, Placebo-Controlled Trial

Outcome MeasurePlacebo Group (n=145)This compound Group (30 mg bid, n=146)p-value
PANSS Total Score Change from Baseline -7.6 points-10.2 points0.006
CGI-S Score Change from Baseline --0.16 (LS mean difference)0.037

Phase II Long-Term (1-Year) Open-Label Study

Outcome MeasureBaseline6 Months1 Year
PANSS Total Score Improvement -15.9%18.6%
PANSS Responders (≥20% improvement) -39.2%47.4%
CGI-S Responders -16.5%28.9%
Experimental Protocols: Clinical

This protocol provides a general outline for a randomized, double-blind, placebo-controlled trial of this compound as an add-on therapy.

Patient Population:

  • Adults (≥18 years) with a DSM-V diagnosis of chronic schizophrenia.

  • On a stable dose of a second-generation antipsychotic for at least 2 years.

  • Symptomatic with a PANSS total score of 70-85 and a CGI-S score of 4-6, with predominant positive symptoms.

Treatment Protocol:

  • Screening Period: A 21-day screening period to confirm eligibility.

  • Randomization: Patients are randomized in a 1:1 ratio to receive either this compound (30 mg twice daily) or a matching placebo, in addition to their ongoing antipsychotic medication.

  • Treatment Duration: 4 weeks.

  • Assessments: Efficacy and safety are assessed at baseline and at specified intervals throughout the study.

The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.

Administration:

  • The assessment is conducted via a semi-structured interview (SCI-PANSS).

  • Each of the 30 items is rated on a 7-point scale (1 = absent to 7 = extreme).

  • The reference period for rating is typically the past week.

Scoring:

  • Scores are summed for the positive, negative, and general psychopathology subscales, as well as a total score.

  • A reduction in the PANSS total score from baseline indicates an improvement in symptoms.

The CGI-S is a single-item, 7-point scale that requires the clinician to rate the overall severity of the patient's illness at the time of assessment.

Administration:

  • The clinician asks: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?"

  • The rating is based on the clinician's comprehensive understanding of the patient's history, symptoms, and functional impairment.

Scoring:

  • 1 = Normal, not at all ill

  • 2 = Borderline mentally ill

  • 3 = Mildly ill

  • 4 = Moderately ill

  • 5 = Markedly ill

  • 6 = Severely ill

  • 7 = Among the most extremely ill patients

A decrease in the CGI-S score from baseline indicates an improvement in the overall severity of the illness.

Clinical_Trial_Workflow Screening Screening Phase (21 days) - Diagnosis Confirmation - Baseline Assessments (PANSS, CGI-S) Randomization Randomization (1:1) Screening->Randomization Treatment_this compound Treatment Group: This compound (30 mg bid) + Standard Antipsychotic Randomization->Treatment_this compound Treatment_Placebo Control Group: Placebo + Standard Antipsychotic Randomization->Treatment_Placebo Follow_Up Follow-up Assessments (e.g., Weekly) Treatment_this compound->Follow_Up Treatment_Placebo->Follow_Up Endpoint End of Study (4 weeks) - Final PANSS & CGI-S Assessment - Safety Evaluation Follow_Up->Endpoint Data_Analysis Data Analysis - Compare changes from baseline between groups Endpoint->Data_Analysis

Clinical Trial Workflow for this compound

Application Notes and Protocols for the Strauss-Carpenter Level of Functioning (LOF) Scale in Evenamide Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Strauss-Carpenter Level of Functioning (LOF) scale in clinical trials of evenamide, a novel voltage-gated sodium channel blocker that modulates glutamate release for the treatment of schizophrenia. This document includes quantitative data from this compound trials, detailed protocols for the application of the LOF scale, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and the Rationale for Functional Assessment

This compound is an investigational drug that offers a unique mechanism of action by targeting the dysregulation of glutamate neurotransmission implicated in schizophrenia.[1] It acts as a voltage-gated sodium channel blocker, which in turn normalizes the excessive release of glutamate without affecting basal levels.[2][3] This targeted action is distinct from many current antipsychotics that primarily target dopamine and serotonin pathways.

Given that schizophrenia significantly impacts a patient's ability to function in daily life, assessing changes in functional capacity is a critical component of evaluating the efficacy of new treatments. The Strauss-Carpenter Level of Functioning (LOF) scale is a validated instrument for this purpose, measuring key aspects of social and occupational functioning.[4]

Quantitative Data from this compound Clinical Trials

The Strauss-Carpenter LOF scale was a secondary efficacy endpoint in the Phase II, open-label, rater-blinded, international studies (Study 014 and its extension, Study 015) of this compound as an add-on therapy in patients with treatment-resistant schizophrenia.[2][3][5][6] The data below summarizes the observed changes in the LOF scale scores over a one-year period.

TimepointNMean LOF Score (SD) at BaselineMean Change from Baseline (SD)
6 Weeks16117.9 (4.02)1.3 (2.68)
6 Months14417.9 (4.02)2.2 (3.02)
1 Year14417.9 (4.02)2.4 (3.33)

Data from Anand et al., 2023. A higher score indicates better functioning. The improvements from baseline were statistically significant (p < 0.001).

Experimental Protocols

This compound Clinical Trial Design (Studies 014/015)

A summary of the trial design in which the Strauss-Carpenter LOF scale was utilized:

  • Study Design: Phase II, 1-year, randomized, open-label, rater-blinded, international trial.[1]

  • Participants: Patients with treatment-resistant schizophrenia (TRS) who were not responding to their current antipsychotic medication.[5]

  • Intervention: this compound administered orally at fixed doses of 7.5 mg, 15 mg, or 30 mg twice daily as an add-on to the patient's current antipsychotic.[1][5]

  • Primary Objective: To evaluate the safety and tolerability of this compound.[2]

  • Secondary Efficacy Measures: Included the Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression (CGI) scales, and the Strauss-Carpenter Level of Functioning (LOF) scale.[2][3][6]

  • Data Collection for LOF Scale: The LOF scale was administered by a trained psychiatrist who was blinded to the dose of this compound the patient was receiving.[1] Assessments were conducted at baseline, 6 weeks, 6 months, and 1 year.[3]

Protocol for Administration of the Strauss-Carpenter Level of Functioning (LOF) Scale

The version of the Strauss-Carpenter scale most commonly referenced in the context of recent schizophrenia trials is a 4-item scale that assesses core domains of functioning. Each item is rated on a scale from 0 to 4, with higher scores indicating a better level of functioning.

General Instructions for Raters:

  • The rater should be a trained clinician familiar with the patient's clinical history and current state.

  • Information for scoring should be gathered from a semi-structured interview with the patient and, if possible, a reliable informant (e.g., family member, caregiver).

  • The rating should reflect the patient's functioning over the specified period (e.g., the past month).

Items and Scoring of the 4-Item Strauss-Carpenter LOF Scale:

ItemDescriptionScoring Anchors (0-4)
1. Social Contacts This item assesses the frequency and quality of the patient's social interactions with friends and acquaintances (excluding family members).0: No social contacts. 1: Meets with friends about once a month. 2: Meets with friends two to three times a month. 3: Meets with friends on average at least once a week. 4: Meets with friends on average at least once a week and has a close, confiding relationship with at least one friend.
2. Useful Employment This item evaluates the patient's ability to engage in productive work, including paid employment, school, or homemaking.0: No useful employment. 1: "Employed" less than half of the time in the past year. 2: "Employed" for at least half of the past year. 3: "Employed" for most of the past year. 4: "Employed" for the entire past year at a level consistent with their abilities.
3. Symptoms This item assesses the presence and severity of psychotic symptoms (e.g., delusions, hallucinations, thought disorder).0: Continuous and severe signs and symptoms. 1: Moderate signs and symptoms continuously. 2: Moderate signs and symptoms for a considerable part of the time. 3: Moderate signs and symptoms for a small part of the time. 4: No or insignificant signs and symptoms.
4. Hospitalization This item measures the extent of psychiatric hospitalization in the past year.0: Hospitalized for the entire past year. 1: Hospitalized for six to nine months in the past year. 2: Hospitalized for three to six months in the past year. 3: Hospitalized for less than three months in the past year. 4: Not hospitalized in the past year.

Total Score: The scores for each of the four items are summed to produce a total score ranging from 0 to 16. A higher total score reflects a higher level of overall functioning.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Evenamide_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle Activates Fusion Normalized_Glutamate Normalized Glutamate Release VGSC->Normalized_Glutamate Normalization by This compound Blockade Excess_Glutamate Excessive Glutamate Release Glutamate_Vesicle->Excess_Glutamate Leads to This compound This compound This compound->VGSC Blocks Glutamate_Released Glutamate Excess_Glutamate->Glutamate_Released Normalized_Glutamate->Glutamate_Released NMDA_Receptor NMDA Receptor Glutamate_Released->NMDA_Receptor Neuronal_Hyperactivity Neuronal Hyperactivity NMDA_Receptor->Neuronal_Hyperactivity Overstimulation leads to Normalized_Activity Normalized Neuronal Activity NMDA_Receptor->Normalized_Activity Reduced stimulation leads to

Caption: Mechanism of action of this compound in modulating glutamate release.

Experimental Workflow for Assessing Functional Outcomes in this compound Trials

Evenamide_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Enrollment Enrollment in Study 014 Informed_Consent->Enrollment Baseline_Assessment Baseline Assessment (PANSS, CGI, LOF) Enrollment->Baseline_Assessment Randomization Randomization to this compound Dose (7.5, 15, or 30 mg bid) Baseline_Assessment->Randomization Week6_Assessment 6-Week Assessment Randomization->Week6_Assessment Month6_Assessment 6-Month Assessment (Study 015 Extension) Week6_Assessment->Month6_Assessment Year1_Assessment 1-Year Assessment (Study 015 Extension) Month6_Assessment->Year1_Assessment Data_Collection Data Collection & Blinding (Rater Blinded to Dose) Year1_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (Change from Baseline in LOF Score) Data_Collection->Statistical_Analysis Results_Reporting Results Reporting Statistical_Analysis->Results_Reporting

References

Troubleshooting & Optimization

Technical Support Center: Evenamide Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing evenamide dosage to minimize side effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its side effects?

This compound is a voltage-gated sodium channel (VGSC) blocker that modulates glutamate release.[1] In pathological conditions like schizophrenia, excessive neuronal firing can lead to increased glutamate release. This compound normalizes this aberrant glutamate release without affecting basal levels by blocking VGSCs.[2] Potential side effects may be linked to this mechanism, as sodium channel blockade can affect neuronal excitability in various tissues.

Q2: What are the most commonly reported side effects of this compound in clinical trials?

Across various clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) have been generally mild to moderate. These include headache, somnolence, insomnia, dizziness, pyrexia, vomiting, and nasopharyngitis.[2][3][4]

Q3: Have any serious adverse events been associated with this compound?

In a long-term study, serious adverse events (SAEs) were reported in a small number of patients, including one case of dilutional hyponatremia followed by a seizure and one sudden death.[5] Another phase IIa study reported discontinuation of two patients due to atrial fibrillation and a seizure. It is important to note that these were rare events in the context of the overall patient population studied.

Q4: What dosages of this compound have been investigated in clinical trials?

This compound has been studied at various doses, including 7.5 mg, 15 mg, and 30 mg, administered twice daily (bid).[3][5]

Clinical Trial Side Effect Data Summary

The following table summarizes treatment-emergent adverse events (TEAEs) from key clinical trials of this compound. This data can help researchers anticipate potential side effects at different dosage levels.

Adverse EventStudy 008A (this compound 30 mg bid)[2][4]Study 014/015 (this compound 7.5, 15, 30 mg bid - Pooled Data)[3][5][6][7][8][9][10]Phase IIa Study (this compound 15-25 mg bid)
Any TEAE 25%27.8% (long-term extension)Not explicitly stated
Headache 3 patientsNot specified as common3 (6.0%)
Vomiting 3 patientsNot specified as commonNot Reported
Nasopharyngitis 3 patientsUpper respiratory tract infection: 3 (2.1%)Not Reported
Dizziness Not Reported4 patientsNot Reported
Pyrexia (Fever) Not Reported4 patientsNot Reported
Insomnia Not Reported3 (2.1%)5 (10.0%)
Somnolence Not ReportedDiscontinuation due to somnolence: 1 (0.7%)8 (16.0%)
Dry Mouth Not ReportedNot Reported3 (6.0%)
Overdose (asymptomatic) Not Reported7 patients (medication errors)3 (6.0%)
Skin/Subcutaneous Disorders Not ReportedNot Reported5 (10.0%)
Blood cholesterol increase Not Reported3 (2.1%)Not Reported
Creatine phosphokinase (CPK) increase Not Reported3 (2.1%)Not Reported
Anemia Not Reported3 (2.1%)Not Reported
Schizophrenia (worsening) Not Reported3 (2.1%)Not Reported
Serious Adverse Events (SAEs) 2 discontinuations due to AEs2 (1.4%) patients2 discontinuations (atrial fibrillation, seizure)

Experimental Protocols and Troubleshooting Guides

In Vivo Assessment of Seizure Liability

A critical aspect of optimizing this compound dosage is to assess its potential to induce seizures, a known risk for some sodium channel blockers.

G cluster_prep Animal Preparation cluster_dosing Dosing and Recording cluster_analysis Data Analysis A Acclimatize Rodents B Surgical Implantation of EEG Electrodes A->B C Baseline EEG Recording B->C D Administer this compound (or vehicle) C->D E Continuous Video-EEG Monitoring D->E F Visual and Automated Seizure Detection E->F G Quantify Seizure Threshold (e.g., PTZ infusion) F->G H Correlate with Behavioral Observations F->H

Caption: Workflow for in vivo seizure liability assessment of this compound.

  • Animal Model: Male Sprague Dawley rats (250-300g) are recommended.

  • Surgical Preparation:

    • Anesthetize the animal using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording. A reference electrode is placed over the cerebellum.

    • Secure the electrode assembly to the skull with dental acrylic.

    • Allow a recovery period of at least 7 days post-surgery.

  • Experimental Procedure:

    • Habituate the animals to the recording chambers for at least 30 minutes prior to baseline recording.

    • Record baseline EEG for a minimum of 60 minutes.

    • Administer this compound or vehicle control via the intended clinical route (e.g., oral gavage).

    • Continuously record video-EEG for at least 4 hours post-dosing.

    • For seizure threshold determination, a convulsant agent such as pentylenetetrazol (PTZ) can be infused intravenously at a constant rate until the onset of a generalized seizure. The dose of PTZ required to induce a seizure is the endpoint.

  • Data Analysis:

    • EEG recordings are visually scored for epileptiform activity (spikes, sharp waves, and seizure-like discharges).

    • Automated seizure detection software can also be used.

    • Behavioral seizures are scored using a standardized scale (e.g., Racine's scale).

    • The effect of this compound on the seizure threshold is determined by comparing the PTZ dose required to induce seizures in the treated versus control groups.

IssuePotential CauseSuggested Solution
High baseline seizure activity Animal stress, underlying health issuesEnsure proper acclimatization, handle animals gently, and screen for any health abnormalities prior to the study.
Loss of EEG signal Detached electrode, hardware malfunctionCheck electrode integrity and connections. Ensure proper grounding of the recording setup.
High variability in seizure threshold Inconsistent drug administration, animal-to-animal variabilityEnsure accurate and consistent dosing. Increase the number of animals per group to improve statistical power.
No clear dose-response relationship Inappropriate dose range, drug metabolism differencesConduct a dose-range finding study. Consider pharmacokinetic analysis to correlate drug exposure with effects.
In Vitro Assessment of Neuronal Excitability

Patch-clamp electrophysiology is a powerful tool to directly measure the effects of this compound on specific voltage-gated sodium channels.

G cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis A Culture cells expressing target Nav channel (e.g., HEK293 with Nav1.2) B Prepare external and internal recording solutions C Establish whole-cell patch-clamp configuration B->C D Record baseline sodium currents C->D E Apply this compound at various concentrations D->E F Record sodium currents in the presence of this compound E->F G Measure peak current amplitude F->G H Analyze voltage-dependence of activation and inactivation G->H I Determine IC50 for channel block H->I

Caption: Workflow for in vitro patch-clamp analysis of this compound.

  • Cell Lines: Use cell lines stably expressing the human voltage-gated sodium channel subtype of interest (e.g., HEK293 cells expressing hNav1.2, hNav1.6, or hNav1.7).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an appropriate voltage protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.

    • Record baseline currents in the external solution.

    • Perfuse the cells with increasing concentrations of this compound and record the corresponding currents.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step.

    • Construct current-voltage (I-V) relationships.

    • Determine the half-maximal inhibitory concentration (IC₅₀) of this compound by fitting the concentration-response data to a Hill equation.

    • Analyze the effects of this compound on the voltage-dependence of channel activation and inactivation.

IssuePotential CauseSuggested Solution
Unstable recordings (seal loss) Poor cell health, incorrect pipette pressureUse healthy, well-adhered cells. Optimize pipette polishing and pressure application during seal formation.
Low current amplitude Low channel expression, incorrect solutionsVerify channel expression levels. Double-check the composition and pH of recording solutions.
High series resistance Clogged pipette tip, incomplete whole-cell accessUse clean pipettes and apply sufficient suction to rupture the cell membrane fully.
Inconsistent drug effects Inaccurate drug concentrations, incomplete solution exchangePrepare fresh drug solutions daily. Ensure the perfusion system provides rapid and complete solution exchange around the cell.

Signaling Pathway Diagram

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AP Action Potential VGSC Voltage-Gated Sodium Channel AP->VGSC Opens GluVesicle Glutamate Vesicle VGSC->GluVesicle Triggers Fusion GluRelease Glutamate Release GluVesicle->GluRelease NMDA NMDA Receptor GluRelease->NMDA Activates Excitotoxicity Neuronal Hyperexcitability NMDA->Excitotoxicity Leads to This compound This compound This compound->VGSC Blocks

References

Navigating Evenamide Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the novel sodium channel blocker evenamide, achieving optimal solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered in the laboratory.

Troubleshooting Guide: Overcoming this compound Precipitation and Dissolution Failures

Issue: this compound powder is not dissolving in the chosen solvent.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Power This compound is lipophilic, meaning it dissolves in lipids and fats.[] For in vitro studies, start with a strong organic solvent like DMSO.[2][3] For in vivo preparations, a co-solvent system is often necessary.The powder should fully dissolve, creating a clear solution.
Low Temperature The dissolution process may be slowed at room temperature.Gentle warming of the solution should increase the rate of dissolution.
Compound Aggregation This compound particles may clump together, reducing the surface area available for solvent interaction.Sonication will break up aggregates, facilitating faster and more complete dissolution.[2][3]
Incorrect Solvent Order When preparing a co-solvent system, the order of addition is crucial.Always start by dissolving this compound in the primary organic solvent (e.g., DMSO) before adding aqueous components.[2]

Issue: The this compound solution is cloudy or shows precipitation after preparation.

Potential Cause Troubleshooting Step Expected Outcome
Saturation Point Exceeded The concentration of this compound is too high for the chosen solvent system.Dilute the solution with additional solvent or reformulate with a higher percentage of the primary organic solvent.
Phase Separation The components of the co-solvent system are not fully miscible at the prepared ratios.Ensure thorough mixing between the addition of each solvent. Gentle heating and sonication can also improve miscibility.[2]
Temperature Fluctuation A decrease in temperature after dissolution can cause the compound to precipitate out of the solution.Store the solution at a constant temperature. If precipitation occurs upon cooling, gentle warming may be required before use.
Improper Storage Prolonged storage, especially at inappropriate temperatures, can lead to degradation or precipitation.For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound for in vitro experiments?

For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL, though achieving this may require sonication.[2] It is important to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.[2]

Q2: I need to prepare an this compound solution for animal studies (in vivo). What solvent systems are recommended?

Due to the toxicity of pure DMSO, co-solvent systems are necessary for in vivo administration. Here are some established protocols that yield a clear solution at ≥ 2.5 mg/mL[2]:

  • Protocol 1 (PEG-based): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Protocol 2 (Cyclodextrin-based): 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Protocol 3 (Oil-based): 10% DMSO, 90% Corn Oil.

Q3: Can I heat the this compound solution to aid dissolution?

Yes, gentle heating can be used in conjunction with sonication to help dissolve this compound, especially if precipitation occurs during preparation.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: My this compound solution in corn oil appears cloudy. What should I do?

If the solution in corn oil is cloudy, ensure thorough mixing. If cloudiness persists, it may indicate that the saturation limit has been approached or that there are issues with the quality of the corn oil. Gentle warming and sonication can be attempted. For continuous dosing periods longer than two weeks, careful consideration of this formulation is advised.[2]

Q5: How should I store my this compound stock solutions?

This compound stock solutions prepared in a solvent can be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles, which can lead to product inactivation.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems, providing a quick reference for experimental planning.

Solvent SystemMaximum Achievable ConcentrationObservations
DMSO 100 mg/mL (359.21 mM)Requires sonication; use of new, hygroscopic DMSO is critical.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (8.98 mM)Clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (8.98 mM)Clear solution.[2]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (8.98 mM)Clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (PEG-based)

This protocol details the step-by-step preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require sonication to fully dissolve.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly. The final solution should be clear.

Protocol 2: Preparation of this compound for In Vivo Administration (Cyclodextrin-based)

This protocol outlines the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL using a cyclodextrin-based vehicle.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

  • In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.

  • To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly. The final solution should be clear.

Visualizing this compound's Mechanism of Action and Experimental Workflow

This compound's therapeutic potential stems from its unique mechanism of action as a voltage-gated sodium channel (VGSC) blocker and a modulator of glutamate release.[4][5] This action is particularly relevant in conditions like schizophrenia where hippocampal hyperexcitability is a key pathological feature.[6]

Evenamide_Mechanism NMDA_Hypofunction NMDA Receptor Hypofunction Hippocampal_Hyperexcitability Hippocampal Hyperexcitability NMDA_Hypofunction->Hippocampal_Hyperexcitability leads to Excessive_Glutamate Excessive Synaptic Glutamate Release Hippocampal_Hyperexcitability->Excessive_Glutamate VGSC Voltage-Gated Sodium Channels (VGSCs) Excessive_Glutamate->VGSC activates VGSC->Excessive_Glutamate sustains This compound This compound This compound->VGSC blocks (Ki=0.4 µM) Normalized_Glutamate Normalized Glutamate Release This compound->Normalized_Glutamate results in Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability Normalized_Glutamate->Reduced_Hyperexcitability Therapeutic_Effect Therapeutic Effect in Schizophrenia Models Reduced_Hyperexcitability->Therapeutic_Effect

Caption: this compound's proposed mechanism of action in modulating neuronal hyperexcitability.

The following diagram illustrates a general workflow for preparing and testing this compound in a preclinical experimental setting.

Evenamide_Workflow Start Start: this compound Powder Solubilization Solubilization (e.g., DMSO Stock) Start->Solubilization Working_Solution Prepare Working Solution (Co-solvent System) Solubilization->Working_Solution Vehicle_Prep Vehicle Preparation (e.g., PEG/Tween/Saline) Vehicle_Prep->Working_Solution Administration In Vivo Administration (e.g., Oral Gavage) Working_Solution->Administration Behavioral_Testing Behavioral/Pharmacological Testing Administration->Behavioral_Testing Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis End End: Experimental Results Data_Analysis->End

Caption: A typical experimental workflow for preclinical studies involving this compound.

References

Evenamide Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of evenamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a voltage-gated sodium channel (VGSC) inhibitor.[1][2] By blocking these channels, it normalizes excessive synaptic glutamate release without affecting basal glutamate levels.[1][2][3][4] This mechanism is thought to reduce cortical and hippocampal hyperexcitability, which is relevant in conditions like schizophrenia.[1][2]

Q2: Is this compound known to have off-target effects?

This compound is reported to be highly selective. Studies have shown it to be devoid of biological activity at over 130 other central nervous system (CNS) targets, including a wide range of neurotransmitters, enzymes, and transporters.[3][4][5][6][7] This high selectivity is a key feature of the compound.

Q3: What adverse events have been observed in clinical trials with this compound?

Even though it is highly selective, some adverse events have been reported in clinical trials. These are generally mild, but a comprehensive list is important for researchers to be aware of.

Summary of Treatment-Emergent Adverse Events Reported in this compound Clinical Trials
Adverse EventFrequency/Incidence NotesCitations
HeadacheMost common, similar to placebo[3][8][9]
VomitingMost common, similar to placebo[3][8][9]
NasopharyngitisMost common, similar to placebo[3][8][9]
SomnolenceHigher incidence in this compound group (16.0% vs 12.8% placebo)[10]
InsomniaHigher incidence in this compound group (10.0% vs 2.6% placebo)[10]
DizzinessReported in 4 patients in one study[1]
PyrexiaReported in 4 patients in one study[1]
Dry Mouth6.0% in this compound group vs 5.1% in placebo[10]
Skin and Subcutaneous DisordersHigher incidence in this compound group (10.0% vs 0% placebo)[10]
Atrial FibrillationOne patient discontinued due to this AE[1][10]
SeizureOne patient discontinued due to this AE[1][10]
Influenza-like symptomsOne patient discontinued due to this AE[1]

Q4: Could the observed adverse events be due to off-target effects?

While this compound is highly selective, it's theoretically possible that some adverse events could stem from uncharacterized off-target interactions or downstream effects of its primary mechanism. For instance, alterations in neuronal excitability could have wide-ranging physiological consequences. Researchers observing unexpected phenotypes in their experiments should consider a systematic approach to investigate potential off-target effects.

Troubleshooting Guides

Scenario 1: Unexpected Phenotype Observed in Cellular or Animal Models

You are using this compound in your experimental model and observe a phenotype that is not readily explained by the known mechanism of VGSC inhibition and glutamate release modulation.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Confirm On-Target Effect: - Dose-response curve - Positive controls (other VGSC inhibitors) - Measure glutamate release A->B C Hypothesize Potential Off-Target Pathways (based on phenotype) B->C On-target effect confirmed, but doesn't explain phenotype D Broad Off-Target Screening: - Kinase profiling - Receptor binding assays - Gene expression analysis (RNA-seq) C->D E Targeted Validation Experiments: - Specific inhibitors/agonists for hypothesized pathway - siRNA/CRISPR knockdown of potential off-targets D->E F Characterize Off-Target Interaction: - Binding affinity (Kd) - Functional assays E->F G Mitigation Strategy: - Use lowest effective concentration of this compound - Co-administer antagonist for off-target - Modify experimental model F->G

Caption: Workflow for investigating unexpected experimental phenotypes.

Detailed Methodologies:

  • Confirm On-Target Engagement:

    • Protocol: Establish a dose-response curve for this compound in your model system. As a positive control, use a well-characterized VGSC inhibitor (e.g., tetrodotoxin, lidocaine) to see if it recapitulates the on-target effect. Directly measure glutamate release from your cells or tissue preparations in the presence and absence of this compound to confirm its primary mechanism of action.

  • Hypothesize and Screen for Off-Targets:

    • Protocol: Based on the observed phenotype, hypothesize which signaling pathways might be involved. For a broad screen, consider commercially available services for kinase profiling or receptor binding assays. For an unbiased approach, perform RNA sequencing to identify global changes in gene expression in response to this compound treatment.

  • Validate Potential Off-Targets:

    • Protocol: If your screening identifies a potential off-target protein or pathway, use more specific tools to validate this interaction. For example, if a particular kinase is implicated, use a specific inhibitor for that kinase to see if it reverses the unexpected phenotype caused by this compound. Alternatively, use siRNA or CRISPR/Cas9 to knock down the expression of the putative off-target and observe if the phenotype is abrogated.

Scenario 2: Observing Neurological or Cardiovascular Side Effects in Animal Studies

You are conducting preclinical studies with this compound and observe adverse events similar to those seen in clinical trials, such as seizures or cardiac irregularities.

Troubleshooting Workflow:

G A Neurological/Cardiovascular Side Effects Observed in Vivo B Confirm Dose and Route of Administration A->B C Assess Specific Ion Channel Subtypes: - Patch-clamp electrophysiology on  neurons and cardiomyocytes - Screen against a panel of cardiac ion channels  (e.g., hERG, Nav1.5, Cav1.2) B->C D Investigate Downstream Signaling: - Proteomics/Phosphoproteomics of affected tissue - Assess changes in key signaling nodes  (e.g., Ca2+ signaling, CREB) C->D If specific ion channel subtypes are affected E In Vitro to In Vivo Correlation: - Do in vitro off-target concentrations  match in vivo plasma/tissue concentrations? D->E F Mitigation Strategy: - Adjust dosing regimen - Consider structural modifications of this compound  to reduce off-target activity E->F

Caption: Workflow for investigating specific in vivo side effects.

Detailed Methodologies:

  • Ion Channel Specificity Profiling:

    • Protocol: Use patch-clamp electrophysiology to assess the effect of this compound on a panel of different ion channels expressed in the affected tissue (e.g., various sodium, potassium, and calcium channels in cardiomyocytes or neurons). Pay close attention to the hERG potassium channel, as off-target inhibition of this channel is a common cause of drug-induced cardiac arrhythmias.

  • Downstream Signaling Analysis:

    • Protocol: After treating animals with this compound, collect the affected tissues (e.g., brain, heart) and perform proteomic or phosphoproteomic analysis to identify changes in protein expression or phosphorylation status. This can provide clues about the signaling pathways that are perturbed downstream of the initial drug-target interaction.

Signaling Pathway Diagram

This compound's Primary Mechanism of Action:

G cluster_0 cluster_1 Presynaptic Neuron Presynaptic Neuron VGSC Voltage-Gated Sodium Channel GlutamateVesicle Glutamate Vesicles VGSC->GlutamateVesicle Na+ influx GlutamateRelease Glutamate Release GlutamateVesicle->GlutamateRelease Vesicular Fusion GlutamateReceptor Glutamate Receptors GlutamateRelease->GlutamateReceptor Activates Postsynaptic Neuron Postsynaptic Neuron PostsynapticSignal Postsynaptic Signaling GlutamateReceptor->PostsynapticSignal This compound This compound This compound->VGSC Inhibits

Caption: this compound inhibits VGSCs, reducing excessive glutamate release.

References

Technical Support Center: Managing Adverse Events in Evenamide Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of evenamide.

Troubleshooting Guides

This section offers guidance on identifying and managing potential adverse events during this compound clinical trials.

Issue: Patient reports central nervous system (CNS) adverse events (e.g., dizziness, headache, somnolence).

  • Initial Assessment:

    • Severity and Frequency: Document the severity (mild, moderate, severe) and frequency of the events using standardized scales (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

    • Concomitant Medications: Review the patient's current medication list for potential drug-drug interactions that could contribute to CNS effects.

    • Vital Signs: Monitor vital signs, including blood pressure and heart rate, to rule out hemodynamic instability.

    • Neurological Examination: Perform a basic neurological examination to assess for any new or worsening deficits.

  • Management Protocol:

    • Dose Adjustment: If clinically indicated and protocol-permissible, consider a temporary dose reduction of this compound to assess for improvement in symptoms.

    • Symptomatic Treatment: For headaches, consider non-investigational product analgesics as allowed by the study protocol. For dizziness, advise the patient to avoid activities requiring mental alertness until the symptom resolves.

    • Observation: Continue to monitor the patient closely. If symptoms persist or worsen, a more thorough investigation, including potential unblinding for the specific patient if necessary and dictated by the protocol, may be warranted to determine the next steps.

Issue: Patient experiences gastrointestinal (GI) adverse events (e.g., vomiting, nausea).

  • Initial Assessment:

    • Timing and Relation to Dosing: Determine if the onset of GI symptoms is temporally related to this compound administration.

    • Dietary and Lifestyle Factors: Inquire about recent dietary intake and other lifestyle factors that could contribute to GI upset.

    • Hydration Status: Assess for signs of dehydration if vomiting is persistent.

  • Management Protocol:

    • Administration with Food: If not contraindicated by the protocol, advise the patient to take this compound with food to potentially mitigate GI side effects.

    • Anti-emetic Medication: If necessary and permitted by the protocol, consider prescribing a non-investigational anti-emetic medication.

    • Fluid and Electrolyte Management: In cases of significant vomiting, ensure adequate hydration and monitor electrolytes.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed with this compound in clinical trials?

Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) for this compound are generally mild to moderate in severity. In a Phase II/III study, the most common adverse events reported in patients treated with this compound were headache, vomiting, and nasopharyngitis, with similar occurrences in the placebo group[1][2]. Long-term safety data also indicate that this compound is well-tolerated, with no adverse events having an incidence exceeding 4% in one study[3].

Q2: What is the mechanism of action of this compound and how might it relate to potential adverse events?

This compound has a unique mechanism of action as a glutamate modulator and a voltage-gated sodium channel (VGSC) blocker[4][5]. It normalizes the excessive release of glutamate without affecting basal levels[4][6]. This targeted action on aberrant neuronal excitability is thought to contribute to its efficacy in schizophrenia. The mechanism, which avoids direct interaction with neurotransmitter systems like dopamine and serotonin that are targeted by many antipsychotics, may explain its generally favorable side-effect profile, particularly the low incidence of extrapyramidal and metabolic side effects[5][6].

Q3: Have any serious adverse events (SAEs) been reported in this compound clinical trials?

Serious adverse events have been reported in this compound clinical trials, although they are infrequent. In a one-year open-label study, two patients (1.4%) experienced an SAE: one with dilutional hyponatremia followed by an acute symptomatic seizure (which occurred 26 days after the last dose), and one sudden death[3]. In another study, two patients in the this compound group discontinued due to adverse events (influenza-like symptoms and somnolence)[6]. It is important to note that in a Phase II/III study, the overall incidence of adverse events was comparable between the this compound and placebo groups (25% vs. 25.8%)[1][2].

Q4: What is the protocol for managing a suspected serious adverse event (SAE)?

Any suspected SAE must be immediately reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) according to the timelines specified in the clinical trial protocol and regulatory requirements. The investigator must provide a detailed report of the event, including an assessment of causality. The patient should receive appropriate medical care, and the event should be followed until resolution or stabilization.

Data on Adverse Events

Table 1: Treatment-Emergent Adverse Events (TEAEs) from a Phase II/III Study (Study 008A) [1][2]

Adverse EventThis compound Group (n=145)Placebo Group (n=146)
Any TEAE 25.0%25.8%
Headache 3 patientsSimilar to placebo
Vomiting 3 patientsSimilar to placebo
Nasopharyngitis 3 patientsSimilar to placebo

Table 2: Most Common TEAEs from a 1-Year Open-Label Study (Study 015) [3]

Adverse EventIncidence (n=142)
Blood cholesterol increase2.1% (3 patients)
Creatine phosphokinase (CPK) increase2.1% (3 patients)
Insomnia2.1% (3 patients)
Anemia2.1% (3 patients)
Schizophrenia (worsening)2.1% (3 patients)
Upper respiratory tract infection2.1% (3 patients)

Experimental Protocols

Protocol: Assessment of Treatment-Emergent Adverse Events (TEAEs)

  • Objective: To systematically collect, assess, and manage all adverse events that occur during the clinical trial.

  • Procedure:

    • At each study visit, inquire about the occurrence of any adverse events since the last visit using a non-leading, open-ended question (e.g., "Have you had any health problems since your last visit?").

    • For any reported adverse event, document the following:

      • Description of the event

      • Date and time of onset

      • Severity (mild, moderate, severe)

      • Frequency and duration

      • Action taken (e.g., dose modification, concomitant medication)

      • Outcome (e.g., resolved, ongoing)

      • Investigator's assessment of causality (related, possibly related, not related to the investigational product).

    • Record all information accurately in the electronic Case Report Form (eCRF).

    • Assess vital signs and perform physical examinations as scheduled in the protocol.

    • Collect laboratory samples for safety assessments at the specified time points.

  • Reporting:

    • Report all Serious Adverse Events (SAEs) to the sponsor and IRB/EC within the protocol-specified timeframe.

    • Adverse events of special interest, as defined in the protocol, should also be reported according to the specified procedures.

Visualizations

Evenamide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Activates release of Glutamate Glutamate Glutamate_Vesicle->Glutamate Releases Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds to Postsynaptic Signal Postsynaptic Signal Glutamate_Receptor->Postsynaptic Signal Initiates This compound This compound This compound->VGSC Blocks

Caption: Mechanism of action of this compound.

Caption: Workflow for managing adverse events.

References

Technical Support Center: Evenamide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with evenamide. It addresses common questions and potential issues related to the stability of this compound in various solvent solutions, offering troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For in vitro experiments, it is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility and stability.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to six months. For short-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur for several reasons, including solvent choice, concentration, and temperature. If you observe this, gentle warming and/or sonication can help redissolve the compound. Ensure that you are using a suitable co-solvent system if preparing aqueous dilutions from a DMSO stock. For in vivo studies, formulations using co-solvents such as PEG300, Tween-80, or cyclodextrins can improve solubility.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of pharmaceutical compounds can be significantly influenced by pH. Acidic or basic conditions can catalyze degradation reactions such as hydrolysis.[1][2] While specific data for this compound is not publicly available, it is crucial to perform pH stability studies to determine the optimal pH range for your experimental buffers and formulations. A general approach involves incubating this compound solutions at various pH values and analyzing for degradation over time.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been detailed in publicly available literature, compounds with similar functional groups may be susceptible to hydrolysis of the amide bond or oxidation. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are necessary to identify potential degradation products and elucidate the degradation pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at -80°C in small aliquots. Verify the stability of this compound in your specific experimental buffer and conditions (e.g., temperature, light exposure).
Precipitation during dilution Poor solubility of this compound in the dilution solvent.Use a co-solvent system. For aqueous dilutions from a DMSO stock, consider intermediate dilution steps. Ensure the final concentration of DMSO is compatible with your experimental system.
Loss of potency over time Chemical instability of the compound in the chosen solvent or formulation.Conduct a stability study to determine the shelf-life of your this compound solution under your specific storage and experimental conditions. Consider using a different solvent system or adding stabilizing excipients.
Appearance of unknown peaks in chromatogram Degradation of this compound.Perform a forced degradation study to intentionally generate degradation products. Use a stability-indicating analytical method, such as HPLC with mass spectrometry detection, to identify and characterize these new peaks.

Stability Data (Illustrative Examples)

The following tables present illustrative data on the stability of a hypothetical compound with properties similar to this compound. This data is for educational purposes to demonstrate how stability data is typically presented and should not be considered as actual results for this compound.

Table 1: Summary of Forced Degradation Studies of "Compound X"

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl (60°C, 24h)15.2%DP-1, DP-2
0.1 M NaOH (60°C, 24h)22.5%DP-3, DP-4
10% H₂O₂ (RT, 24h)8.7%DP-5
Photolytic (UV light, 24h)5.1%DP-6
Thermal (80°C, 48h)11.3%DP-1, DP-7

DP = Degradation Product; RT = Room Temperature

Table 2: pH-Rate Profile for the Degradation of "Compound X" at 37°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
3.00.04515.4
5.00.01257.8
7.40.02824.8
9.00.0897.8

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and a subsequent dilution for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex the tube for 1-2 minutes to dissolve the powder. If necessary, use a sonicator for short bursts to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

  • For preparing a working solution, thaw a stock solution aliquot and dilute it to the desired final concentration in your cell culture medium or experimental buffer. It is recommended to perform serial dilutions to minimize precipitation.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a UV/PDA detector and preferably a mass spectrometer (MS)

  • Neutralizing solutions (e.g., 0.1 M NaOH for acid-stressed samples, 0.1 M HCl for base-stressed samples)

Procedure:

  • Acid Hydrolysis: Mix an equal volume of the this compound stock solution with 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an equal volume of the this compound stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation: Mix the this compound stock solution with a solution of H₂O₂ (e.g., 3%). Store the mixture at room temperature, protected from light, for a defined period. Withdraw samples at specified time points and dilute for HPLC analysis.

  • Photolytic Degradation: Expose the this compound solution to a light source in a photostability chamber for a defined duration. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 80°C) for a defined period. A control sample should be stored at the recommended storage temperature. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks. Use a mass spectrometer to obtain mass-to-charge ratio (m/z) data for the degradation products to aid in their identification.

Visualizations

Experimental_Workflow_for_Evenamide_Stability_Assessment cluster_preparation Solution Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress photo Photolytic Degradation (UV/Vis Light) prep->photo Expose to Stress thermal Thermal Degradation (80°C) prep->thermal Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples data Data Evaluation: - Quantify Degradation - Identify Degradants - Determine Degradation Pathway hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

Signaling_Pathway_Hypothetical_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound Amide_Hydrolysis Amide Bond Hydrolysis This compound->Amide_Hydrolysis pH-dependent Oxidation Oxidation This compound->Oxidation e.g., H₂O₂ Degradant_A Degradation Product A (Carboxylic Acid) Amide_Hydrolysis->Degradant_A Degradant_B Degradation Product B (Amine) Amide_Hydrolysis->Degradant_B Acid_Catalyzed Acid-Catalyzed Acid_Catalyzed->Amide_Hydrolysis Base_Catalyzed Base-Catalyzed Base_Catalyzed->Amide_Hydrolysis Degradant_C Degradation Product C (N-oxide or other) Oxidation->Degradant_C

Caption: Hypothetical Degradation Pathways of this compound.

References

Technical Support Center: Evenamide and Extrapyramidal Symptoms (EPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for evenamide to induce extrapyramidal symptoms (EPS). The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential issues encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, orally available new chemical entity. Its primary mechanism of action involves the modulation of glutamate release through the specific targeting of voltage-gated sodium channels.[1] It normalizes aberrant glutamate release associated with neuronal hyperexcitability without affecting basal glutamate levels.[2][3] Unlike conventional first and second-generation antipsychotics, preclinical and clinical studies have shown that this compound does not interact with dopamine (D2), serotonin, or over 130 other CNS neurotransmitters, enzymes, or transporters.[4][5][6] This unique mechanism avoids the direct dopamine receptor blockade that is the primary cause of extrapyramidal side effects associated with other antipsychotics.[5]

Q2: What are extrapyramidal symptoms (EPS)?

A2: Extrapyramidal symptoms are a group of involuntary movement disorders that can arise as side effects of medications, particularly antipsychotics that block dopamine receptors.[7] These symptoms include:

  • Akathisia: A state of agitation and restlessness, with an inability to sit still.[7]

  • Dystonia: Involuntary muscle contractions that cause repetitive or twisting movements.[7]

  • Parkinsonism: Symptoms that mimic Parkinson's disease, such as tremors, rigidity, and slow movement (bradykinesia).[7]

  • Tardive Dyskinesia: Involuntary and repetitive facial movements, such as grimacing, chewing, or tongue protrusion.[7]

Q3: Based on its mechanism, what is the theoretical risk of this compound inducing EPS?

A3: The theoretical risk of this compound inducing EPS is considered very low. EPS are primarily linked to the blockade of dopamine D2 receptors in the nigrostriatal pathway.[5] Since this compound's mechanism of action is centered on glutamate modulation via voltage-gated sodium channels and it does not have an affinity for dopamine receptors, it bypasses the pathway responsible for typical antipsychotic-induced EPS.[4] Its mode of action is to downregulate the hyperdopaminergic state by targeting hippocampal hyperexcitability, rather than by direct receptor blockade.[5][8]

Q4: What have clinical trials demonstrated regarding the incidence of EPS with this compound?

A4: Across multiple clinical trials, this compound has been consistently shown to be well-tolerated, with no evidence of inducing or worsening extrapyramidal symptoms compared to placebo.[1] A Phase IIa study reported no worsening of EPS.[1] Similarly, the international, double-blind Study 008A found no significant increases in EPS.[9] Long-term, open-label extension studies (up to one year) have also confirmed that no increase in the incidence of EPS was observed, as measured by formal rating scales like the Extrapyramidal Symptoms Rating Scale—Abbreviated version (ESRS-A).[10]

Troubleshooting Guide

Issue: A participant in an this compound clinical trial is exhibiting symptoms that resemble EPS (e.g., restlessness, muscle stiffness, tremors).

Troubleshooting Steps:

  • Verify Concomitant Medications: Is the participant taking other medications (including their primary antipsychotic) that are known to cause EPS? this compound is studied as an add-on therapy, so the background antipsychotic (e.g., risperidone, aripiprazole) is a more likely cause.[1]

  • Perform a Formal Assessment: Conduct a thorough neurological examination and use a standardized rating scale, such as the Extrapyramidal Symptoms Rating Scale—Abbreviated (ESRS-A), to objectively quantify the symptoms.[11]

  • Review Baseline Assessment: Compare the current assessment with the participant's baseline neurological and EPS assessments to determine if the symptoms are new or a worsening of a pre-existing condition.

  • Consider Differential Diagnoses: Rule out other potential causes for the symptoms, such as anxiety (for akathisia-like restlessness) or other neurological conditions.

  • Consult Medical Monitor: Report the event to the study's medical monitor immediately to ensure participant safety and proper documentation in accordance with the trial protocol. Given the established safety profile of this compound, a causal link is unlikely, but all adverse events must be investigated thoroughly.[9][10]

Data Presentation

Table 1: Incidence of EPS in Key this compound Clinical Trials

Study Name/PhaseDosageComparatorKey Finding Regarding EPSCitation
Phase IIa 15-25 mg bidPlacebo"There was no evidence of any worsening of extrapyramidal symptoms...with this compound treatment, compared to placebo."[1]
Study 008A 30 mg bidPlacebo"The addition of this compound...was well tolerated by patients, showing no significant increases in extrapyramidal symptoms..."[9]
Study 014/015 (1-Year) 7.5-30 mg bidOpen-Label"Importantly, no increase was noted in the incidence of EPS, as assessed by the ESRS-A..."[10]
Phase II (2017 Report) 15-25 mg bidPlacebo"There are no reports of EPS, sedation, weight gain, cardiac changes, or sexual dysfunction."[4]

Experimental Protocols

Protocol 1: Phase IIa, Double-Blind, Placebo-Controlled Add-On Study
  • Objective: To investigate the tolerability, safety, and preliminary efficacy of this compound as an add-on treatment for schizophrenia.

  • Design: A four-week, randomized, double-blind, placebo-controlled study.[1]

  • Population: 89 patients with schizophrenia experiencing breakthrough psychotic symptoms while on stable and adequate doses of risperidone or aripiprazole.[1]

  • Intervention: Patients were randomized to receive either this compound (15–25 mg bid) or a matching placebo in addition to their ongoing atypical antipsychotic.[4]

  • Safety Assessments: Evaluations of vital signs, ECGs, laboratory tests, and extrapyramidal symptoms (EPS) were performed weekly.[4]

  • Primary Outcome: Safety and tolerability, with a specific focus on the absence of dose-limiting toxicities and side effects like EPS.[1]

Protocol 2: Assessment of Extrapyramidal Symptoms in Clinical Trials
  • Objective: To systematically monitor and quantify any potential EPS during treatment with this compound.

  • Methodology: The Extrapyramidal Symptoms Rating Scale—Abbreviated version (ESRS-A) is utilized at baseline and at periodic intervals throughout the trial (e.g., weekly, monthly, and at study completion).[11]

  • Administration: The scale is administered by a trained and calibrated rater who is blinded to the treatment assignment (in double-blind studies).[11]

  • Domains Assessed: The ESRS-A includes subscales for objectively assessing Parkinsonism, Dystonia, Akathisia, and Tardive Dyskinesia.

  • Data Analysis: Changes from baseline in ESRS-A scores are compared between the this compound and placebo groups to determine if there is any statistically significant difference in the emergence or worsening of EPS.

Visualizations

cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_PostNeuron Postsynaptic Neuron cluster_Dopamine Dopamine System (Unaffected by this compound) VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate Excessive Glutamate Release VGSC->Glutamate Leads to Glutamate->Post-Synaptic Neuron X Glutamate->Glutamate_Released Crosses Synapse This compound This compound This compound->VGSC Blocks NMDA NMDA Receptor Result Neuronal Hyperexcitability NMDA->Result Activation leads to D2 Dopamine D2 Receptor EPS Extrapyramidal Symptoms (EPS) D2->EPS Blockade Causes note This compound does not interact with D2 receptors

Caption: this compound's mechanism targeting glutamate release without D2 receptor interaction.

cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Double-Blind Treatment (4 Weeks) cluster_analysis Phase 3: Analysis & Follow-up Screen Screen Patients (Diagnosis, PANSS, CGI-S) Baseline Baseline Assessments: - Vitals, ECG, Labs - ESRS-A for EPS Screen->Baseline Randomize Randomization Baseline->Randomize GroupA Group A: Add-on this compound Randomize->GroupA GroupB Group B: Add-on Placebo Randomize->GroupB Weekly Weekly Assessments: - Tolerability - Adverse Events - EPS Monitoring (ESRS-A) GroupA->Weekly GroupB->Weekly Endpoint End of Treatment (Day 29) Weekly->Endpoint Analysis Compare Incidence of EPS (this compound vs. Placebo) Endpoint->Analysis

Caption: Workflow for a randomized controlled trial assessing this compound safety and EPS.

Start EPS-like Symptom Observed in Participant Assess Perform formal assessment (Neurological Exam, ESRS-A) Start->Assess CheckMeds Is participant on concomitant medication known to cause EPS? Compare Compare to baseline ESRS-A scores CheckMeds->Compare Yes CheckMeds->Compare No PrimaryAP High Likelihood: Symptom is related to primary antipsychotic medication. CheckMeds->PrimaryAP Yes Assess->CheckMeds NewSymptom Symptom is new or worsened from baseline Compare->NewSymptom Yes NoChange No significant change from baseline Compare->NoChange No Report Report as Adverse Event. Investigate further. Consult Medical Monitor. NewSymptom->Report Monitor Continue routine monitoring per protocol NoChange->Monitor

Caption: Troubleshooting logic for observed EPS-like symptoms in an this compound trial.

References

Technical Support Center: Troubleshooting Inconsistent Results in Evenamide Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with evenamide in preclinical models of schizophrenia. The information is presented in a question-and-answer format to directly address common issues and ensure experimental consistency.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly NW-3509) is a novel investigational drug for schizophrenia. Its primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs), which leads to the modulation of glutamate release. It normalizes excessive synaptic glutamate without affecting basal glutamate levels, thereby reducing cortical and hippocampal hyperexcitability.[1][2] this compound's action is distinct from most antipsychotics as it does not directly interact with dopaminergic or serotonergic receptors.

Q2: Which preclinical models are commonly used to assess the efficacy of this compound?

A2: The efficacy of this compound has been evaluated in several well-established preclinical models of schizophrenia, including:

  • Ketamine-induced prepulse inhibition (PPI) deficit: This model assesses sensorimotor gating deficits, a translational marker of information-processing abnormalities seen in schizophrenia.[1]

  • Phencyclidine (PCP)-induced social deficits: This model evaluates negative symptoms like social withdrawal.[1][2]

  • Methylazoxymethanol acetate (MAM) neurodevelopmental model: This model recapitulates many of the anatomical, behavioral, and neurochemical features of schizophrenia, allowing for the study of positive, negative, and cognitive-like symptoms.

Q3: What are the expected outcomes of this compound treatment in these models?

A3: In preclinical studies, this compound has been shown to:

  • Significantly restore ketamine-induced deficits in prepulse inhibition.[1]

  • Attenuate PCP-induced deficits in social interaction.[2]

  • In the MAM model, normalize the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA), reduce pyramidal neuron hyperactivity in the ventral hippocampus (vHipp), reverse recognition memory impairment, and normalize social sniffing time in male rats.[3]

II. Troubleshooting Guides

A. Inconsistent Results in the Ketamine-Induced Prepulse Inhibition (PPI) Deficit Model

Q: We are observing high variability in the reversal of ketamine-induced PPI deficits with this compound. What are the potential causes and solutions?

A: High variability in this model can stem from several factors related to the experimental protocol and animal characteristics. Below are common issues and troubleshooting recommendations.

Potential CauseTroubleshooting Recommendations
Animal Strain and Age: Different rat strains can exhibit varying sensitivity to ketamine and antipsychotic drugs. Ensure you are using a consistent strain and age range for all experimental groups. Sprague-Dawley rats are commonly used.
Ketamine Dosing and Administration: The dose of ketamine is critical. A dose of 6 mg/kg (s.c.) has been reported to induce significant PPI deficits.[4] Inconsistent injection technique (e.g., subcutaneous vs. intraperitoneal) can alter pharmacokinetics. Standardize the injection route and volume.
Acoustic Startle Environment: The startle response is sensitive to environmental factors. Ensure the startle chambers are properly calibrated, and background noise levels are consistent across all chambers. Acclimatize animals to the testing room and chambers to reduce stress-induced variability.
Prepulse and Pulse Parameters: The intensity and duration of the prepulse and startle pulse, as well as the inter-stimulus interval (ISI), significantly impact PPI. Optimize these parameters for your specific equipment and animal strain to achieve a robust but not maximal PPI in control animals, allowing for the detection of deficits.
This compound Dosing and Timing: The timing of this compound administration relative to the ketamine challenge is crucial. Doses of 5 mg/kg (p.o.) of this compound have been shown to be effective.[4] Ensure consistent timing of drug administration across all experiments.
B. Variability in the Phencyclidine (PCP)-Induced Social Deficit Model

Q: Our results for this compound's effect on reversing PCP-induced social deficits are not consistent. What could be the underlying reasons?

A: The social interaction test is susceptible to various influences that can lead to inconsistent data. Consider the following troubleshooting steps.

Potential CauseTroubleshooting Recommendations
PCP Dosing Regimen: Both acute and sub-chronic PCP administration protocols are used, and they can produce different behavioral phenotypes. For inducing social withdrawal, a sub-chronic regimen (e.g., 2 mg/kg, i.p., twice daily for 7 days, followed by a 7-day washout) is often employed.[5] Ensure your dosing regimen is consistent.
Social Interaction Arena: The size, lighting, and novelty of the testing arena can influence social behavior. A dimly lit, familiar environment is generally recommended to reduce anxiety. Thoroughly clean the arena between trials to eliminate olfactory cues from previous animals.
Partner Animal Characteristics: The behavior of the "partner" animal can significantly impact the interaction. Use unfamiliar, weight-matched partners of the same sex and strain. Some protocols use a juvenile partner to promote social investigation.
Scoring of Social Interaction: Manual scoring of social behaviors can be subjective. Ensure that scorers are well-trained and blinded to the treatment groups. Clearly define the behavioral parameters to be scored (e.g., sniffing, following, grooming). Automated video tracking systems can improve objectivity.
This compound Dosing: Doses of 1, 2.5, 5, 10, and 20 mg/kg (p.o.) of this compound have been shown to significantly attenuate PCP-induced social interaction deficits.[2] Ensure accurate and consistent dosing.
C. Inconsistent Findings in the MAM Neurodevelopmental Model

Q: We are struggling to replicate the reported effects of this compound in our MAM model. Where should we look for potential sources of inconsistency?

A: The MAM model's complexity means that several factors during its induction and subsequent behavioral testing can introduce variability.

Potential CauseTroubleshooting Recommendations
Timing and Dose of MAM Administration: The gestational day (GD) of MAM administration is critical. For a schizophrenia-like phenotype in rats, GD17 is optimal.[6] Administration on other days can result in a different phenotype. The dose (e.g., 22 mg/kg, i.p.) should be precise.
Maternal and Pup Care: Stress to the pregnant dam can impact offspring development. Ensure proper animal husbandry. Cross-fostering pups to untreated dams can help mitigate potential maternal care deficits in MAM-treated dams.
Verification of the MAM Phenotype: Not all MAM-exposed offspring will exhibit the desired phenotype. It is advisable to include a verification step, such as testing for amphetamine-induced hyperlocomotion, before proceeding with further experiments.[6]
Age at Testing: Many of the behavioral deficits in the MAM model emerge after puberty. Ensure that animals are of the appropriate age for the specific behavioral test being conducted.
Sex Differences: There can be sex-specific differences in the behavioral deficits observed in the MAM model and in the response to treatment.[3] Analyze data for males and females separately.
Electrophysiological Recordings: In vivo electrophysiological recordings require precise stereotaxic targeting of brain regions like the VTA and vHipp. Ensure accurate coordinates and recording techniques. Anesthesia levels can also influence neuronal firing rates.

III. Experimental Protocols

A. Ketamine-Induced Prepulse Inhibition (PPI) Deficit Protocol (Rat)
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments).

  • Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment. Place each rat in a startle chamber for a 5-minute acclimation period with a 65 dB background white noise.

  • Drug Administration:

    • Administer this compound (e.g., 5 mg/kg, p.o.) or vehicle.

    • After the appropriate pre-treatment time for this compound, administer ketamine (6 mg/kg, s.c.) or saline.

    • Place the rat back in the startle chamber for the PPI test.

  • PPI Testing Session:

    • The session consists of startle-only trials and prepulse-pulse trials presented in a pseudorandom order.

    • Startle Stimulus: 120 dB white noise for 40 ms.

    • Prepulse Stimuli: 3, 5, or 10 dB above background noise for 20 ms.

    • Inter-stimulus Interval (ISI): 100 ms from prepulse onset to pulse onset.

    • Inter-trial Interval: Average of 15 s (range 10-20 s).

  • Data Analysis: Calculate %PPI as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-only trial)] x 100.

B. Phencyclidine (PCP)-Induced Social Deficit Protocol (Rat)
  • Animals: Male Sprague-Dawley rats (200-250g).

  • PCP Administration (Sub-chronic): Administer PCP (2 mg/kg, i.p.) or saline twice daily for 7 days. Allow for a 7-day washout period before behavioral testing.

  • Apparatus: A dimly lit, open-field arena (e.g., 100 x 100 cm).

  • Drug Administration: Administer this compound (e.g., 1-20 mg/kg, p.o.) or vehicle at the appropriate pre-treatment time.

  • Social Interaction Test:

    • Place two unfamiliar, weight-matched rats (one from the PCP-treated group and one from the saline-treated group, both having received either this compound or vehicle) in the center of the arena.

    • Record behavior for 15 minutes using an overhead video camera.

  • Data Analysis: A trained observer, blind to the treatment conditions, scores the duration of active social behaviors (e.g., sniffing, following, grooming).

C. Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model Protocol (Rat)
  • Breeding: Time-mate female Sprague-Dawley rats. Gestational day 0 (GD0) is the day sperm is detected in a vaginal smear.

  • MAM Injection: On GD17, inject pregnant dams with MAM (22 mg/kg, i.p.) or saline. Handle MAM with appropriate safety precautions as it is a potent toxin.

  • Pups: Allow dams to give birth naturally. Pups are weaned at postnatal day 21 (PND21).

  • Behavioral Testing: Conduct behavioral tests in adulthood (after PND56).

    • Amphetamine-Induced Hyperlocomotion: To verify the model, administer a low dose of amphetamine (e.g., 0.5 mg/kg, i.p.) and measure locomotor activity in an open field. MAM-treated rats are expected to show a hyper-locomotor response.[6]

    • Social Interaction and Novel Object Recognition: These tests can be performed to assess negative and cognitive-like symptoms, respectively.

  • Electrophysiology (optional): Perform in vivo single-unit recordings from the VTA and vHipp in anesthetized adult MAM and control rats to assess neuronal firing activity.

IV. Quantitative Data Summary

The following tables summarize the reported effects of this compound in preclinical models. Note that direct comparative studies with identical parameters are limited in the publicly available literature, and these tables are compiled from different sources.

Table 1: Effect of this compound on Ketamine-Induced PPI Deficit in Rats

Treatment GroupDose% PPI (Mean ± SEM)
Vehicle + Saline-Baseline PPI
Vehicle + Ketamine6 mg/kg, s.c.Significantly reduced PPI
This compound + Ketamine5 mg/kg, p.o.Significant restoration of PPI
Clozapine + Ketamine7.5 mg/kg, i.p.Significant restoration of PPI

Note: Specific numerical values for %PPI were not available in the reviewed search results. The table reflects the qualitative outcomes reported.[4]

Table 2: Effect of this compound on PCP-Induced Social Interaction Deficits in Rats

Treatment GroupDoseDuration of Social Interaction (s)
Vehicle-Baseline interaction time
PCP2 mg/kg, i.p. (sub-chronic)Significantly reduced interaction time
This compound (various doses) + PCP1-20 mg/kg, p.o.Significant attenuation of deficit
Aripiprazole + PCP0.003 mg/kgSimilar attenuation of deficit

Note: Specific numerical values for interaction time were not available in the reviewed search results. The table reflects the qualitative outcomes reported.[2]

Table 3: Effects of this compound in the MAM Neurodevelopmental Model in Rats

ParameterModel EffectThis compound (3 mg/kg, i.p.) Effect
VTA Dopamine Neuron Activity Increased number of spontaneously active neuronsNormalized to control levels
vHipp Pyramidal Neuron Firing HyperactivityReduced hyperactivity
Recognition Memory ImpairedReversed impairment
Social Sniffing Time (males) ReducedNormalized to control levels

Source: Adapted from Uliana et al., Neuropsychopharmacology (2025)[3]

V. Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

// Nodes outside subgraphs node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Schizophrenia_Pathology [label="Schizophrenia Pathology\n(e.g., NMDA-R Hypofunction)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Potential [label="Action Potential"]; Glutamate_Release [label="Glutamate Release"]; Excitotoxicity [label="Reduced Excitotoxicity &\nHyperexcitability"]; Normalization [label="Normalization of\nNeuronal Firing"];

// Edges Schizophrenia_Pathology -> VGSC [label="Aberrant Activity", color="#5F6368"]; Action_Potential -> VGSC [label="Opens", color="#5F6368"]; VGSC -> Glutamate_Vesicle [label="Triggers Fusion", color="#5F6368"]; Glutamate_Vesicle -> Glutamate_Release [label="Leads to", color="#5F6368"]; Glutamate_Release -> NMDA_R [label="Activates", color="#5F6368"]; Glutamate_Release -> AMPA_R [label="Activates", color="#5F6368"]; NMDA_R -> Downstream [color="#5F6368"]; AMPA_R -> Downstream [color="#5F6368"];

This compound -> VGSC [label="Blocks", color="#34A853", style=bold, fontcolor="#34A853"]; VGSC -> Excitotoxicity [style=invis]; this compound -> Excitotoxicity [style=invis]; Excitotoxicity -> Normalization [label="Results in", color="#5F6368"];

// Invisible edges for layout Action_Potential -> Schizophrenia_Pathology [style=invis]; Schizophrenia_Pathology -> this compound [style=invis]; } .dot Caption: Proposed mechanism of this compound in modulating glutamate release.

Experimental Workflow for Preclinical Models

// Edges between subgraphs Induction -> Animal_Grouping; Drug_Admin -> Behavioral_Test; Drug_Admin -> Physiological_Test; Behavioral_Test -> Data_Collection; Physiological_Test -> Data_Collection; } .dot Caption: General experimental workflow for testing this compound.

References

Technical Support Center: Co-administration of Evenamide with Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for experiments involving the co-administration of evenamide with atypical antipsychotics.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound, and how does it complement atypical antipsychotics?

A: this compound's unique mechanism involves the modulation of glutamate release through the specific blockade of voltage-gated sodium channels (VGSCs).[1][2] It normalizes excessive glutamate release that is thought to be associated with psychosis, without affecting basal glutamate levels.[3][4][5] This action is distinct from atypical antipsychotics, which primarily target dopaminergic and serotonergic pathways.[6] By addressing glutamatergic dysfunction, which is not a primary target for most current antipsychotics, this compound offers a complementary, synergistic approach to treating schizophrenia, especially in patients who have an inadequate response to standard therapies.[3][6][7]

Q2: Is there evidence of pharmacokinetic interactions between this compound and commonly prescribed atypical antipsychotics?

A: Clinical studies have been designed to evaluate the safety, tolerability, and efficacy of this compound when co-administered with atypical antipsychotics like risperidone, aripiprazole, olanzapine, quetiapine, paliperidone, and clozapine.[8][9] While detailed pharmacokinetic interaction data is not extensively published in the provided results, the clinical trial designs include assessments of pharmacokinetic parameters.[8] this compound is noted for not affecting over 130 neurotransmitters, enzymes, or transporters targeted by most antipsychotics, suggesting a low potential for direct pharmacodynamic interactions.[1][10] For reference, the pharmacokinetic profiles of commonly co-administered antipsychotics are well-documented.

  • Risperidone: Rapidly absorbed, with peak plasma levels in about 1 hour. It is extensively metabolized by CYP2D6 to its active metabolite, 9-hydroxyrisperidone. The half-life of the combined "active fraction" is approximately 20-24 hours in most patients.[11][12][13]

  • Olanzapine: Well absorbed, reaching peak concentrations in about 6 hours. It undergoes extensive first-pass metabolism, primarily by CYP1A2. Its mean half-life is around 30-33 hours.[14][15][16]

Researchers should consider the individual pharmacokinetic profiles of the co-administered antipsychotics when designing studies.

Q3: What is the general safety and tolerability profile of this compound when used as an add-on therapy?

A: this compound is generally well-tolerated when added to a stable regimen of an atypical antipsychotic.[1][3] Clinical trials have shown that it is not associated with the common side effects of many antipsychotics, such as extrapyramidal symptoms (EPS), sexual dysfunction, endocrine disturbances, weight gain, or significant cardiac events.[1][9] The incidence of treatment-emergent adverse events (TEAEs) in patients receiving this compound has been comparable to that of placebo groups.[4][10]

Q4: What efficacy outcomes have been observed in clinical trials of co-administering this compound?

A: As an add-on therapy, this compound has demonstrated statistically significant improvements in the symptoms of schizophrenia.[1][2] Key efficacy measures in clinical trials include the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression of Severity (CGI-S) and Change (CGI-C).[3][4] Studies have shown a greater improvement from baseline in PANSS total scores for patients treated with this compound compared to placebo.[1][4] Furthermore, a significantly higher proportion of patients receiving this compound achieve a clinically meaningful response (e.g., ≥20% improvement in PANSS score).[3][4] These benefits have been observed in patients with chronic schizophrenia and those with treatment-resistant schizophrenia (TRS).[3][17]

Troubleshooting Guide for Experimental Studies

Q: We are observing unexpected variability in patient response in our add-on trial. What are the potential contributing factors?

A:

  • Baseline Antipsychotic Stability: Ensure all subjects have been on a stable and adequate dose of their primary atypical antipsychotic for a sufficient duration (e.g., at least 4 weeks) prior to randomization.[8] Plasma levels of the primary antipsychotic can confirm therapeutic dosing.[4]

  • Metabolic Differences: Consider the metabolic profile of the primary antipsychotic. For instance, risperidone metabolism is subject to genetic polymorphism of the CYP2D6 enzyme, leading to "poor" and "extensive" metabolizers, which can affect plasma concentrations.[11][12] Olanzapine clearance is higher in smokers and men.[15] These factors can create variability independent of this compound's effect.

  • Diagnosis Confirmation: Confirm that the patient population meets the specific diagnostic criteria for the study (e.g., DSM-5 diagnosis of schizophrenia, specific PANSS and CGI-S score ranges at baseline).[4][8] In studies on treatment-resistant schizophrenia (TRS), ensure that resistance to prior treatments is well-documented.[3]

Q: A subject in our study is reporting an adverse event. How can we determine if it is related to this compound or the primary antipsychotic?

A:

  • Review Known Side Effect Profiles: Compare the reported adverse event to the known safety profiles of both this compound and the co-administered antipsychotic. This compound is generally not associated with EPS, metabolic changes, or endocrine side effects.[1][9] If the event falls into one of these categories, it is more likely related to the primary antipsychotic.

  • Analyze Common this compound-Related Events: The most frequently reported adverse events in some this compound trials (though often with incidence similar to placebo) included somnolence, insomnia, dry mouth, and headache.[9]

  • Assess for Worsening of Pre-existing Conditions: Evaluate if the event could be an exacerbation of an underlying condition or a worsening of psychosis, which was an inclusion criterion in some early trials.[1]

  • Logical Troubleshooting: Use a systematic approach to rule out other causes before attributing the event to the investigational drug.

Quantitative Data Summary

Table 1: Efficacy of Add-on this compound in Treatment-Resistant Schizophrenia (1-Year Study) [17]

Efficacy MeasureBaseline (Mean)Change at 6 WeeksChange at 6 MonthsChange at 1 Yearp-value (vs. Baseline)
PANSS Total Score 94.7-11.9%-15.9%-18.3%< 0.001
PANSS Responders (≥20% improvement) N/A16.5%39.2%47.4%N/A
CGI-S Responders N/AN/A16.5%28.9%N/A
CGI-C Responders N/AN/A36.1%41.2%N/A

Data from a cohort of 100 patients in the Study 014/015 extension.[17]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in a Phase IIa Study [9]

Adverse EventThis compound (15-25 mg bid) (n=50)Placebo (n=39)
Somnolence 16.0% (8 patients)12.8% (5 patients)
Insomnia 10.0% (5 patients)2.6% (1 patient)
Overdose 6.0% (3 patients)2.6% (1 patient)
Dry Mouth 6.0% (3 patients)5.1% (2 patients)
Headache 6.0% (3 patients)0%
Skin/Subcutaneous Disorders 10.0% (5 patients)0%

Data from a 4-week, placebo-controlled study in patients on stable doses of risperidone or aripiprazole.[9]

Experimental Protocols

Protocol: Phase II/III Randomized, Double-Blind, Placebo-Controlled Add-on Trial

This protocol is a synthesized representation based on methodologies described in clinical trials such as Study 008A and Study 014.[3][4]

  • Objective: To evaluate the efficacy, safety, and tolerability of this compound as an add-on treatment in patients with schizophrenia who are experiencing an inadequate response to a stable dose of a second-generation (atypical) antipsychotic (SGA).

  • Study Design: A 4- to 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population:

    • Inclusion Criteria:

      • Diagnosis of schizophrenia per DSM-5 criteria.[8]

      • Age 18-65 years.

      • On a stable, therapeutic dose of a single SGA (e.g., risperidone, olanzapine, aripiprazole) for at least 4 weeks prior to screening.[8]

      • Demonstrate persistent psychotic symptoms, defined by a PANSS total score between 70-85 and a CGI-S score of 4 (moderately ill) to 6 (severely ill).[4]

      • Confirmation of therapeutic plasma levels of the primary SGA.[4]

    • Exclusion Criteria:

      • Diagnosis of treatment-resistant schizophrenia (for non-TRS studies).

      • History of substance use disorder within the last 6 months.

      • Significant unstable medical conditions.

  • Treatment Protocol:

    • Eligible patients are randomized in a 1:1 ratio to receive either:

      • This compound (e.g., 30 mg, twice daily)

      • Matching Placebo (twice daily)

    • Patients continue their stable dose of the primary SGA throughout the study.

  • Assessments:

    • Efficacy:

      • Primary Endpoint: Change from baseline to Day 29/42 in PANSS total score.[1][4]

      • Secondary Endpoints: Change in CGI-S score, CGI-C score, and Strauss-Carpenter Level of Functioning (LOF) scale.[3][4]

    • Safety & Tolerability:

      • Monitoring of treatment-emergent adverse events (TEAEs).

      • Vital signs, body weight, ECGs, and laboratory tests (hematology, chemistry, urinalysis).[9][10]

      • Neurological examinations and assessments for extrapyramidal symptoms.[9]

  • Statistical Analysis:

    • The primary efficacy analysis is performed using a Mixed Model for Repeated Measures (MMRM) on the change from baseline in the PANSS total score.[4]

    • The proportion of patients achieving a clinically significant response (e.g., ≥20% PANSS improvement or "much improved" on CGI-C) is compared between groups using a logistic regression model.[4]

    • Safety data are summarized using descriptive statistics.

Visualizations

cluster_Neuron Presynaptic Neuron (Glutamatergic) cluster_Synapse Synaptic Cleft cluster_PostNeuron Postsynaptic Neuron NaChannel Voltage-Gated Sodium Channel (VGSC) GlutamateVesicle Glutamate Vesicles NaChannel->GlutamateVesicle Triggers Release Glutamate Excess Glutamate GlutamateVesicle->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Psychosis Psychotic Symptoms NMDA_Receptor->Psychosis Contributes to D2_Receptor D2 Receptor D2_Receptor->Psychosis Contributes to This compound This compound This compound->NaChannel Blocks Atypical_AP Atypical Antipsychotic Atypical_AP->D2_Receptor Blocks

Caption: Mechanism of Action for this compound as an Add-on Therapy.

cluster_treatment Screening Screening Phase (Assess Eligibility, Baseline PANSS/CGI) Washout Stabilization on SGA (≥4 weeks on stable dose) Screening->Washout Randomization Randomization (1:1) Washout->Randomization GroupA Group A: This compound + SGA Randomization->GroupA GroupB Group B: Placebo + SGA Randomization->GroupB Treatment Treatment Period (4-6 Weeks) FollowUp End of Study Assessments (PANSS, CGI, Safety Labs) Treatment->FollowUp Extension Optional: Long-Term Extension Study FollowUp->Extension

Caption: Workflow for a Typical Add-on Clinical Trial.

Start Unexpected Result or Adverse Event (AE) Observed CheckAdherence 1. Verify Subject Adherence (Pill Count, Plasma Levels) Start->CheckAdherence CheckProtocol 2. Review Protocol Deviation (Dosing errors, incorrect assessments) CheckAdherence->CheckProtocol ReviewAE 3. Characterize AE (Metabolic, EPS, Other?) CheckProtocol->ReviewAE IsMetabolic Metabolic or EPS? ReviewAE->IsMetabolic Yes IsOther Somnolence, Headache, Insomnia, etc.? ReviewAE->IsOther No Action1 Likely related to primary SGA. Review SGA dose and history. IsMetabolic->Action1 Action2 Potentially related to this compound. Compare frequency with known profile. Assess severity. IsOther->Action2

References

Technical Support Center: Enhancing Evenamide Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of evenamide in animal studies. This compound is a poorly soluble compound, and this guide focuses on practical formulation strategies and experimental protocols to enhance its absorption.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low in animal studies?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. For such compounds, the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption.[1] In its pure crystalline form, this compound may not dissolve sufficiently in the GI fluids of animal models to be effectively absorbed, leading to low and variable systemic exposure.

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A2: The main strategies focus on increasing the dissolution rate and apparent solubility of this compound in the GI tract. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[2][3]

  • Particle Size Reduction (Nanonization): Creating a nanosuspension of this compound increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.[4][5]

  • Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can improve its wettability and dissolution.[6]

Q3: How do I choose the best formulation strategy for my animal study?

A3: The choice depends on several factors, including the animal species, the required dose, the desired pharmacokinetic profile, and the available resources. Lipid-based formulations are often a good starting point for early-stage animal studies due to their relative ease of preparation and ability to be administered as a liquid.[2][3] Nanosuspensions can be effective but may require specialized equipment for particle size reduction. Solid dispersions are also a viable option, particularly if a solid dosage form is preferred for later-stage development.

Q4: What are common signs of poor oral absorption in my animal study?

A4: High variability in plasma concentrations between individual animals, a lack of dose-proportionality in exposure (AUC), and unexpectedly low overall exposure are all indicators of poor oral absorption. You may also observe undissolved drug in the feces.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations
Potential Cause Troubleshooting Step
Inconsistent Dosing Volume/Technique Ensure accurate and consistent oral gavage technique. Use appropriate gavage needle sizes and ensure proper placement.[7]
Precipitation of this compound in the GI Tract The formulation may not be robust enough to prevent drug precipitation upon dilution with GI fluids. Consider adding a precipitation inhibitor (e.g., HPMC) to your formulation.[8]
Food Effects The presence or absence of food in the animal's stomach can significantly impact the absorption of lipid-based formulations. Standardize the fasting/feeding schedule for all animals in the study.[2]
Formulation Instability Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate re-suspension before each dose.
Issue 2: Low Overall Bioavailability
Potential Cause Troubleshooting Step
Insufficient Solubilization The concentration of this compound in the formulation may be too high, leading to incomplete dissolution. Try reducing the drug load or using a more efficient solubilizing system.
Poor Wettability of Drug Particles For simple suspensions, the drug particles may not be adequately wetted by the GI fluids. Consider micronization or the addition of a surfactant to the vehicle.
First-Pass Metabolism While this compound's primary absorption issue is solubility, significant first-pass metabolism could also contribute to low bioavailability. This would need to be investigated through intravenous dosing studies.

Quantitative Data on Formulation Performance (Illustrative Example)

Disclaimer: The following data is illustrative for a representative BCS Class II compound and is intended to demonstrate the potential impact of different formulation strategies on oral bioavailability in rats. Specific data for this compound is not publicly available.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension 10150 ± 452.0600 ± 180100 (Reference)
Lipid-Based (SEDDS) 10750 ± 1501.03000 ± 600500
Nanosuspension 10600 ± 1201.52400 ± 480400
Solid Dispersion 10900 ± 2000.53600 ± 720600

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Gavage in Rats

Objective: To prepare a self-emulsifying drug delivery system (SEDDS) of this compound for oral administration in rats to enhance its bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation Preparation: a. Weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial based on a predetermined ratio (e.g., 30:40:30 w/w). b. Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity. c. Add the calculated amount of this compound to the excipient mixture. d. Continue stirring until the this compound is completely dissolved. The resulting formulation should be a clear, homogenous solution.

  • Self-Emulsification Assessment: a. Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. b. Visually observe the formation of a fine emulsion. The emulsion should appear clear to slightly opalescent.

  • Dosing: The final formulation can be administered to rats via oral gavage at the desired dose.

Protocol 2: Oral Gavage Procedure in Rats

Objective: To correctly administer the this compound formulation orally to a rat.

Materials:

  • Rat restraint device

  • Appropriately sized ball-tipped gavage needle

  • Syringe with the prepared this compound formulation

Methodology:

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Insertion: a. Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. b. Gently insert the ball-tipped needle into the mouth, passing it over the tongue and into the esophagus. There should be no resistance. If the animal struggles or you feel resistance, withdraw the needle and try again.

  • Substance Administration: Once the needle is correctly positioned, slowly administer the formulation from the syringe.

  • Post-Dosing Observation: After administration, return the rat to its cage and observe for any signs of distress.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_outcome Outcome solubility Solubility Screening excipient Excipient Selection solubility->excipient formulation Formulation Preparation excipient->formulation characterization In Vitro Characterization formulation->characterization dosing Oral Dosing (Gavage) characterization->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis bioavailability Bioavailability Assessment pk_analysis->bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

troubleshooting_logic start High Variability in PK Data? cause1 Inconsistent Dosing? start->cause1 Yes cause2 GI Precipitation? start->cause2 Yes cause3 Food Effects? start->cause3 Yes solution1 Standardize Gavage Technique cause1->solution1 solution2 Add Precipitation Inhibitor cause2->solution2 solution3 Standardize Feeding Schedule cause3->solution3

Caption: Troubleshooting logic for high pharmacokinetic variability.

formulation_pathway This compound This compound (Poorly Soluble) formulation Formulation Strategy This compound->formulation lipid Lipid-Based (SEDDS) formulation->lipid Option 1 nano Nanosuspension formulation->nano Option 2 solid Solid Dispersion formulation->solid Option 3 dissolution Enhanced Dissolution in GI Tract lipid->dissolution nano->dissolution solid->dissolution absorption Increased Absorption dissolution->absorption

Caption: Formulation strategies to enhance this compound absorption.

References

Navigating Somnolence and Insomnia in Evenamide Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for managing the potential side effects of somnolence and insomnia during preclinical and clinical research involving evenamide. The following information is intended to assist researchers in troubleshooting these adverse events to ensure subject safety and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of somnolence and insomnia with this compound in clinical trials?

A1: Somnolence and insomnia have been reported as treatment-emergent adverse events in clinical trials of this compound. The incidence rates from a key study are summarized below. It is important to note that these events were generally reported as mild to moderate in severity.

Q2: What is the proposed mechanism of action for this compound, and how might it relate to somnolence and insomnia?

A2: this compound is a voltage-gated sodium channel (VGSC) blocker that modulates glutamate release. By inhibiting aberrant sodium channel activity, it normalizes excessive glutamate release without affecting basal levels. This targeted action on glutamatergic hyperexcitability is distinct from most antipsychotics that primarily target dopamine and serotonin receptors. The precise mechanism by which this compound may induce somnolence or insomnia is not fully elucidated but may be related to downstream effects on neuronal excitability and sleep-wake cycle regulation.

Q3: Are there any known drug interactions with this compound that could exacerbate somnolence or insomnia?

A3: Specific drug-drug interaction studies focusing on sleep-modulating agents and this compound are not extensively published. However, as a general precaution, co-administration of this compound with other central nervous system (CNS) depressants (e.g., benzodiazepines, certain antihistamines) could potentially increase the risk of somnolence. Conversely, co-administration with CNS stimulants should be approached with caution due to the potential to induce or worsen insomnia. Researchers should maintain a detailed log of all concomitant medications.

Troubleshooting Guides

Managing Somnolence

Initial Assessment:

  • Confirm and Characterize: Ascertain the onset, duration, and severity of the somnolence. Utilize standardized scales such as the Epworth Sleepiness Scale (ESS) to quantify the level of daytime sleepiness.

  • Rule out Other Causes: Investigate other potential contributing factors, including concomitant medications, underlying medical conditions, and changes in sleep hygiene.

  • Dose-Response Relationship: Evaluate if the somnolence correlates with the dose of this compound.

Experimental Protocols for Mitigation:

  • Dose Adjustment: If the experimental protocol allows, consider a dose reduction of this compound to see if somnolence improves. A slower dose titration schedule may also be beneficial.

  • Dosing Time Adjustment: Shifting the administration time of this compound to the evening may help consolidate somnolence to the nighttime sleep period, thereby reducing daytime sleepiness.

  • Sleep Hygiene Counseling: Provide subjects with guidance on proper sleep hygiene, including maintaining a regular sleep schedule, creating a restful sleep environment, and avoiding caffeine and alcohol before bedtime.

  • Monitoring: Continue to monitor the subject's somnolence levels using standardized scales and subject diaries.

Managing Insomnia

Initial Assessment:

  • Confirm and Characterize: Determine the nature of the insomnia (e.g., difficulty falling asleep, frequent awakenings, early morning awakening). Use sleep diaries and validated questionnaires like the Insomnia Severity Index (ISI) for a detailed assessment.

  • Rule out Other Causes: As with somnolence, investigate other potential causes such as anxiety, pain, or other medications.

  • Dose-Response Relationship: Assess if the insomnia is related to the dose of this compound.

Experimental Protocols for Mitigation:

  • Dosing Time Adjustment: Administering this compound in the morning may help mitigate insomnia that occurs at night.

  • Dose Adjustment: If feasible within the study protocol, a dose reduction may alleviate insomnia.

  • Cognitive Behavioral Therapy for Insomnia (CBT-I): For persistent insomnia, non-pharmacological interventions like CBT-I can be effective. This may include techniques such as stimulus control, sleep restriction, and relaxation training.

  • Pharmacological Intervention (with caution): If insomnia is severe and impacts subject well-being or study participation, short-term use of a hypnotic agent may be considered after a thorough risk-benefit assessment and consultation with a medical monitor. The choice of agent should consider potential interactions with this compound.

Data Presentation

Table 1: Incidence of Somnolence and Insomnia in a Phase IIa Study of this compound

Adverse EventThis compound (n=50)Placebo (n=39)
Somnolence 8 (16.0%)5 (12.8%)
Insomnia 5 (10.0%)1 (2.6%)

Visualizations

Evenamide_Side_Effect_Management cluster_somnolence Troubleshooting Somnolence cluster_insomnia Troubleshooting Insomnia start_s Subject Reports Somnolence assess_s Assess Severity (ESS) & Characterize start_s->assess_s rule_out_s Rule Out Other Causes assess_s->rule_out_s dose_s Evaluate Dose Relationship rule_out_s->dose_s mitigate_s Implement Mitigation Strategy dose_s->mitigate_s adjust_dose_s Dose Reduction/ Slower Titration mitigate_s->adjust_dose_s If dose-related adjust_time_s Evening Dosing mitigate_s->adjust_time_s hygiene_s Sleep Hygiene Counseling mitigate_s->hygiene_s monitor_s Monitor & Re-evaluate adjust_dose_s->monitor_s adjust_time_s->monitor_s hygiene_s->monitor_s monitor_s->start_s If unresolved start_i Subject Reports Insomnia assess_i Assess Severity (ISI) & Characterize start_i->assess_i rule_out_i Rule Out Other Causes assess_i->rule_out_i dose_i Evaluate Dose Relationship rule_out_i->dose_i mitigate_i Implement Mitigation Strategy dose_i->mitigate_i adjust_dose_i Dose Reduction mitigate_i->adjust_dose_i If dose-related adjust_time_i Morning Dosing mitigate_i->adjust_time_i cbti Consider CBT-I mitigate_i->cbti pharm_i Pharmacological Intervention (with caution) mitigate_i->pharm_i monitor_i Monitor & Re-evaluate adjust_dose_i->monitor_i adjust_time_i->monitor_i cbti->monitor_i pharm_i->monitor_i monitor_i->start_i If unresolved

Caption: Workflow for managing somnolence and insomnia.

Evenamide_MoA cluster_moa Proposed Mechanism of this compound and Potential Impact on Sleep This compound This compound vgsc Voltage-Gated Sodium Channels This compound->vgsc Blocks glutamate ↓ Aberrant Glutamate Release vgsc->glutamate Leads to excitability ↓ Neuronal Hyperexcitability glutamate->excitability sleep_wake Modulation of Sleep-Wake Circuits excitability->sleep_wake somnolence Somnolence sleep_wake->somnolence Potential Dysregulation insomnia Insomnia sleep_wake->insomnia Potential Dysregulation

Caption: this compound's proposed mechanism and sleep effects.

Technical Support Center: Protocol Refinement for Long-Term Evenamide Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of evenamide.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during long-term this compound clinical trials in a question-and-answer format.

Q1: We are observing a high placebo response rate in our trial. What are the potential causes and how can we mitigate this?

A1: A high placebo response can obscure the true therapeutic effect of this compound. Several factors can contribute to this phenomenon in schizophrenia trials.

  • Expectation Bias: Participants' and raters' expectations of improvement can influence outcomes.

  • Increased Clinical Attention: The structured nature of clinical trials provides more intensive patient care and monitoring than routine practice, which can lead to improvement in both placebo and treatment arms.

  • Natural Course of Illness: Schizophrenia symptoms can fluctuate, and spontaneous improvements may be mistaken for a placebo effect.

Mitigation Strategies:

  • Rater Training: Implement rigorous and ongoing training for all raters to ensure standardized and objective application of assessment scales like the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression of Severity (CGI-S). This training should focus on differentiating genuine symptom improvement from non-specific changes.

  • Centralized Rating: Employ a centralized rating system where a consistent group of trained professionals conduct all assessments, reducing inter-rater variability.

  • Blinding Integrity: Ensure robust blinding procedures to minimize the risk of unblinding, which can influence both participant and investigator expectations.

  • Patient Education: Provide clear and neutral information to participants about the study, avoiding language that could inflate expectations of therapeutic benefit.

Q2: What are the best practices for patient recruitment and retention in long-term this compound studies?

A2: High dropout rates are a significant challenge in long-term schizophrenia trials. Effective recruitment and retention strategies are crucial for maintaining the statistical power and validity of the study.

Recruitment Strategies:

  • Clear Inclusion/Exclusion Criteria: Precisely define the patient population to ensure a homogenous sample. For this compound studies, this may include patients with treatment-resistant schizophrenia (TRS) who have failed previous antipsychotic treatments.

  • Multi-channel Recruitment: Utilize a combination of approaches, including referrals from psychiatric clinics, patient advocacy groups, and online platforms.

  • Informed Consent Process: Ensure a thorough and understandable informed consent process that clearly outlines the study's duration, procedures, and potential risks and benefits.

Retention Strategies:

  • Patient-Centric Approach: Minimize the burden on participants by scheduling visits flexibly and providing reminders.

  • Strong Therapeutic Alliance: Foster a positive and supportive relationship between the research team and participants.

  • Regular Follow-up: Maintain regular contact with participants between visits to monitor their well-being and address any concerns.

  • Caregiver Involvement: Engage caregivers and family members to provide support and encourage continued participation.

Q3: A participant in our study is experiencing a worsening of psychotic symptoms. What is the appropriate course of action?

A3: The safety and well-being of study participants are paramount. Any worsening of psychosis should be managed promptly and effectively.

Immediate Actions:

  • Clinical Assessment: A qualified psychiatrist should immediately assess the participant to determine the severity of the symptoms and the potential risk to the participant or others.

  • Unblinding (if necessary): If clinically indicated, the investigator may need to unblind the participant's treatment allocation to make informed clinical decisions.

  • Rescue Medication: The study protocol should have a clear plan for the use of rescue medication to manage acute psychotic episodes.

  • Hospitalization: If necessary, the participant should be hospitalized for stabilization and intensive treatment.

  • Adverse Event Reporting: The event must be documented and reported as a serious adverse event (SAE) according to the study protocol and regulatory requirements.

It is important to note that in a one-year open-label study of this compound (Study 014/015), no patients experienced a relapse or worsening of psychosis.[1][2] However, protocols must be in place to manage such events.

Data Presentation

The following tables summarize quantitative data from key this compound clinical trials.

Table 1: Efficacy of this compound in Treatment-Resistant Schizophrenia (Study 014/015 - Open-Label Extension) [1][2]

TimepointMean Change from Baseline in PANSS Total ScorePercentage of PANSS Responders (≥20% improvement)
6 Weeks-9.416.5%
6 Months-12.739.0%
1 Year-14.747.4%

Table 2: Efficacy of this compound in Chronic Schizophrenia with Inadequate Response (Study 008A - 4-Week, Double-Blind, Placebo-Controlled) [3][4]

Outcome MeasureThis compound (30 mg BID)Placebop-value
Mean Reduction in PANSS Total Score 10.2 points7.6 points0.006
LS Mean Difference in CGI-S --0.037

Experimental Protocols

Detailed methodologies for key assessments are provided below.

Protocol for Positive and Negative Syndrome Scale (PANSS) Assessment

Objective: To provide a standardized method for assessing the severity of positive, negative, and general psychopathology symptoms in individuals with schizophrenia.

Materials:

  • PANSS rating form

  • Structured Clinical Interview for PANSS (SCI-PANSS) manual

  • Quiet and private interview room

Procedure:

  • Rater Training and Certification: All raters must undergo comprehensive training on the PANSS and be certified to ensure inter-rater reliability. Training should include didactic sessions, review of anchor points for each item, and rating of standardized patient interviews.[5][6]

  • Interview Preparation: Before the interview, the rater should review the patient's clinical history and any available informant reports.

  • Conducting the Interview:

    • The interview should be conducted using the semi-structured format of the SCI-PANSS.[5]

    • The rater should establish rapport with the patient to facilitate open communication.

    • The rater should systematically cover all 30 items of the PANSS, using the specific probes and questions provided in the SCI-PANSS.

    • The rating period is typically the past week.[6]

  • Scoring:

    • Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme).[5]

    • Ratings should be based on the information gathered during the interview and from other available sources (e.g., caregivers, clinical records).

    • The rater should adhere strictly to the anchor points provided in the PANSS manual for each level of severity.[6]

    • Scores are summed to generate a total score, as well as subscale scores for positive, negative, and general psychopathology.[7]

Protocol for Clinical Global Impression of Severity (CGI-S) Assessment

Objective: To provide a clinician's overall assessment of the severity of a patient's illness.

Materials:

  • CGI-S rating scale

  • Patient's clinical record

Procedure:

  • Rater Expertise: The CGI-S should be rated by an experienced clinician who is familiar with the presentation of schizophrenia.

  • Global Assessment: The clinician should consider all available information, including the patient's history, symptoms, behavior, and functional impairment, over the past seven days.

  • Rating:

    • The clinician rates the severity of the patient's illness on a 7-point scale:

      • Normal, not at all ill

      • Borderline mentally ill

      • Mildly ill

      • Moderately ill

      • Markedly ill

      • Severely ill

      • Among the most extremely ill patients

    • The rating is based on the clinician's total clinical experience with this patient population.

Mandatory Visualizations

This compound's Proposed Mechanism of Action in Schizophrenia

Evenamide_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle Action Potential Propagation Glutamate Excessive Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Neuronal_Hyperexcitability Neuronal Hyperexcitability NMDA_Receptor->Neuronal_Hyperexcitability Activation This compound This compound This compound->VGSC

Caption: this compound blocks VGSCs, normalizing excessive glutamate release.

Experimental Workflow for a Long-Term this compound Efficacy Study

Long_Term_Study_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (PANSS, CGI-S, Safety Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm This compound + Standard of Care Randomization->Treatment_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Follow_Up_Visits Follow-Up Visits (e.g., Weeks 6, 12, 24, 52) Efficacy and Safety Assessments Treatment_Arm->Follow_Up_Visits Placebo_Arm->Follow_Up_Visits Data_Analysis Data Analysis Follow_Up_Visits->Data_Analysis End Study Completion Data_Analysis->End

Caption: Workflow of a randomized, placebo-controlled long-term study.

Logical Relationship for Troubleshooting Patient Non-Adherence

Troubleshooting_Adherence cluster_reasons Potential Reasons cluster_interventions Interventions Non_Adherence Suspected Non-Adherence Assess_Reasons Assess Reasons for Non-Adherence Non_Adherence->Assess_Reasons Forgetfulness Forgetfulness Assess_Reasons->Forgetfulness Side_Effects Adverse Events Assess_Reasons->Side_Effects Lack_of_Insight Lack of Insight into Illness Assess_Reasons->Lack_of_Insight Logistical_Barriers Logistical Barriers Assess_Reasons->Logistical_Barriers Adherence_Aids Pillboxes, Reminders Forgetfulness->Adherence_Aids Manage_AEs Manage Adverse Events Side_Effects->Manage_AEs Psychoeducation Psychoeducation for Patient and Family Lack_of_Insight->Psychoeducation Provide_Support Provide Logistical Support (e.g., transportation) Logistical_Barriers->Provide_Support

Caption: Troubleshooting workflow for patient non-adherence.

References

Navigating the Labyrinth: A Technical Support Center for Treatment-Resistant Schizophrenia (TRS) Trial Recruitment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, recruiting participants for treatment-resistant schizophrenia (TRS) clinical trials presents a unique and formidable set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered during this critical phase of research.

Troubleshooting Guides & FAQs

This section is designed to provide rapid, actionable solutions to specific problems that can arise during the recruitment process for TRS trials.

1. Patient Identification & Eligibility

  • Q: How can we accurately and consistently identify patients with treatment-resistant schizophrenia?

    A: Adherence to established diagnostic guidelines is paramount. The Treatment Response and Resistance in Psychosis (TRRIP) Working Group has developed consensus guidelines that are widely accepted.[1][2][3]

    Troubleshooting Protocol: Verifying Treatment Resistance

    • Confirm Diagnosis: Ensure the patient has a confirmed diagnosis of schizophrenia according to DSM-5 or ICD-10 criteria.

    • Assess Past Trials: Verify through medical records and patient interviews that the patient has failed at least two different antipsychotic medication trials.

    • Evaluate Trial Adequacy: For each failed trial, confirm the following:

      • Dose: Was the antipsychotic administered at a sufficient dose (e.g., equivalent to ≥600 mg/day of chlorpromazine)?[1]

      • Duration: Was the trial conducted for an adequate period, typically at least 6 weeks?[1]

    • Confirm Adherence: Use multiple methods to ensure the patient was adherent to the prescribed medication during the trial. This can include pill counts, pharmacy records, and, if possible, plasma level monitoring.[2]

    • Assess Symptom Severity: Confirm the persistence of moderate to severe symptoms using a standardized rating scale, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[2]

    • Evaluate Functional Impairment: Assess for moderate or worse functional impairment in social and occupational domains.[2]

  • Q: What are the most common reasons for screen failure in this patient population?

    A: While specific data for TRS trials are scarce, data from general clinical trials and those in other complex conditions can provide insights. The most common reasons for screen failure are patients not meeting inclusion criteria, declining to participate, and having abnormal laboratory results.[4][5][6]

2. Recruitment Funnel & Enrollment

  • Q: Our recruitment funnel is leaking. We identify many potential candidates, but few enroll. What can we do?

    A: A significant drop-off in the recruitment funnel is a common challenge. Addressing this requires a multi-pronged approach focusing on patient engagement, logistical support, and clear communication.

    Troubleshooting Protocol: Optimizing the Recruitment Funnel

    • Dedicated Recruiter: Employ a dedicated recruiter with strong interpersonal skills to engage with potential participants and their families. This individual can build rapport and address concerns effectively.[7][8]

    • Patient-Centric Communication: Frame participation in a way that is understandable and meaningful to the patient. Emphasize the potential to help others and contribute to scientific knowledge.

    • Simplify the Consent Process: Use clear, concise language in consent forms and allow ample time for questions. Involving family members or trusted caregivers in the consent discussion can be beneficial.

    • Minimize Participant Burden: Reduce the number of site visits where possible, offer flexible scheduling, and provide assistance with transportation and accommodation.[9][10]

    • Collaborate with Clinicians: Foster strong relationships with treating psychiatrists and mental health teams. Clinician referrals are often associated with higher randomization and completion rates.[10]

Quantitative Data on Recruitment Challenges

The following tables summarize quantitative data on screen failure rates and reasons from various clinical trials. While not exclusively from TRS studies, they offer valuable benchmarks.

Table 1: Screen Failure Rates in Clinical Trials

Study Type/Therapeutic AreaNumber of Studies/Patients ScreenedScreen Failure Rate (%)Source
Various Randomized Studies (LMIC)15 studies (7,481 patients)51.0%[4]
Phase I Trials (China)12 trials (1,640 subjects)61.5%[5]
Neurological StudiesMultiple57.0%[11]
Mild Alzheimer's DiseaseMultiple44.0%[11]
Preclinical Alzheimer's DiseaseMultiple88.0%[11]

Table 2: Common Reasons for Screen Failure in Clinical Trials

Reason for Screen FailurePercentage of Screen Failures (%) - Study 1[4]Percentage of Screen Failures (%) - Study 2[5]
Not Meeting Inclusion Criteria54.9%-
Declining to Take Treatment/Withdrawal of Consent22.2%10.02%
Abnormal Laboratory Test Results-43.25%
Abnormal Vital Signs-11.81%
Abnormal Height/Weight-8.33%
Abnormal ECG Results-5.66%
Not Willing to Stay at Trial Site Locality6.2%-
Recruited in Another Study3.7%-
Poor Performance Status3.4%-
Non-compliance2.2%-
Meeting Exclusion Criteria0.9%-
Other6.5%-

Experimental Protocols & Methodologies

A standardized approach to identifying and recruiting patients is crucial for the success of TRS trials.

Protocol: Standard Operating Procedure (SOP) for TRS Patient Recruitment

  • Pre-Screening & Initial Identification:

    • Objective: To identify a pool of potentially eligible participants.

    • Methodology:

      • Collaborate with mental health clinics, hospitals, and community mental health teams to review patient registries.

      • Utilize electronic health records (EHRs) with IRB approval to search for patients with a schizophrenia diagnosis and a history of multiple antipsychotic prescriptions.

      • Engage with treating clinicians to identify patients who they believe may be treatment-resistant.

  • In-Depth Screening:

    • Objective: To confirm TRS diagnosis and trial eligibility.

    • Methodology:

      • Schedule a screening visit with the potential participant and, if appropriate, their caregiver.

      • Obtain informed consent before any study-specific procedures.

      • Conduct a thorough review of the patient's medical and psychiatric history, focusing on past antipsychotic trials (medication, dose, duration, and adherence).

      • Administer standardized psychiatric rating scales (e.g., PANSS, BPRS) to quantify symptom severity.

      • Perform necessary physical examinations, laboratory tests, and ECGs as per the trial protocol.

  • Enrollment & Randomization:

    • Objective: To enroll eligible and consenting participants into the trial.

    • Methodology:

      • Confirm that all inclusion and no exclusion criteria are met.

      • Complete all baseline assessments.

      • Randomize the participant according to the trial's randomization protocol.

      • Dispense the investigational product or placebo and provide clear instructions for its use.

Visualizing Recruitment Workflows

The following diagrams illustrate key processes in TRS trial recruitment.

TRS_Identification_Pathway cluster_identification Patient Identification cluster_prescreening Pre-Screening cluster_screening Formal Screening cluster_decision Eligibility Decision cluster_outcome Outcome EHR EHR/Patient Registries InitialContact Initial Contact & Information Provision EHR->InitialContact ClinicianReferral Clinician Referral ClinicianReferral->InitialContact InformedConsent Informed Consent InitialContact->InformedConsent HistoryReview Medical/Psychiatric History Review InformedConsent->HistoryReview Assessments Standardized Assessments (PANSS, BPRS) HistoryReview->Assessments MedicalTests Medical Tests (Labs, ECG) Assessments->MedicalTests Eligibility Meets TRRIP Criteria? MedicalTests->Eligibility Eligible Eligible for Trial Eligibility->Eligible Yes Ineligible Ineligible Eligibility->Ineligible No

Diagram 1: TRS Patient Identification and Screening Pathway.

Recruitment_Funnel_Workflow cluster_dropoff Common Points of Attrition PotentialPool Potential Participant Pool (Identified from EHRs, Referrals) Contacted Contacted for Pre-Screening PotentialPool->Contacted Screened Attended Screening Visit Contacted->Screened Drop1 No Contact/Not Interested Contacted->Drop1 Eligible Deemed Eligible Screened->Eligible Drop2 Did Not Attend Screening Screened->Drop2 Enrolled Enrolled & Randomized Eligible->Enrolled Drop3 Screen Failure (Inclusion/Exclusion Criteria) Eligible->Drop3 Drop4 Declined Consent Enrolled->Drop4

Diagram 2: The TRS Clinical Trial Recruitment Funnel.

References

Navigating the Statistical Landscape of Evenamide Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the statistical analysis methods pertinent to clinical trial data for evenamide. Authored for professionals in drug development, this resource offers troubleshooting advice and frequently asked questions to navigate the complexities of analyzing this compound's efficacy and safety data.

Frequently Asked Questions (FAQs)

Q1: What is the standard primary efficacy endpoint in this compound clinical trials for schizophrenia, and how is it typically analyzed?

A1: The standard primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at a prespecified time point, often 4 or 6 weeks.[1][2] The primary analysis is typically an Analysis of Covariance (ANCOVA), with the baseline PANSS total score as a covariate and treatment group as the main factor.[3][4]

Q2: We are observing a significant number of dropouts in our longitudinal study. What are the recommended methods for handling this missing data?

A2: High dropout rates are a known challenge in schizophrenia trials.[5][6] While older methods like Last Observation Carried Forward (LOCF) have been used, they are now discouraged due to potential bias.[7][8] The preferred modern approaches are:

  • Mixed Models for Repeated Measures (MMRM): This method is a popular choice for analyzing longitudinal data as it can handle data that is missing at random (MAR) and models the correlation of measurements over time.[8][9][10][11]

  • Multiple Imputation (MI): This technique involves creating multiple complete datasets by imputing the missing values, analyzing each dataset, and then pooling the results.[3][4][8] Sensitivity analyses using different imputation methods are also recommended to assess the robustness of the results.[3][4]

Q3: How should we analyze responder rates in our this compound trial?

A3: Responder analysis is a key secondary endpoint. A common definition of a responder is a patient who achieves a certain percentage reduction from baseline in their PANSS total score, for example, a reduction of ≥20% or ≥30%.[9][12][13] These binary outcomes can be analyzed using logistic regression or Chi-square/Fisher's exact tests to compare the proportion of responders between the this compound and placebo groups.

Q4: Can a paired t-test be used to analyze the change in PANSS scores?

A4: A paired t-test is appropriate for assessing the statistical significance of the change from baseline within a single treatment group (e.g., to show that the this compound group experienced a significant change from their own baseline).[14][15] However, for the primary efficacy analysis comparing this compound to placebo, an ANCOVA or MMRM is the more appropriate and robust method as it compares the difference in the change from baseline between the two groups.

Q5: Our data for seizure frequency is not normally distributed. What statistical models should we consider?

A5: Seizure frequency data is often skewed. Non-parametric tests or generalized linear models that can handle count data, such as Poisson or Negative Binomial regression, are suitable alternatives to standard parametric tests.

Experimental Protocols

Primary Efficacy Analysis: ANCOVA for PANSS Total Score Change
  • Objective: To compare the efficacy of this compound to placebo in reducing the symptoms of schizophrenia as measured by the change from baseline in PANSS total score.

  • Data Collection: PANSS total scores are collected at baseline and at specified follow-up visits (e.g., weekly for 4-6 weeks).

  • Statistical Model: An ANCOVA model is fitted with the change from baseline in PANSS total score as the dependent variable. The model includes the treatment group (this compound vs. placebo) as a fixed effect and the baseline PANSS total score as a continuous covariate.

  • Interpretation: The primary outcome is the least-squares mean difference in the change from baseline between the this compound and placebo groups. A statistically significant p-value (typically <0.05) indicates that this compound has a greater effect on reducing PANSS scores compared to placebo.[2][16]

Handling Missing Data: Mixed Model for Repeated Measures (MMRM)
  • Objective: To analyze the longitudinal PANSS data while accounting for missing data due to patient dropouts.

  • Data Structure: The data should be in a "long" format, with one row per patient per visit.

  • Statistical Model: The MMRM model includes the PANSS total score as the dependent variable. The model specifies fixed effects for treatment, visit, and the treatment-by-visit interaction, as well as the baseline PANSS score as a covariate. An appropriate covariance structure (e.g., unstructured) is chosen to model the within-patient correlation of repeated measurements.[11]

  • Interpretation: The treatment effect is estimated at each post-baseline visit. This method provides valid inferences under the Missing at Random (MAR) assumption.[8]

Quantitative Data Summary

ParameterThis compound (30 mg bid)PlaceboLS Mean Differencep-valueEffect Size (Cohen's d)
PANSS Total Score Reduction (Day 29) -10.2 points-7.6 points2.50.0060.33
CGI-S Score Reduction (Day 29) Not explicitly statedNot explicitly stated0.160.037Not explicitly stated

This table summarizes results from a Phase II/III study of this compound as an add-on therapy in patients with chronic schizophrenia.[2][16]

Visualizations

G cluster_pathway Hypothesized Signaling Pathway of this compound Na_Channel Voltage-Gated Sodium Channels Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Modulates Postsynaptic_Neuron Postsynaptic Neuron Glutamate_Release->Postsynaptic_Neuron Acts on Neuronal_Excitability Neuronal Excitability Postsynaptic_Neuron->Neuronal_Excitability Regulates This compound This compound This compound->Na_Channel Blocks

Caption: Hypothesized mechanism of action for this compound.

G cluster_workflow Statistical Analysis Workflow for a Phase III Trial Data_Collection Data Collection (Baseline & Follow-up PANSS) Data_Cleaning Data Cleaning & Preparation Data_Collection->Data_Cleaning Primary_Analysis Primary Efficacy Analysis (ANCOVA on Change from Baseline) Data_Cleaning->Primary_Analysis Secondary_Analysis Secondary Analyses (Responder Rates, CGI-S) Data_Cleaning->Secondary_Analysis Sensitivity_Analysis Sensitivity Analyses (MMRM, Multiple Imputation) Data_Cleaning->Sensitivity_Analysis Reporting Reporting of Results (p-values, effect sizes) Primary_Analysis->Reporting Secondary_Analysis->Reporting Sensitivity_Analysis->Reporting

Caption: Typical workflow for statistical analysis in an this compound clinical trial.

G cluster_missing_data Decision Logic for Handling Missing Data Missing_Data Missing Data Detected? MAR_Assumption Assume Missing at Random (MAR)? Missing_Data->MAR_Assumption Yes LOCF_Warning Avoid LOCF/ Simple Imputation MMRM_MI Use MMRM or Multiple Imputation MAR_Assumption->MMRM_MI Yes Sensitivity_Analysis Conduct Sensitivity Analyses MAR_Assumption->Sensitivity_Analysis No (MNAR) MMRM_MI->Sensitivity_Analysis

Caption: Logical approach to addressing missing data in clinical trials.

References

Validation & Comparative

Evenamide and Clozapine: A Comparative Analysis for Treatment-Resistant Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the contrasting and complementary roles of evenamide and clozapine in managing treatment-resistant schizophrenia. This guide synthesizes available clinical trial data, experimental protocols, and mechanisms of action for both compounds.

Treatment-resistant schizophrenia (TRS), a condition affecting approximately 30% of individuals with schizophrenia, presents a significant clinical challenge. For decades, clozapine has been the established gold-standard treatment for this patient population. However, its use is often limited by a burdensome side-effect profile, necessitating the exploration of novel therapeutic agents. This compound, a novel glutamate modulator, has emerged as a potential adjunctive therapy, offering a different mechanistic approach to managing the complex symptomatology of schizophrenia. This guide provides a comprehensive comparison of this compound and clozapine, focusing on their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental frameworks of their key clinical evaluations.

Mechanism of Action: A Tale of Two Neurotransmitter Systems

Clozapine and this compound exhibit fundamentally different pharmacological profiles, targeting distinct neurotransmitter systems implicated in the pathophysiology of schizophrenia.

Clozapine: A Multi-Receptor Antagonist

Clozapine's therapeutic efficacy is attributed to its broad-spectrum activity across multiple neurotransmitter receptors.[1] Its primary mechanism is thought to involve a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[2] Unlike typical antipsychotics, clozapine has a lower affinity for D2 receptors, which is believed to contribute to its lower risk of extrapyramidal side effects.[2] Beyond its effects on dopamine and serotonin, clozapine also interacts with adrenergic, cholinergic, and histaminergic receptors, contributing to both its therapeutic effects and its complex side-effect profile.[1]

cluster_clozapine Clozapine's Multi-Receptor Mechanism Clozapine Clozapine D2 Dopamine D2 Receptor Clozapine->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Clozapine->HT2A Antagonism Muscarinic Muscarinic Receptors Clozapine->Muscarinic Antagonism Adrenergic Adrenergic Receptors Clozapine->Adrenergic Antagonism Histaminergic Histaminergic Receptors Clozapine->Histaminergic Antagonism Therapeutic Therapeutic Effects (Positive & Negative Symptoms) D2->Therapeutic HT2A->Therapeutic SideEffects Side Effects (Metabolic, Sedation, etc.) Muscarinic->SideEffects Adrenergic->SideEffects Histaminergic->SideEffects

Clozapine's interaction with multiple receptors.

This compound: A Selective Glutamate Modulator

In contrast to clozapine's broad activity, this compound possesses a highly specific mechanism of action centered on the glutamatergic system. It functions as a voltage-gated sodium channel (VGSC) blocker, which in turn normalizes the excessive release of glutamate without affecting basal glutamate levels.[3][4] This targeted action is significant as glutamatergic dysfunction, particularly hyperactivity, is increasingly implicated in the pathophysiology of schizophrenia, including in patients who do not respond to dopamine-centric therapies.[5] Notably, this compound does not interact with over 130 other central nervous system targets, including dopaminergic and serotonergic receptors, suggesting a more focused therapeutic effect with a potentially more favorable side-effect profile.[4]

cluster_this compound This compound's Glutamate Modulation Pathway This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC Blocks Glutamate Excessive Glutamate Release This compound->Glutamate Inhibits Normalization Normalization of Glutamate Levels This compound->Normalization Results in VGSC->Glutamate Mediates Symptom_Amelioration Amelioration of Schizophrenia Symptoms Normalization->Symptom_Amelioration

This compound's targeted action on glutamate release.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and clozapine are not yet available. Therefore, this comparison is based on data from separate clinical programs. This compound has been primarily investigated as an add-on therapy to existing antipsychotics in patients with an inadequate response, while clozapine's efficacy is well-established as a monotherapy for TRS.

This compound Efficacy Data (as an Add-on Therapy)

The clinical development of this compound has yielded promising results in patients who are not adequately responding to their current antipsychotic medication.

Study Patient Population Primary Endpoint Key Findings
Study 008A (Phase II/III) 291 chronic schizophrenia patients with inadequate response to second-generation antipsychotics (including clozapine).[6]Change from baseline in PANSS Total Score at 4 weeks.[6]Statistically significant reduction in PANSS Total Score (-10.2 points with this compound vs. -7.6 with placebo).[6] Significant improvement in Clinical Global Impression of Severity (CGI-S).[6]
Study 014/015 (Open-Label) 161 TRS patients on a stable dose of a single antipsychotic (excluding clozapine).[7]Safety and tolerability.[7] Secondary efficacy endpoints included PANSS, CGI-S, and Level of Functioning (LOF).[3]Sustained and statistically significant improvement in PANSS, CGI-S, and LOF at one year.[3] Over 70% of patients experienced a clinically important reduction in disease severity.[7]
Clozapine Efficacy Data (Monotherapy for TRS)

Clozapine's efficacy in TRS is supported by a large body of evidence, including numerous meta-analyses.

Metric Key Findings from Meta-Analyses
Response Rate Approximately 40% of patients with TRS show a clinical response to clozapine.
PANSS Score Reduction Meta-analyses have shown a mean reduction of approximately 22 points on the PANSS total score from baseline.
Symptom Improvement Clozapine has demonstrated superiority over first-generation and most second-generation antipsychotics in improving positive, negative, and overall symptoms of schizophrenia in TRS populations.[8]
Hospitalization and Mortality Despite its side-effect profile, clozapine has been associated with lower rates of hospitalization and mortality compared to other antipsychotics in TRS.[8][9]

Experimental Protocols

Understanding the methodologies of the key clinical trials is crucial for interpreting the efficacy and safety data.

This compound: Study 008A Protocol

cluster_protocol Experimental Workflow: this compound Study 008A Screening Screening (N=291) - Chronic Schizophrenia - Inadequate response to SGA (including clozapine) Randomization Randomization (1:1) Screening->Randomization Treatment 4-Week Double-Blind Treatment Randomization->Treatment EvenamideArm This compound (30 mg bid) + Existing SGA Treatment->EvenamideArm Group 1 PlaceboArm Placebo + Existing SGA Treatment->PlaceboArm Group 2 Endpoint Primary Endpoint Assessment - Change in PANSS Total Score EvenamideArm->Endpoint PlaceboArm->Endpoint

Workflow for the this compound Study 008A.
  • Study Design : A 4-week, randomized, double-blind, placebo-controlled, international, multi-center Phase II/III study.[6]

  • Participants : 291 patients with chronic schizophrenia who had an inadequate response to a stable dose of a second-generation antipsychotic (including clozapine).[6]

  • Intervention : Patients were randomized to receive either this compound (30 mg twice daily) or placebo, in addition to their ongoing antipsychotic treatment.[10]

  • Primary Outcome : The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Total Score at day 29.[6]

  • Secondary Outcome : A key secondary outcome was the change in the Clinical Global Impression of Severity (CGI-S) score.[6]

This compound: Study 014/015 Protocol
  • Study Design : A 6-week, randomized, open-label, rater-blinded study (Study 014) with a one-year, open-label extension (Study 015).[7][11]

  • Participants : 161 patients with treatment-resistant schizophrenia who were on a stable, therapeutic dose of a single antipsychotic, excluding clozapine.[7][11]

  • Intervention : Patients were randomized to one of three fixed doses of this compound (7.5 mg, 15 mg, or 30 mg twice daily) as an add-on to their existing antipsychotic.[11]

  • Primary Outcome : The primary objective was to evaluate the safety and tolerability of this compound.[7]

  • Efficacy Assessments : Preliminary efficacy was assessed based on changes from baseline in PANSS, CGI-S, and the Strauss-Carpenter Level of Functioning (LOF) scale.[3]

Safety and Tolerability

The safety profiles of this compound and clozapine are markedly different, reflecting their distinct mechanisms of action.

This compound

Clinical trials to date have demonstrated that this compound is generally well-tolerated.

Adverse Event Profile Details from Clinical Trials
Common Adverse Events In Study 008A, the most frequently reported adverse events in the this compound group were headache, vomiting, and nasopharyngitis, with similar occurrences in the placebo group.[6]
Serious Adverse Events In the one-year Study 014/015, there was a low incidence of treatment-emergent adverse dropouts (1.9%).[3] No pattern of motor or CNS symptoms, weight gain, sexual dysfunction, or laboratory/electrocardiogram abnormalities was observed.[3]
Discontinuation Rates Study 008A had a completion rate of nearly 97%.[6] In Study 014/015, 75% of patients completed one year of treatment.[3]
Clozapine

Clozapine is associated with a number of potentially serious adverse effects that require careful monitoring.

Adverse Event Profile Details from Meta-Analyses and Clinical Practice
Hematological Risk of agranulocytosis (a severe decrease in white blood cells), requiring regular blood monitoring.[12]
Cardiovascular Risk of myocarditis, cardiomyopathy, orthostatic hypotension, and tachycardia.[12]
Metabolic Significant weight gain, increased risk of type 2 diabetes, and dyslipidemia.[9]
Neurological Increased risk of seizures.[12] Sedation is also a common side effect.
Gastrointestinal Hypersalivation and constipation are frequently reported.[12]

Conclusion

This compound and clozapine represent two distinct therapeutic strategies for managing the challenges of treatment-resistant schizophrenia. Clozapine, with its multi-receptor antagonism, remains the benchmark for efficacy in this population, albeit with a significant safety and tolerability burden that can limit its use. This compound, with its novel and selective mechanism of modulating glutamate release, offers a promising new approach, particularly as an adjunctive therapy.

The available data suggest that this compound, when added to existing antipsychotic regimens, can lead to statistically and clinically significant improvements in symptoms with a favorable safety profile. This is a crucial development for patients who have not responded adequately to currently available treatments, including clozapine.

Future research, including potential head-to-head comparative trials and further investigation into the long-term efficacy and safety of this compound, will be essential to fully elucidate its role in the treatment paradigm for schizophrenia. For researchers and drug development professionals, the contrasting profiles of these two compounds underscore the importance of exploring diverse neurobiological targets to address the multifaceted nature of treatment-resistant schizophrenia. The glutamatergic pathway, as targeted by this compound, represents a particularly promising avenue for innovation in a field that has long been dominated by dopamine-centric therapies.

References

A Comparative Guide to Evenamide and Other Sodium Channel Blockers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of evenamide, a novel voltage-gated sodium channel (VGSC) blocker, with other established sodium channel blockers. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current landscape of sodium channel modulation. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways.

Introduction to this compound

This compound (NW-3509) is a new chemical entity under development by Newron Pharmaceuticals. It is a selective, oral inhibitor of voltage-gated sodium channels.[1] A key feature of this compound is its proposed mechanism of action, which involves the modulation of glutamate release by blocking aberrant sodium channel activity without affecting normal neuronal excitability.[1][2] This targeted action on hyperexcitable states is a focal point of its development, particularly as an add-on therapy for schizophrenia.[1][3] Clinical trials have shown that this compound, when added to a second-generation antipsychotic, can significantly improve scores on the Positive and Negative Syndrome Scale (PANSS) in patients with chronic schizophrenia.[3]

Mechanism of Action: A Comparative Overview

Sodium channel blockers exert their effects by binding to VGSCs and stabilizing the inactivated state of the channel. This prevents the repetitive firing of action potentials that is characteristic of pathological hyperexcitability in conditions like epilepsy and schizophrenia.[4][5] While the general mechanism is similar, there are key differences among these agents in their affinity for different channel subtypes and their effects on channel kinetics.

This compound is described as a voltage-gated sodium channel blocker that normalizes the excessive synaptic glutamate release resulting from N-methyl-d-aspartate receptor (NMDAR) hypofunction.[6] This is thought to reduce cortical and hippocampal hyperexcitability without impacting other neurotransmitter systems.[6]

The following diagram illustrates the general mechanism of voltage-gated sodium channel inactivation, a key process targeted by these drugs.

cluster_drug Drug Action Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State (Channel Blocked) Open->Inactive Fast Inactivation Deactivated Deactivated State (Return to Resting) Inactive->Deactivated Repolarization Deactivated->Resting Node_Drug Sodium Channel Blockers (e.g., this compound) Node_Drug->Inactive Stabilizes Inactive State

Caption: General mechanism of voltage-gated sodium channel states and the action of sodium channel blockers.

In the context of schizophrenia, the glutamatergic system is a key area of investigation. The following diagram outlines a simplified glutamate signaling pathway implicated in the pathophysiology of schizophrenia.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_this compound This compound Action VGSC Voltage-Gated Sodium Channel Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Action Potential Triggers Release Glutamate Glutamate Glutamate_Vesicle->Glutamate Exocytosis NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Signal Downstream Signaling NMDA_Receptor->Signal AMPA_Receptor->Signal This compound This compound This compound->VGSC Blocks Aberrant Activity

Caption: Simplified glutamate signaling pathway and the proposed site of action for this compound.

Quantitative Comparison of Sodium Channel Blockers

The following tables summarize available quantitative data for this compound and other sodium channel blockers. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary depending on the specific assay and cell type used. Data for this compound's IC50 on specific Nav subtypes is not yet publicly available.

Table 1: In Vitro Potency (IC50) on Voltage-Gated Sodium Channel Subtypes (in µM)

DrugNav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.7Nav1.8
This compound N/AN/AN/AN/AN/AN/AN/AN/A
Lamotrigine >300[7]10[8]N/A45.34[7]62[8], 28.8-280.2[6]N/A46.72[9]96[8]
Carbamazepine >100[9]>100[9]86.74[9]45.76[9]22.92[9]>100[9]46.72[9]>100[9]
Phenytoin ~10[10]N/AN/AN/AN/AN/AN/AN/A
Oxcarbazepine N/AN/AN/AN/AN/AN/AN/AN/A
Lacosamide N/AN/AN/AN/A70-80[11]N/AN/AN/A
Cenobamate N/AN/AN/AN/A87.6-655[1][12]N/AN/AN/A
Rufinamide N/AN/AN/AN/AN/AN/AN/AN/A
Valproic Acid N/AN/AN/AN/A2022[6]N/AN/AN/A

N/A: Data not publicly available in the searched literature.

Table 2: Efficacy in Preclinical Models

DrugAnimal ModelEfficacy EndpointResults
This compound Methylazoxymethanol acetate (MAM) model of schizophreniaReversal of social deficits and cognitive impairmentsSignificantly restored ketamine-induced pre-pulse inhibition deficits.[13]
Lamotrigine Maximal Electroshock (MES) Test (mice, rats)Protection against seizures (ED50)ED50 = 10.1 µmol/kg (mice), 7.4 µmol/kg (rats).[8]
Carbamazepine MES TestProtection against seizuresEffective in MES test.[14]
Phenytoin MES TestProtection against seizuresEffective in MES test.[4]
Oxcarbazepine MES TestProtection against seizuresProtects against tonic-clonic seizures.
Lacosamide MES Test (mice, rats)Protection against seizuresActive in MES test.[15]
Cenobamate N/AN/AN/A
Rufinamide N/AN/AN/A
Valproic Acid N/AN/AN/A

N/A: Data not publicly available in the searched literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for proprietary drug development are often not publicly disclosed. However, the following provides an overview of the types of methodologies commonly employed in the preclinical evaluation of sodium channel blockers.

Electrophysiology: Patch-Clamp Recordings

This is the gold-standard technique for studying the effects of compounds on ion channels.

  • Objective: To measure the effect of a compound on the electrical currents flowing through sodium channels in a single cell.

  • General Procedure:

    • Cell Preparation: A cell line (e.g., HEK293) stably expressing a specific human Nav subtype (e.g., Nav1.1, Nav1.7) is cultured.

    • Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular-like solution.

    • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed.

    • Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.

    • Voltage Clamp: The cell membrane potential is controlled ("clamped") at a specific voltage.

    • Data Acquisition: Voltage protocols are applied to elicit sodium currents, and the resulting currents are recorded before and after the application of the test compound at various concentrations.

    • Analysis: The data is analyzed to determine the IC50 of the compound and its effects on channel gating properties (e.g., inactivation, recovery from inactivation).

The following diagram illustrates a typical experimental workflow for patch-clamp analysis.

Start Start Cell_Culture Cell Culture (e.g., HEK293 with Nav1.x) Start->Cell_Culture Patching Obtain Whole-Cell Patch Clamp Recording Cell_Culture->Patching Baseline Record Baseline Sodium Currents Patching->Baseline Drug_Application Apply Test Compound (e.g., this compound) Baseline->Drug_Application Post_Drug Record Sodium Currents Post-Compound Application Drug_Application->Post_Drug Analysis Data Analysis (IC50, Gating Effects) Post_Drug->Analysis End End Analysis->End

Caption: A simplified workflow for a whole-cell patch-clamp experiment.

Animal Models
  • Maximal Electroshock (MES) Test: A widely used, clinically validated model for generalized tonic-clonic seizures.[15]

    • Objective: To assess the anticonvulsant activity of a compound.

    • General Procedure: An electrical stimulus is delivered to a rodent via corneal or ear electrodes, inducing a tonic hindlimb extension seizure. The test compound is administered prior to the stimulus, and its ability to prevent the seizure is measured.

  • Methylazoxymethanol Acetate (MAM) Model: A neurodevelopmental model of schizophrenia.[12]

    • Objective: To model schizophrenia-like symptoms in rodents and evaluate the efficacy of potential antipsychotic drugs.

    • General Procedure: Pregnant rats are administered MAM at a specific gestational day, which disrupts the development of the hippocampus and prefrontal cortex in the offspring. The resulting adult animals exhibit behavioral abnormalities relevant to the positive, negative, and cognitive symptoms of schizophrenia. These animals are then used to test the effects of compounds like this compound.

Conclusion

This compound represents a promising development in the field of sodium channel blockers, particularly with its novel application in schizophrenia. Its mechanism, aimed at normalizing glutamate dysregulation through the selective blockade of aberrant sodium channel activity, distinguishes it from many existing sodium channel modulators. While direct, comprehensive comparative data with other sodium channel blockers is still emerging, the available preclinical and clinical findings suggest a favorable efficacy and safety profile. Further research, including the publication of detailed in vitro selectivity and potency data, will be crucial for fully elucidating the therapeutic potential of this compound in comparison to other agents in this class. Researchers are encouraged to monitor ongoing clinical trials and forthcoming publications for more detailed insights into this novel compound.

References

Evenamide as an Adjunctive Therapy for Schizophrenia: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of evenamide as an adjunctive therapeutic agent for patients with schizophrenia who have demonstrated an inadequate response to second-generation antipsychotics, including risperidone. The data presented is derived from recent clinical trials and preclinical studies, offering insights for researchers, scientists, and drug development professionals.

Efficacy of this compound in Patients with Inadequate Response to Second-Generation Antipsychotics

Recent clinical trial data suggests that this compound, when used as an add-on therapy, provides statistically significant improvements in the symptoms of schizophrenia in patients who are not adequately responding to their current antipsychotic medication. The pivotal Phase II/III Study 008A demonstrated that this compound met its primary and key secondary endpoints, showing improvement on the Positive and Negative Syndrome Scale (PANSS) Total Score and the Clinical Global Impression of Severity (CGI-S) score.[1][2][3]

Quantitative Data Summary

The following tables summarize the key efficacy data from clinical trials of this compound in patients with schizophrenia who have shown an inadequate response to second-generation antipsychotics.

Table 1: Efficacy Results from Phase II/III Study 008A (4-Week Treatment)

Outcome MeasureThis compound + AntipsychoticPlacebo + AntipsychoticLeast Square Mean Differencep-value
PANSS Total Score Reduction10.2 points7.6 points2.50.006
CGI-S Score Reduction--0.160.037

Data sourced from the 4-week, randomized, double-blind, placebo-controlled Study 008A involving 291 patients.[1][3]

Table 2: Long-Term Efficacy in Treatment-Resistant Schizophrenia (Phase II Study 014/015)

TimepointPANSS Total Score Improvement (%)PANSS Responders (%)*CGI-S Responders (%)**CGI-C Responders (%)***
6 Weeks11.9%16.5%--
6 Months15.9%39.2%16.5%36.1%
1 Year18.6%47.4%28.9%41.2%

*PANSS Responders are defined as patients with ≥20% improvement in total PANSS score.[4][5] **CGI-S Responders show clinically significant improvement in severity of illness.[4][5] ***CGI-C Responders show clinically significant change from baseline.[4][5]

Experimental Protocols

Study 008A: Phase II/III Add-On Therapy in Inadequate Responders
  • Study Design: A 4-week, international, randomized, double-blind, placebo-controlled, add-on Phase II/III study.[1][3]

  • Patient Population: 291 patients with chronic schizophrenia demonstrating an inadequate response to their current second-generation antipsychotic medication (including clozapine).[1][3] Risperidone was one of the common background antipsychotics.[6]

  • Intervention: Patients were randomized to receive either this compound (30 mg twice daily) or a placebo in addition to their ongoing antipsychotic treatment.[3][7]

  • Primary Endpoint: Improvement on the Positive and Negative Syndrome Scale (PANSS) Total Score.[1][2]

  • Key Secondary Endpoint: Improvement on the Clinical Global Impression of Severity (CGI-S) score.[1][2]

  • Safety and Tolerability: Assessed through monitoring of adverse events, with a high completion rate of nearly 97%.[1] Adverse events were comparable between the this compound (25%) and placebo (25.8%) groups.[1][3]

Study 014/015: Phase II Long-Term Efficacy in Treatment-Resistant Schizophrenia (TRS)
  • Study Design: A 6-week, randomized, open-label, rater-blinded study with a 46-week extension.[8][9]

  • Patient Population: 161 patients with moderate to severe treatment-resistant schizophrenia who were not responding to their current antipsychotic medication (excluding clozapine).[10][11] The most common background antipsychotics were olanzapine and risperidone.[5][8]

  • Intervention: Patients received this compound at doses of 7.5 mg, 15 mg, or 30 mg twice daily as an add-on to their existing antipsychotic.[8][9]

  • Primary Objective: To assess the long-term safety and tolerability of this compound.[11]

  • Efficacy Measures: Included changes in PANSS total score and CGI scores over one year.[4][5]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is distinct from that of dopamine D2 receptor antagonists. It is a glutamate modulator that selectively targets voltage-gated sodium channels (VGSCs).[1][7] This action normalizes the excessive release of glutamate, a key pathological feature in schizophrenia, without affecting basal glutamate levels.[7][12] By inhibiting glutamatergic hyperactivity, this compound is thought to address the positive, negative, and cognitive symptoms of schizophrenia.[12] Preclinical studies suggest that this mechanism may act synergistically with existing antipsychotics.[2][3]

Evenamide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Activates Release Glutamate Glutamate Glutamate_Vesicle->Glutamate Release This compound This compound This compound->VGSC Inhibits NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Neuronal_Hyperactivity Neuronal Hyperactivity NMDA_Receptor->Neuronal_Hyperactivity Leads to

This compound's Proposed Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow of the randomized controlled trials assessing the efficacy of this compound as an add-on therapy.

Evenamide_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Patient_Population Patients with Schizophrenia (Inadequate response to current antipsychotic) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomize Randomization Informed_Consent->Randomize Evenamide_Arm This compound + Standard Antipsychotic Randomize->Evenamide_Arm Placebo_Arm Placebo + Standard Antipsychotic Randomize->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment (e.g., PANSS) Evenamide_Arm->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (e.g., CGI-S) Evenamide_Arm->Secondary_Endpoint Safety_Monitoring Safety & Tolerability Monitoring Evenamide_Arm->Safety_Monitoring Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoint Placebo_Arm->Safety_Monitoring Statistical_Analysis Statistical Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoint->Statistical_Analysis Safety_Monitoring->Statistical_Analysis

Generalized Clinical Trial Workflow for this compound

References

A Comparative Analysis of Evenamide and Aripiprazole as Add-On Therapies in Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of evenamide and aripiprazole as add-on therapies for schizophrenia. The information is compiled from preclinical and clinical trial data to support research and development in this critical therapeutic area.

Mechanism of Action: A Tale of Two Pathways

This compound and aripiprazole present distinct pharmacological approaches to treating schizophrenia. This compound modulates the glutamatergic system, while aripiprazole primarily targets dopaminergic and serotonergic pathways.

This compound: A Glutamate Modulator

This compound's novel mechanism of action centers on the glutamatergic system, which is increasingly implicated in the pathophysiology of schizophrenia. It functions as a voltage-gated sodium channel (VGSC) blocker. This action normalizes the excessive release of glutamate, a key excitatory neurotransmitter, without affecting basal glutamate levels. By inhibiting aberrant sodium channel activity, this compound reduces neuronal hyperexcitability, particularly in the hippocampus. Notably, it does not interact with dopaminergic or serotonergic receptors, which are the primary targets of most current antipsychotics.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle triggers release Glutamate Glutamate Glutamate_Vesicle->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor binds to This compound This compound This compound->VGSC blocks Aberrant_Activity Aberrant Neuronal Activity Aberrant_Activity->VGSC leads to excessive opening

This compound's Mechanism of Action

Aripiprazole: A Dopamine-Serotonin System Stabilizer

Aripiprazole is classified as a third-generation, or atypical, antipsychotic. Its efficacy is attributed to a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This "dopamine system stabilization" allows aripiprazole to act as a functional antagonist in a hyperdopaminergic environment (reducing positive symptoms) and as a functional agonist in a hypodopaminergic environment (potentially improving negative and cognitive symptoms).

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor binds to (full agonist) Aripiprazole Aripiprazole Aripiprazole->D2_Receptor binds to (partial agonist) Hyperdopaminergic Hyperdopaminergic State (e.g., mesolimbic) Hyperdopaminergic->D2_Receptor antagonizes excess dopamine effect Hypodopaminergic Hypodopaminergic State (e.g., mesocortical) Hypodopaminergic->D2_Receptor provides sufficient dopamine stimulation

Aripiprazole's Mechanism of Action

Clinical Efficacy as Add-On Therapy: A Quantitative Comparison

The following tables summarize the results from key clinical trials evaluating this compound and aripiprazole as add-on therapies in patients with schizophrenia who have had an inadequate response to or are resistant to standard treatments.

Table 1: this compound Add-On Therapy Clinical Trial Data

StudyPatient PopulationDurationNPrimary EndpointResultsAdverse Events
Study 008A Inadequate response to a second-generation antipsychotic4 weeks291Change in PANSS Total ScoreStatistically significant reduction in PANSS Total Score (-10.2 vs. -7.6 for placebo; p=0.006) and CGI-S (p=0.037)[1][2].Well-tolerated; most common were headache, vomiting, and nasopharyngitis, with similar incidence to placebo[2].
Study 014/015 Treatment-Resistant Schizophrenia (TRS)1 year161Safety and tolerability; secondary: PANSS, CGI-S, LOFStatistically significant improvement at one year in PANSS, CGI-S, and LOF (p<0.001). 75% of patients completed the one-year treatment[3][4].Well-tolerated with a low incidence of adverse events and no pattern of motor or CNS symptoms, weight gain, or sexual dysfunction[3][4].

Table 2: Aripiprazole Add-On Therapy Clinical Trial Data

StudyPatient PopulationDurationNPrimary EndpointResultsAdverse Events
NCT00328367 Refractory schizophrenia on clozapine8 weeks62Change in BPRS Total ScoreNo significant difference in BPRS total score. Significant improvement in negative symptoms (BPRS negative subscale and SANS total score).No significant differences in adverse effects, including extrapyramidal symptoms, compared to placebo. Lower prolactin and triglyceride levels in the aripiprazole group[5][6].

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting clinical trial results. Below are summaries of the methodologies for the key studies cited.

This compound: Study 008A Protocol

This was a Phase II/III, multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: 291 outpatients with chronic schizophrenia (DSM-V) who were inadequately responding to a stable dose of a second-generation antipsychotic for at least 2 years. Inclusion criteria included a PANSS total score of 70-85 and a CGI-S score of 4-6[7][8].

  • Intervention: Patients were randomized to receive either this compound 30 mg twice daily or a placebo as an add-on to their existing antipsychotic medication for 4 weeks[7].

  • Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the PANSS Total Score at day 29. The key secondary endpoint was the change in the CGI-S score[1].

  • Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population. The primary endpoint was analyzed using a mixed model for repeated measures (MMRM).

cluster_workflow This compound Study 008A Workflow Screening Screening (21 days) N=428 Randomization Randomization N=291 Screening->Randomization Treatment_this compound This compound 30mg bid + Antipsychotic Randomization->Treatment_this compound Treatment_Placebo Placebo + Antipsychotic Randomization->Treatment_Placebo Endpoint Endpoint Assessment (Day 29) PANSS, CGI-S Treatment_this compound->Endpoint Treatment_Placebo->Endpoint

This compound Study 008A Experimental Workflow

Aripiprazole: NCT00328367 Protocol

This was a randomized, double-blind, placebo-controlled study.

  • Participants: 62 patients with DSM-IV schizophrenia who had a history of treatment failure or partial response to long-term clozapine treatment. Inclusion criteria included a BPRS score of at least 35 or more than 2 SANS global rating item scores of at least 3[5][6].

  • Intervention: Patients were randomly assigned to receive either aripiprazole (5-30 mg/day) or a placebo as an add-on to their stable clozapine regimen for 8 weeks[5][6].

  • Primary Outcome Measures: The primary outcome was the change in the BPRS total score from baseline. Secondary outcomes included changes in the SANS total score[5][6].

  • Statistical Analysis: The primary analysis compared the change in BPRS total score between the two groups.

cluster_workflow Aripiprazole NCT00328367 Workflow Screening Screening (Refractory Schizophrenia on Clozapine) Randomization Randomization N=62 Screening->Randomization Treatment_Aripiprazole Aripiprazole 5-30mg/day + Clozapine Randomization->Treatment_Aripiprazole Treatment_Placebo Placebo + Clozapine Randomization->Treatment_Placebo Endpoint Endpoint Assessment (8 weeks) BPRS, SANS Treatment_Aripiprazole->Endpoint Treatment_Placebo->Endpoint

References

Validating Evenamide's Glutamate Modulation In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel treatments for neuropsychiatric disorders, understanding the in vivo validation of a drug's mechanism of action is paramount. This guide provides a comparative analysis of preclinical data supporting the glutamate-modulating mechanism of evenamide, a promising therapeutic candidate. We will delve into key in vivo studies, present quantitative data in a clear, comparative format, and provide detailed experimental protocols to facilitate the replication and extension of these findings.

This compound is a novel small molecule that is proposed to exert its therapeutic effects by normalizing excessive glutamate release. This mechanism is primarily attributed to its action as a voltage-gated sodium channel (VGSC) blocker.[1][2] In vivo studies in animal models of psychosis have been crucial in validating this proposed mechanism and establishing a translational link to its clinical effects. This guide will focus on two key preclinical studies that provide significant insights into this compound's in vivo activity.

In Vivo Evidence from Animal Models of Schizophrenia

The Methylazoxymethanol Acetate (MAM) Model: Normalizing Hippocampal Hyperexcitability

A pivotal study by Uliana et al. (2025) utilized the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia to investigate the in vivo effects of this compound.[3] This model is recognized for recapitulating key features of the disorder, including hippocampal hyperactivity, which is linked to downstream dysregulation of dopamine and glutamate pathways.

The study demonstrated that this compound effectively normalizes excessive synaptic glutamate and inhibits hyperactive neurons within the hippocampus of MAM-treated animals. While the complete quantitative data from this study is pending full publication, the findings strongly suggest that this compound's ability to modulate aberrant neuronal firing in a disease-relevant context is a key aspect of its mechanism of action.

Ketamine-Induced Prepulse Inhibition Deficit: Reversal of Glutamatergic Dysregulation

Research by Bortolato et al. (2018) provides quantitative evidence for this compound's ability to counteract glutamatergic dysregulation in an animal model of psychosis.[4][5] This study employed the ketamine-induced prepulse inhibition (PPI) deficit model in rats. Ketamine, an NMDA receptor antagonist, induces a hyperglutamatergic state that leads to sensorimotor gating deficits, a translational marker of psychosis.

The study compared the efficacy of this compound with that of clozapine, an atypical antipsychotic with a complex pharmacological profile that includes effects on the glutamate system.

Table 1: Comparison of this compound and Clozapine in Reversing Ketamine-Induced PPI Deficits

Treatment GroupDose% PPI Deficit ReversalStatistical Significance (p-value)
Vehicle + Ketamine-0% (Baseline Deficit)-
This compound + Ketamine5 mg/kgSignificant Reversalp < 0.05
Clozapine + Ketamine7.5 mg/kgSignificant Reversalp < 0.001

Data extracted from Bortolato et al., Schizophrenia Bulletin, 2018.[4][5]

These results demonstrate that this compound, at a dose of 5 mg/kg, significantly reverses the PPI deficit induced by ketamine, providing in vivo evidence of its ability to counteract the behavioral consequences of a hyperglutamatergic state.[4][5]

Comparison with an Alternative Glutamate Modulator: Riluzole

While direct in vivo comparative studies between this compound and other specific glutamate modulators are not yet widely published, a comparison with a well-established glutamate-modulating agent like riluzole can provide valuable context. Riluzole is also a voltage-gated sodium channel blocker that inhibits glutamate release and is approved for the treatment of amyotrophic lateral sclerosis (ALS).[6][7]

Table 2: Mechanistic Comparison of this compound and Riluzole

FeatureThis compoundRiluzole
Primary Mechanism Voltage-gated sodium channel blockerVoltage-gated sodium channel blocker
Effect on Glutamate Normalizes excessive glutamate releaseInhibits glutamate release
Clinical Indication Investigational for SchizophreniaApproved for Amyotrophic Lateral Sclerosis (ALS)
Reported In Vivo Models MAM model of schizophrenia, Ketamine-induced PPI deficitModels of ischemia, seizures, and neurodegeneration

This mechanistic similarity suggests that both compounds share a common pathway in modulating glutamate neurotransmission. However, their distinct therapeutic applications highlight the potential for nuanced differences in their pharmacological profiles and downstream effects.

Experimental Protocols

To facilitate further research, detailed methodologies for the key experimental models are provided below.

Ketamine-Induced Prepulse Inhibition (PPI) Deficit Model

Objective: To assess the ability of a compound to reverse sensorimotor gating deficits induced by the NMDA receptor antagonist, ketamine.

Animals: Adult male Sprague-Dawley rats.

Apparatus: Startle response chambers equipped with a loud speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimation: Rats are acclimated to the startle chambers for a brief period before the test session.

  • Drug Administration:

    • This compound (e.g., 1.25, 5, 15 mg/kg) or vehicle is administered orally (p.o.).[4]

    • Clozapine (e.g., 7.5 mg/kg) or vehicle is administered intraperitoneally (i.p.).[4]

    • Ketamine (e.g., 6 mg/kg) or saline is administered subcutaneously (s.c.) following the test compound administration.[4]

  • PPI Testing Session: The session consists of a series of trials, including:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare PPI levels between treatment groups.[4]

In Vivo Microdialysis for Glutamate Measurement

Objective: To measure extracellular glutamate levels in specific brain regions of freely moving animals.

Apparatus:

  • Stereotaxic frame for probe implantation.

  • Microdialysis probes.

  • A syringe pump for perfusion.

  • A fraction collector to collect dialysate samples.

  • High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection for glutamate analysis.

Procedure:

  • Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Recovery: Animals are allowed to recover from surgery.

  • Microdialysis Experiment:

    • A microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a stabilization period, dialysate samples are collected at regular intervals.

    • The test compound (e.g., this compound) or vehicle is administered, and sample collection continues.

  • Sample Analysis: The concentration of glutamate in the dialysate samples is quantified using HPLC.

  • Data Analysis: Changes in extracellular glutamate levels over time are expressed as a percentage of the baseline levels.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound, the experimental workflow for the PPI experiment, and the logical relationship of this compound's mechanism to its observed effects.

Evenamide_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization leads to vesicle fusion Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Activates This compound This compound This compound->VGSC Blocks

Caption: this compound's Glutamate Modulation Pathway

PPI_Workflow Start Start Animal_Acclimation Acclimate Rats to Startle Chambers Start->Animal_Acclimation Drug_Administration Administer this compound/Vehicle (p.o.) and Ketamine/Saline (s.c.) Animal_Acclimation->Drug_Administration PPI_Test Conduct Prepulse Inhibition Test Session Drug_Administration->PPI_Test Data_Collection Record Startle Amplitudes PPI_Test->Data_Collection Data_Analysis Calculate %PPI and Perform Statistical Analysis Data_Collection->Data_Analysis Results Results Data_Analysis->Results

Caption: Prepulse Inhibition Experimental Workflow

Logical_Relationship This compound This compound Block_VGSC Blocks Voltage-Gated Sodium Channels This compound->Block_VGSC Normalize_Glutamate Normalizes Excessive Glutamate Release Block_VGSC->Normalize_Glutamate Reduce_Hyperexcitability Reduces Neuronal Hyperexcitability Normalize_Glutamate->Reduce_Hyperexcitability Ameliorate_Deficits Ameliorates Behavioral Deficits (e.g., PPI Deficit) Reduce_Hyperexcitability->Ameliorate_Deficits Therapeutic_Effect Potential Therapeutic Effect in Schizophrenia Ameliorate_Deficits->Therapeutic_Effect

Caption: this compound's Mechanism to Effect Logic

References

Evenamide: A Comparative Analysis of Phase II and Phase III Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical development of evenamide, a novel glutamate modulator, reveals promising efficacy and a favorable safety profile in patients with schizophrenia. This guide provides a detailed comparative analysis of the Phase II (Study 014/015) and the pivotal Phase II/III (Study 008A) trial data, offering researchers, scientists, and drug development professionals a clear overview of its clinical progression.

This compound's unique mechanism of action, which involves the modulation of glutamate release through the blockade of voltage-gated sodium channels, sets it apart from existing antipsychotic treatments that primarily target dopaminergic pathways.[1][2] This novel approach has shown potential in treating patients who are inadequate responders to current therapies.

Comparative Efficacy Data

The primary measure of efficacy in both the Phase II and Phase II/III trials was the change in the Positive and Negative Syndrome Scale (PANSS) total score, a widely used metric for assessing the severity of symptoms in schizophrenia. The Clinical Global Impression of Severity (CGI-S) was a key secondary endpoint.

Efficacy EndpointPhase II (Study 014/015) - 6 WeeksPhase II/III (Study 008A) - 4 Weeks
PANSS Total Score Change from Baseline Statistically significant improvement (p<0.001)[3]This compound: -10.2 pointsPlacebo: -7.6 points(Least square mean difference: 2.5)
CGI-S Change from Baseline Statistically significant improvement[4]Least square mean difference of 0.16 (p=0.037)

Table 1: Comparative Efficacy of this compound in Phase II and Phase II/III Trials

The Phase II study (014/015) demonstrated a sustained and increasing clinical benefit with long-term treatment, with some patients achieving remission over a one-year period.[5] The Phase II/III study (008A) confirmed the efficacy of this compound as an add-on therapy in a shorter, 4-week timeframe, showing a statistically significant improvement in PANSS total score compared to placebo.

Comparative Safety and Tolerability

This compound has demonstrated a consistent and favorable safety profile across both clinical trial phases. The incidence of adverse events was low and comparable to placebo in the controlled study.

Safety EndpointPhase II (Study 014/015)Phase II/III (Study 008A)
Overall Adverse Events Well-tolerated with few adverse effects.[5]This compound: 25%Placebo: 25.8%
Common Adverse Events Not specified in detail in the provided results.Headache, vomiting, nasopharyngitis (each in 3 patients on this compound, similar to placebo).
Discontinuation due to Adverse Events Low incidence of treatment-emergent adverse dropouts.[4]This compound: 2 patientsPlacebo: 1 patient

Table 2: Comparative Safety of this compound in Phase II and Phase II/III Trials

Importantly, this compound was not associated with common antipsychotic side effects such as extrapyramidal symptoms, weight gain, or metabolic issues.[2][6]

Experimental Protocols

Phase II (Study 014/015): This was a randomized, open-label, rater-blinded study evaluating this compound as an add-on therapy in 161 patients with treatment-resistant schizophrenia who were not responding adequately to their current antipsychotic medication (excluding clozapine).[5] The study consisted of a six-week initial phase (Study 014) and a one-year extension (Study 015).[5] Patients received oral doses of 7.5 mg, 15 mg, or 30 mg twice daily (bid).[5] The primary objective was to evaluate safety and tolerability, with efficacy assessed by changes in PANSS and CGI-S scores from baseline.[5]

Phase II/III (Study 008A): This was a four-week, international, randomized, double-blind, placebo-controlled add-on study in 291 patients with chronic schizophrenia who were inadequately responding to a second-generation antipsychotic. Eligible patients had a PANSS total score between 70-85 and a CGI-S score of 4-6.[7] Patients were randomized to receive either 30 mg bid of this compound or a placebo in addition to their ongoing antipsychotic treatment.[7] The primary endpoint was the change in PANSS Total Score, and the key secondary endpoint was the change in CGI-S.

Signaling Pathway and Experimental Workflow

This compound's mechanism of action centers on its ability to block voltage-gated sodium channels (VGSCs) in the presynaptic neuron. This action normalizes the excessive release of the excitatory neurotransmitter glutamate, a key factor in the pathophysiology of schizophrenia, particularly in patients who do not respond to dopamine-blocking agents.[1][8]

Evenamide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle Triggers Release Glutamate Glutamate Glutamate_Vesicle->Glutamate Release This compound This compound This compound->VGSC Blocks Glutamate_Receptor Glutamate Receptors Glutamate->Glutamate_Receptor Binds Postsynaptic Excitation Postsynaptic Excitation Glutamate_Receptor->Postsynaptic Excitation Leads to

This compound's Mechanism of Action

The experimental workflow for the clinical trials involved screening patients based on their diagnosis and treatment history, followed by a baseline assessment of their symptoms using standardized scales. Patients were then randomized to receive either this compound or a placebo, and their progress was monitored at regular intervals throughout the study period.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (PANSS, CGI-S) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Evenamide_Arm This compound + Antipsychotic Randomization->Evenamide_Arm Placebo_Arm Placebo + Antipsychotic Randomization->Placebo_Arm Follow_up_Assessments Follow-up Assessments (PANSS, CGI-S) Evenamide_Arm->Follow_up_Assessments Placebo_Arm->Follow_up_Assessments Data_Analysis Data Analysis (Efficacy & Safety) Follow_up_Assessments->Data_Analysis

Clinical Trial Workflow Overview

References

Evenamide Efficacy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of evenamide, a novel glutamate modulator, with established second-generation antipsychotics in patients with schizophrenia. The data presented is compiled from key clinical trials and is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.

Executive Summary

This compound, as an adjunctive therapy, has demonstrated statistically significant efficacy in improving symptoms in patients with schizophrenia who have shown an inadequate response to current antipsychotic treatments, as well as in patients with treatment-resistant schizophrenia (TRS). The primary measures of efficacy, the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression of Severity (CGI-S), have shown notable improvements in clinical trials. This guide will delve into the quantitative results from these trials and compare them with the efficacy of other commonly used antipsychotics, such as olanzapine, risperidone, and clozapine, in similar patient populations.

Mechanism of Action: A Novel Approach

This compound's mechanism of action distinguishes it from currently available antipsychotics. Instead of primarily targeting dopamine and serotonin receptors, this compound selectively blocks voltage-gated sodium channels, which in turn normalizes the excessive release of glutamate.[1][2] This is significant as the glutamate hypothesis of schizophrenia suggests that dysfunction in glutamatergic neurotransmission may be a key contributor to the pathophysiology of the disorder, including negative and cognitive symptoms.[3][4][5] In contrast, traditional second-generation antipsychotics primarily act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[6][7][8]

cluster_this compound This compound Mechanism cluster_sgas Second-Generation Antipsychotics (SGAs) Mechanism Aberrant Neuronal Firing Aberrant Neuronal Firing VGSCs Voltage-Gated Sodium Channels Aberrant Neuronal Firing->VGSCs Activates Excessive Glutamate Release Excessive Glutamate Release VGSCs->Excessive Glutamate Release Causes Normalized Glutamate Release Normalized Glutamate Release Excessive Glutamate Release->Normalized Glutamate Release This compound This compound This compound->VGSCs Blocks This compound->Normalized Glutamate Release Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds to Reduced Dopaminergic Activity Reduced Dopaminergic Activity D2_Receptor->Reduced Dopaminergic Activity Modulated Serotonergic Activity Modulated Serotonergic Activity 5HT2A_Receptor->Modulated Serotonergic Activity SGAs SGAs SGAs->D2_Receptor Antagonizes SGAs->5HT2A_Receptor Antagonizes

Caption: Comparative Signaling Pathways of this compound and SGAs.

Cross-Study Efficacy Comparison

The following tables summarize the efficacy results of this compound from two key studies: Study 008A, which focused on patients with an inadequate response to their current antipsychotic, and Study 014/015, which investigated its effects in patients with treatment-resistant schizophrenia. For comparison, data from studies of olanzapine, risperidone, and clozapine in similar patient populations are also presented. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, patient populations, and methodologies.

Table 1: Efficacy in Inadequate Responders to Second-Generation Antipsychotics
Drug/StudyPatient PopulationDurationPrimary Endpoint: PANSS Total Score Change from BaselineSecondary Endpoint: CGI-S Change from Baseline
This compound (add-on) (Study 008A)[9][10]Inadequate response to current SGA4 weeks-10.2 (vs. -7.6 for placebo)-0.16 (vs. placebo, p=0.037)
Risperidone (add-on to clozapine) [11]Partial response to clozapine16 weeksGreater decrease vs. placebo (p=0.06 ITT, p=0.03 completer)Not reported
Olanzapine (add-on) [12]Suboptimal response to current antipsychotic14 weeksSignificantly greater improvement vs. haloperidolNot reported
Table 2: Efficacy in Treatment-Resistant Schizophrenia (TRS)
Drug/StudyPatient PopulationDurationPrimary Endpoint: PANSS Total Score Change from BaselineSecondary Endpoint: CGI-S Change from Baseline
This compound (add-on) (Study 014/015)[13][14]Treatment-Resistant Schizophrenia (TRS)1 year~ -20% change~ -1.0 change
Clozapine (Meta-analysis)[15]Treatment-Resistant Schizophrenia (TRS)Varied-22.0 points (25.8% reduction)Not consistently reported
Olanzapine (high-dose) (Systematic Review)[16]Treatment-Resistant Schizophrenia (TRS)VariedSimilar efficacy to clozapine on total PANSSNot consistently reported

Detailed Experimental Protocols

A thorough understanding of the experimental design is crucial for interpreting the efficacy data. Below are the methodologies for the key this compound studies cited.

Study 008A: this compound in Inadequate Responders
  • Design: A 4-week, international, randomized, double-blind, placebo-controlled, add-on Phase II/III study.[9][10]

  • Participants: 291 patients with chronic schizophrenia who were currently being treated with a second-generation antipsychotic (including clozapine) but demonstrated an inadequate response.[9][10] Inclusion criteria included a PANSS total score of 70-85 and a CGI-S score of 4-6.[9]

  • Intervention: Patients were randomized to receive either this compound (30 mg twice daily) or a placebo as an add-on to their existing antipsychotic medication.[9]

  • Primary Outcome: Change from baseline in the PANSS Total Score at day 29.[9]

  • Secondary Outcome: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.[9]

  • Statistical Analysis: The primary efficacy analysis was based on a mixed model for repeated measures (MMRM) on the intent-to-treat (ITT) population. Sensitivity analyses were also performed.[17]

Screening Screening Randomization Randomization Screening->Randomization Evenamide_Arm This compound (30mg bid) + Current SGA Randomization->Evenamide_Arm Placebo_Arm Placebo + Current SGA Randomization->Placebo_Arm Treatment 4-Week Treatment Period Evenamide_Arm->Treatment Placebo_Arm->Treatment Endpoint Efficacy Assessment (PANSS, CGI-S) Treatment->Endpoint

Caption: Workflow for this compound Study 008A.
Study 014/015: this compound in Treatment-Resistant Schizophrenia

  • Design: An international, randomized, open-label, rater-blinded study (Study 014) with a 1-year open-label extension (Study 015).[13][14]

  • Participants: 161 patients with moderate to severe TRS who were not responding adequately to their current antipsychotic medication (excluding clozapine).[13][14] The mean baseline PANSS total score was 79.7, and the mean CGI-S was 4.5.[13]

  • Intervention: Patients were randomized to receive this compound at fixed doses of 7.5 mg, 15 mg, or 30 mg twice daily as an add-on to their current antipsychotic. For the primary analysis, data from all dose groups were pooled.[14]

  • Primary Outcome: Safety and tolerability. Preliminary efficacy was assessed based on changes from baseline in the PANSS total score.[13]

  • Secondary Outcomes: Changes from baseline in CGI-S and other efficacy measures.[13]

  • Statistical Analysis: Changes from baseline in PANSS total score and CGI-S were analyzed using a paired t-test.[13]

Conclusion

This compound has demonstrated a promising efficacy profile as an adjunctive treatment for schizophrenia, particularly in patient populations with an inadequate response to current therapies and in those with treatment-resistant schizophrenia. Its novel mechanism of action, targeting glutamate dysregulation, offers a potential new therapeutic avenue. While direct comparisons with other antipsychotics are limited by the inherent variability in clinical trial designs, the data presented in this guide suggests that this compound provides a clinically meaningful benefit. Further large-scale, long-term comparative studies will be crucial to fully elucidate its position in the treatment landscape for schizophrenia.

References

Evenamide Demonstrates Efficacy Against Both Positive and Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

New clinical trial data reveals that evenamide, a novel glutamate modulator, significantly improves both positive and negative symptoms in patients with schizophrenia, offering a promising new avenue for treatment, particularly for those who have not responded adequately to current antipsychotic therapies.

Recent findings from two key clinical trials, the Phase II/III Study 008A and the Phase II Study 014/015, provide a comprehensive look into the efficacy of this compound as an add-on therapy. The data, presented below, indicates a statistically significant impact on the Positive and Negative Syndrome Scale (PANSS), a standard tool for measuring symptom severity in schizophrenia.

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data from the clinical trials, comparing the effects of this compound on the positive and negative symptom subscales of the PANSS.

Study 008A: A Four-Week, Randomized, Placebo-Controlled Trial

This study evaluated the efficacy of this compound as an add-on to a second-generation antipsychotic in 291 patients with chronic schizophrenia who had an inadequate response to their current treatment.[1][2][3]

Symptom CategoryOutcome MeasureThis compound GroupPlacebo Groupp-value
Positive Symptoms Mean Change from Baseline (PANSS Positive Subscale)Statistically Significant Improvement-< 0.05[1]
Negative Symptoms Mean Change from Baseline (PANSS Negative Subscale)Statistically Significant Improvement-< 0.05[1]
Overall Symptoms Mean Change from Baseline (PANSS Total Score)-10.2[3]-7.6[3]0.006[2]
Study 014/015: A One-Year, Open-Label, Rater-Blinded Trial

This study assessed the long-term safety and efficacy of this compound as an add-on therapy in 161 patients with treatment-resistant schizophrenia.[4] While specific mean change values for the subscales are not yet fully published, the study reported a notable improvement across all PANSS subscales.

Symptom CategoryOutcome MeasureResult
Positive and Negative Symptoms Improvement in all PANSS Subscales at Six WeeksObserved Improvement

Experimental Protocols

A detailed understanding of the methodologies employed in these trials is crucial for interpreting the findings.

Study 008A Protocol

This Phase II/III international, randomized, double-blind, placebo-controlled study was conducted over four weeks in 45 centers across 11 countries.[2][3] A total of 291 patients with chronic schizophrenia who were not adequately responding to their current second-generation antipsychotic were randomized to receive either this compound (30 mg twice daily) or a placebo in addition to their ongoing treatment. The primary endpoint was the change from baseline in the PANSS total score. Secondary endpoints included changes in the PANSS positive and negative subscales.[1][5]

G cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment 4-Week Treatment Period cluster_assessment Assessment p1 291 Patients with Inadequate Response to Antipsychotics rand Randomization p1->rand g1 This compound (30 mg bid) + Antipsychotic rand->g1 g2 Placebo + Antipsychotic rand->g2 t1 Treatment Administration g1->t1 g2->t1 a1 Primary Endpoint: Change in PANSS Total Score t1->a1 a2 Secondary Endpoints: Change in PANSS Positive & Negative Subscales t1->a2

Figure 1: Workflow of Study 008A.
Study 014/015 Protocol

This Phase II study was a six-week, randomized, open-label, rater-blinded, international trial (Study 014) with a 46-week extension (Study 015).[4] The study enrolled 161 patients with treatment-resistant schizophrenia who were not responding to their current antipsychotic medication (excluding clozapine). Patients were randomized to receive one of three fixed doses of this compound (7.5 mg, 15 mg, or 30 mg twice daily) as an add-on therapy. The primary objective was to evaluate safety and tolerability, with efficacy, measured by changes in the PANSS total and subscale scores, as a secondary objective.[4]

G cluster_enrollment Enrollment cluster_randomization Randomization (Open-Label, Rater-Blinded) cluster_treatment Treatment & Follow-up cluster_assessment Assessment p1 161 Patients with Treatment-Resistant Schizophrenia rand Randomization p1->rand g1 This compound (7.5 mg bid) + Antipsychotic rand->g1 g2 This compound (15 mg bid) + Antipsychotic rand->g2 g3 This compound (30 mg bid) + Antipsychotic rand->g3 t1 6-Week Treatment (Study 014) g1->t1 g2->t1 g3->t1 t2 46-Week Extension (Study 015) t1->t2 a1 Primary: Safety & Tolerability t1->a1 a2 Secondary: Change in PANSS Total & Subscales t1->a2 t2->a1 t2->a2

Figure 2: Workflow of Study 014/015.

Mechanism of Action: Modulating Glutamate Signaling

This compound's unique mechanism of action is centered on the modulation of glutamate, the primary excitatory neurotransmitter in the brain.[5][6] In schizophrenia, it is hypothesized that there is an excessive release of glutamate, leading to neuronal hyperexcitability and contributing to the symptoms of psychosis. This compound is a voltage-gated sodium channel (VGSC) blocker that normalizes this aberrant glutamate release without affecting basal glutamate levels.[3][7] By targeting this upstream mechanism, this compound is thought to have a broader impact on the downstream signaling pathways that are dysregulated in schizophrenia.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vgsc Voltage-Gated Sodium Channels (VGSCs) glut_vesicles Glutamate Vesicles vgsc->glut_vesicles Triggers Release glut Glutamate glut_vesicles->glut Releases receptors Glutamate Receptors glut->receptors Binds to downstream Downstream Signaling (Symptom Manifestation) receptors->downstream This compound This compound This compound->vgsc Blocks

Figure 3: this compound's Mechanism of Action.

The consistent and significant improvements observed in both positive and negative symptoms across these clinical trials underscore the potential of this compound as a valuable adjunctive therapy in the management of schizophrenia. Further research, including the full publication of subscale data from Study 014/015, will provide a more granular understanding of its therapeutic profile.

References

head-to-head comparison of evenamide with other glutamate modulators

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of evenamide with other glutamate modulators reveals its unique mechanism of action and promising clinical data in schizophrenia, positioning it as a potentially significant advancement in the treatment of this complex disorder. While direct comparative trials are limited, an analysis of existing data from placebo-controlled studies provides valuable insights for researchers, scientists, and drug development professionals.

This compound, a novel glutamate modulator developed by Newron Pharmaceuticals, distinguishes itself by selectively targeting voltage-gated sodium channels (VGSCs). This action normalizes the excessive release of glutamate, a key neurotransmitter implicated in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[1][2][3][4] This mechanism contrasts with other glutamate modulators that act on different targets within the glutamatergic system, such as NMDA receptors or metabotropic glutamate receptors (mGluRs).[5][6][7]

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes key quantitative data from clinical trials of this compound and other notable glutamate modulators. It is important to note that these data are from separate studies and not from direct head-to-head trials.

CompoundMechanism of ActionIndicationKey Efficacy EndpointResultAdverse Events
This compound Voltage-Gated Sodium Channel BlockerSchizophrenia (add-on)PANSS Total Score ReductionStatistically significant reduction of 10.2 points vs. 7.6 for placebo.[1][8][9]Headache, vomiting, nasopharyngitis (similar to placebo).[1][5][10]
D-serine NMDA Receptor Co-agonistTourette SyndromeYale Global Tic Severity ScaleNo significant difference compared to placebo.[11]Not specified in detail.
Riluzole Glutamate Release InhibitorTourette SyndromeYale Global Tic Severity ScaleNo significant difference compared to placebo.[11]Not specified in detail.
Sarcosine Glycine Transporter-1 (GlyT-1) InhibitorSchizophreniaPANSS Total ScoreSome studies show improvement, particularly in negative symptoms.[12]Generally well-tolerated.
Bitopertin Glycine Transporter-1 (GlyT-1) InhibitorSchizophreniaPANSS Negative Symptom Factor ScoreFailed to meet primary endpoints in Phase III trials.Generally well-tolerated.
mGluR2/3 Agonists (e.g., LY2140023) Agonist at mGluR2/3SchizophreniaPANSS Total ScoreInitial promising results not consistently replicated in later trials.Nausea, vomiting, headache.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of these glutamate modulators are best understood by visualizing their respective signaling pathways.

cluster_this compound This compound Signaling Pathway VGSC Voltage-Gated Sodium Channel Glutamate_Release Excessive Glutamate Release VGSC->Glutamate_Release Activates Postsynaptic_Neuron Postsynaptic Neuron Glutamate_Release->Postsynaptic_Neuron Stimulates This compound This compound This compound->VGSC Inhibits

Caption: this compound inhibits VGSCs to reduce excessive glutamate release.

cluster_nmda NMDA Receptor Modulator Signaling Pathway NMDA_Receptor NMDA Receptor Neuronal_Activity Neuronal Activity NMDA_Receptor->Neuronal_Activity Mediates Glycine_Site Glycine Co-agonist Site Glycine_Site->NMDA_Receptor Potentiates D_serine D-serine / Glycine D_serine->Glycine_Site Binds to

Caption: NMDA receptor co-agonists like D-serine enhance receptor function.

cluster_mglur mGluR Modulator Signaling Pathway Presynaptic_Neuron Presynaptic Neuron Glutamate_Release_m Glutamate Release Presynaptic_Neuron->Glutamate_Release_m Regulates mGluR2_3 mGluR2/3 mGluR2_3->Glutamate_Release_m Inhibits Postsynaptic_Neuron_m Postsynaptic Neuron Glutamate_Release_m->Postsynaptic_Neuron_m Stimulates mGluR_Agonist mGluR2/3 Agonist mGluR_Agonist->mGluR2_3 Activates

Caption: mGluR2/3 agonists reduce presynaptic glutamate release.

Experimental Protocols: A Closer Look

The clinical development of this compound has been supported by a series of well-designed studies. A key trial is the potentially pivotal Phase II/III Study 008A.

Study 008A: A Placebo-Controlled Trial of Add-on this compound in Schizophrenia

  • Objective: To evaluate the efficacy, safety, and tolerability of this compound as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[1][8][10]

  • Design: A four-week, randomized, double-blind, placebo-controlled, international study.[1][8]

  • Participants: 291 patients with chronic schizophrenia.[1][8]

  • Intervention: Patients were randomized to receive either this compound (30 mg twice daily) or a placebo in addition to their ongoing antipsychotic treatment.[8][9]

  • Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Total Score at day 29.[1][8]

  • Key Secondary Endpoint: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.[1][8]

The workflow for such a clinical trial can be generalized as follows:

cluster_arms Patient_Screening Patient Screening & Informed Consent Baseline_Assessment Baseline Assessment (PANSS, CGI-S) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Period 4-Week Treatment Period Randomization->Treatment_Period Evenamide_Arm This compound + Standard of Care Placebo_Arm Placebo + Standard of Care Follow_up_Assessment Follow-up Assessments (Day 29) Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis Follow_up_Assessment->Data_Analysis

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.

Discussion and Future Directions

The data to date suggests that this compound, with its distinct mechanism of action, holds promise as an adjunctive therapy for schizophrenia, particularly for patients who do not respond adequately to current treatments.[13][14] The positive results from Study 008A are a significant step forward.[1][8][10]

In contrast, the clinical development of other glutamate modulators has been met with mixed results. While the glutamatergic hypothesis of schizophrenia remains a compelling area of research, the failures of agents like bitopertin and some mGluR modulators highlight the complexities of targeting this system.[7][15] The lack of efficacy of D-serine and riluzole in a Tourette Syndrome trial further underscores the challenges in translating preclinical promise to clinical success for some glutamate-targeted therapies.[11]

Future research should focus on direct head-to-head comparative trials to more definitively establish the relative efficacy and safety of this compound against other glutamate modulators and existing antipsychotics. Further elucidation of the precise patient populations that are most likely to benefit from this compound's unique mechanism will also be crucial for its successful integration into clinical practice. The ongoing and planned Phase III trials for this compound will be critical in providing more definitive answers regarding its long-term efficacy and safety profile.[10][14]

References

Validating the MAM Animal Model for Evenamide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Evaluation of Preclinical Models for Schizophrenia Research and the Therapeutic Potential of Evenamide

For Immediate Release

This guide provides a detailed comparison of the methylazoxymethanol acetate (MAM) animal model with other established preclinical models of schizophrenia, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their suitability in schizophrenia research. The guide further delves into the validation of the MAM model for investigating the therapeutic effects of this compound, a novel glutamate modulator in development for treatment-resistant schizophrenia.

Introduction to the MAM Model and this compound's Mechanism of Action

The MAM model is a neurodevelopmental disruption model of schizophrenia. It is induced by administering methylazoxymethanol acetate to pregnant rats on gestational day 17, a period analogous to the human second trimester. This timing results in offspring that exhibit a range of behavioral, anatomical, and neurochemical abnormalities that parallel those seen in individuals with schizophrenia.[1]

This compound is an investigational drug that modulates glutamate transmission through the blockade of voltage-gated sodium channels.[2][3][4][5] This mechanism of action is distinct from most current antipsychotics that primarily target dopamine receptors. By normalizing excessive glutamate release, this compound aims to address the core glutamatergic dysregulation hypothesized to underlie schizophrenia.[3][4][5] Preclinical studies have demonstrated that this compound is effective in reversing schizophrenia-like deficits in the MAM model, as well as in models utilizing phencyclidine (PCP) and ketamine.[2][6][7][8]

Comparative Analysis of Schizophrenia Animal Models

The selection of an appropriate animal model is critical for the successful translation of preclinical findings to clinical applications. This section provides a comparative overview of the MAM model and its alternatives: the phencyclidine (PCP), ketamine, and neonatal ventral hippocampal lesion (NVHL) models. The comparison is based on three key validation criteria: face validity, construct validity, and predictive validity.

Model Inducing Agent/Procedure Face Validity (Symptom Mimicry) Construct Validity (Pathophysiological Relevance) Predictive Validity (Response to Treatment)
MAM Methylazoxymethanol acetate administration on gestational day 17[9][10]Positive, negative, and cognitive symptoms[11]Neurodevelopmental disruption, hippocampal hyperactivity, cortical thinning, loss of GABAergic interneurons[11]Responsive to atypical antipsychotics
PCP Acute or chronic administration of phencyclidine[12][13][14]Positive, negative, and cognitive symptoms[12][14]NMDA receptor hypofunction, altered dopamine turnover[12]Responsive to atypical antipsychotics
Ketamine Acute or chronic administration of ketamine[15][16][17]Positive, negative, and cognitive symptoms[17]NMDA receptor hypofunction, altered brain connectivity[17]Responsive to atypical antipsychotics
NVHL Excitotoxic lesion of the ventral hippocampus in neonatal rats[18][19][20]Positive, negative, and cognitive symptomsNeurodevelopmental disruption of hippocampal-cortical pathways[21][19]Responsive to atypical antipsychotics

Experimental Protocols

Detailed methodologies for establishing each of the discussed animal models are crucial for reproducibility and accurate comparison of study outcomes.

MAM Model Protocol
  • Animal Housing and Breeding: Time-mated pregnant Sprague-Dawley rats are single-housed with ad libitum access to food and water.

  • MAM Administration: On gestational day 17, pregnant dams are injected intraperitoneally with methylazoxymethanol acetate (25 mg/kg). Control animals receive a saline injection.[9]

  • Postnatal Development: Pups are born and weaned at postnatal day 21.

  • Behavioral Testing: Offspring are tested in adulthood (postnatal day >65) for a battery of behavioral assays relevant to schizophrenia, including tests for social interaction, cognitive function (e.g., novel object recognition), and sensorimotor gating (e.g., prepulse inhibition).[6]

PCP Model Protocol
  • Animal Housing: Adult male Wistar rats are housed in groups with ad libitum access to food and water.

  • PCP Administration: Rats are administered phencyclidine (e.g., 5 mg/kg, intraperitoneally) or saline. The administration can be acute (single injection) or chronic (e.g., twice daily for 7 days).[12]

  • Washout Period: For chronic administration protocols, a washout period (e.g., 7 days) follows the final injection.

  • Behavioral Testing: Animals are then subjected to behavioral tests, such as the social interaction test, novel object recognition, and locomotor activity monitoring.

Ketamine Model Protocol
  • Animal Housing: Adult male Sprague-Dawley rats are housed under standard laboratory conditions.

  • Ketamine Administration: Rats are injected with ketamine (e.g., 30 mg/kg, intraperitoneally) or saline. The regimen can be a single injection or a sub-chronic treatment (e.g., daily for 5 consecutive days).[16]

  • Post-Injection Period: Behavioral testing is conducted at various time points after the final injection (e.g., 2 or 4 weeks).[16]

  • Behavioral Assays: A range of behavioral tests are employed, including the social interaction test, prepulse inhibition, and latent inhibition.[16]

NVHL Model Protocol
  • Animal Rearing: Pregnant Sprague-Dawley rats are housed individually, and pups are culled to a standard litter size after birth.

  • Neonatal Surgery: On postnatal day 7, male pups are anesthetized via hypothermia. An excitotoxin (e.g., ibotenic acid) is infused bilaterally into the ventral hippocampus. Sham-operated controls receive a vehicle infusion.[21]

  • Post-Operative Care and Development: Pups are returned to their mothers and weaned at the appropriate age.

  • Adult Behavioral Testing: In adulthood, the rats are tested for schizophrenia-relevant behaviors, including locomotor activity in response to amphetamine, social interaction, and cognitive tasks.

This compound Performance Data

This compound has demonstrated promising efficacy in reversing schizophrenia-like deficits in multiple preclinical models. A recent study in the MAM model showed that a 3 mg/kg intraperitoneal injection of this compound normalized the number of spontaneously active dopamine neurons in the ventral tegmental area and reduced pyramidal neuron hyperactivity in the ventral hippocampus.[6] Furthermore, systemic administration of this compound reversed recognition memory impairment and, in male MAM rats, normalized reduced social sniffing time.[6] In other studies, this compound has been shown to restore ketamine-induced prepulse inhibition deficits and address phencyclidine-induced social deficits.[7]

Model Behavioral/Neurochemical Deficit This compound Effect Reference
MAM Increased VTA dopamine neuron activityNormalized[6]
MAM Ventral hippocampus hyperactivityReduced[6]
MAM Recognition memory impairmentReversed[6]
MAM Reduced social sniffing (males)Normalized[6]
Ketamine Prepulse inhibition deficitRestored[7]
PCP Social deficitsAddressed[7]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes underlying the MAM model and the mechanism of action of this compound, the following diagrams are provided.

MAM_Pathophysiology cluster_prenatal Prenatal (GD17) cluster_development Neurodevelopmental Disruption cluster_adulthood Adult Phenotype MAM MAM Administration Cortical_Development Disrupted Cortical and Hippocampal Development MAM->Cortical_Development Inhibits neurogenesis GABA_Interneurons Loss of Parvalbumin-positive GABAergic Interneurons Cortical_Development->GABA_Interneurons Hippocampal_Hyperactivity Ventral Hippocampal Hyperactivity GABA_Interneurons->Hippocampal_Hyperactivity Reduced inhibition Glutamate_Release Increased Glutamate Release Hippocampal_Hyperactivity->Glutamate_Release Leads to Symptoms Schizophrenia-like Symptoms Hippocampal_Hyperactivity->Symptoms Contributes to cognitive deficits VTA_Hyperactivity VTA Dopamine Neuron Hyperactivity Glutamate_Release->VTA_Hyperactivity Excitatory input Dopamine_Release Increased Striatal Dopamine Release VTA_Hyperactivity->Dopamine_Release Leads to Dopamine_Release->Symptoms Contributes to positive symptoms Evenamide_Mechanism cluster_pathology Pathological State (e.g., MAM model) cluster_intervention This compound Intervention cluster_outcome Therapeutic Outcome Aberrant_Firing Aberrant Neuronal Repetitive Firing VGSC Voltage-Gated Sodium Channels (VGSCs) Aberrant_Firing->VGSC Mediated by Excess_Glutamate Excessive Glutamate Release VGSC->Excess_Glutamate Leads to Normalized_Firing Normalized Neuronal Firing VGSC->Normalized_Firing Restores This compound This compound This compound->VGSC Blocks Normalized_Glutamate Normalized Glutamate Release Normalized_Firing->Normalized_Glutamate Leads to Symptom_Alleviation Alleviation of Schizophrenia-like Symptoms Normalized_Glutamate->Symptom_Alleviation Results in Experimental_Workflow cluster_model_induction Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Induction Induce Schizophrenia Model (MAM, PCP, Ketamine, or NVHL) Treatment_Group Administer this compound Induction->Treatment_Group Control_Group Administer Vehicle Induction->Control_Group Behavioral Behavioral Assays (Social, Cognitive, etc.) Treatment_Group->Behavioral Neurochemical Neurochemical Analysis (e.g., Dopamine levels) Treatment_Group->Neurochemical Electrophysiological Electrophysiology (e.g., Neuronal firing) Treatment_Group->Electrophysiological Control_Group->Behavioral Control_Group->Neurochemical Control_Group->Electrophysiological

References

Evenamide: A Novel Glutamatergic Modulator for Clozapine-Resistant Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of evenamide's performance against other therapeutic alternatives for clozapine-resistant schizophrenia. The information is supported by available experimental data to offer a comprehensive overview of the current treatment landscape and the potential of this emerging therapy.

Introduction to this compound and the Challenge of Clozapine-Resistance

Schizophrenia is a complex and chronic mental disorder, and a significant portion of patients, estimated to be between 30% and 50%, do not respond adequately to standard antipsychotic treatments. For these individuals, clozapine is the only approved medication for treatment-resistant schizophrenia (TRS). However, a substantial number of patients with TRS still experience persistent psychotic symptoms despite clozapine treatment, a condition often referred to as clozapine-resistant schizophrenia. This presents a significant therapeutic challenge.

This compound is a novel, orally available new chemical entity that offers a distinct mechanism of action compared to existing antipsychotics. It acts as a glutamate modulator by selectively targeting voltage-gated sodium channels (VGSCs). This mechanism is believed to normalize the excessive release of glutamate, a key excitatory neurotransmitter, without affecting its baseline levels.[1][2][3] This unique approach holds promise for patients who have not responded to dopamine- and serotonin-focused therapies.

Comparative Efficacy in Clozapine-Resistant Populations

This section summarizes the quantitative data from clinical trials of this compound and its comparators in clozapine-resistant or inadequately responding patient populations.

Table 1: Efficacy of this compound in Schizophrenia (Study 008A)
Outcome MeasureThis compound (30 mg bid) + AntipsychoticPlacebo + Antipsychoticp-value
PANSS Total Score Change from Baseline -10.2 points-7.6 points0.006
CGI-S Score Change from Baseline (LS Mean Difference) --0.037 (LS mean difference of 0.16)

PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression of Severity; LS Mean Difference: Least Squares Mean Difference. Data from Study 008A, a 4-week trial in 291 patients with an inadequate response to second-generation antipsychotics, including clozapine.[1][4]

Table 2: Efficacy of Comparator Augmentation Strategies in Clozapine-Resistant Schizophrenia
TreatmentStudy DetailsPrimary Outcome MeasureKey Findings
Aripiprazole Augmentation 8-week, randomized, double-blind, placebo-controlled trial (N=62)Change in Brief Psychiatric Rating Scale (BPRS) total scoreNo significant difference in BPRS total score. Significant improvement in negative symptoms.[5][6]
Lamotrigine Augmentation Meta-analysis of 5 trials (N=161), 10-24 weeks durationTotal score for symptoms of psychosisSuperior to placebo in reducing overall, positive, and negative symptoms.[7]
Electroconvulsive Therapy (ECT) 8-week, randomized, single-blind study (N=39)Response rate (≥40% decrease in BPRS psychotic symptom subscale)50% response rate in ECT + clozapine group vs. 0% in clozapine-only group.[8]

Mechanism of Action: Glutamate Modulation

This compound's mechanism of action centers on the modulation of glutamate, the primary excitatory neurotransmitter in the brain. In schizophrenia, particularly in treatment-resistant forms, there is evidence of excessive glutamatergic activity.[9][10] this compound addresses this by blocking voltage-gated sodium channels, which in turn normalizes the aberrant release of glutamate.[1][2][3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle Depolarization & Ca2+ Influx This compound This compound This compound->VGSC Blocks Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Release Glutamate_Receptor Glutamate Receptors Glutamate_Released->Glutamate_Receptor Glutamate_Released->Glutamate_Receptor Signal_Transduction Signal Transduction Glutamate_Receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response start Patient Screening (Up to 6 weeks) inclusion Inclusion/Exclusion Criteria Met? - Diagnosis of TRS - Stable on current antipsychotic - Informed Consent start->inclusion inclusion->start No randomization Randomization (1:1) inclusion->randomization Yes treatment_a Treatment Arm A: This compound + Standard of Care randomization->treatment_a treatment_b Treatment Arm B: Placebo + Standard of Care randomization->treatment_b follow_up Double-Blind Treatment Period (e.g., 12 weeks) treatment_a->follow_up treatment_b->follow_up primary_endpoint Primary Endpoint Assessment (e.g., Change in PANSS Total Score) follow_up->primary_endpoint long_term Long-Term Extension Phase (Optional, e.g., up to 52 weeks) primary_endpoint->long_term final_analysis Final Data Analysis long_term->final_analysis

References

Long-Term Safety Profile of Evenamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the long-term safety and tolerability of evenamide, a novel glutamate modulator, in comparison to placebo for the treatment of schizophrenia.

This guide provides a comprehensive overview of the available long-term safety data for this compound, primarily focusing on findings from recent clinical trials. It is intended for researchers, scientists, and drug development professionals seeking to understand the safety profile of this investigational drug.

This compound is a new chemical entity that acts as a voltage-gated sodium channel blocker, which in turn normalizes glutamate release.[1] This mechanism of action is distinct from most current antipsychotic medications that primarily target dopaminergic and serotonergic pathways.[1] The safety and tolerability of this compound have been assessed in several clinical studies, including a long-term open-label extension study and a shorter-term placebo-controlled trial.

Quantitative Safety Data

The following tables summarize the key safety findings from clinical trials of this compound. It is important to note that long-term, placebo-controlled data is not yet available. The data presented includes findings from a 4-week placebo-controlled study (Study 008A) and a 1-year open-label study (Study 014/015).

Table 1: Overall Incidence of Treatment-Emergent Adverse Events (TEAEs) in a 4-Week, Placebo-Controlled Study (Study 008A)

GroupPercentage of Patients with at Least One Adverse Event
This compound25.0%
Placebo25.8%

Source: Newron Pharmaceuticals, 2024.[2][3]

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in Study 008A (4-Week Data)

Adverse EventThis compound GroupPlacebo Group
Headache3 patientsSimilar number to this compound group
Vomiting3 patientsSimilar number to this compound group
Nasopharyngitis3 patientsSimilar number to this compound group

Source: Newron Pharmaceuticals, 2024.[2][3]

Table 3: Discontinuation Rates Due to Adverse Events

StudyDurationThis compound GroupPlacebo Group
Study 008A4 weeks2 patients1 patient (who died)
Study 014/0151 year3 patientsN/A (Open-label)

Source: Newron Pharmaceuticals, 2024; Anand et al.[4][5][6]

In the 4-week, placebo-controlled Study 008A, the overall incidence of adverse events was comparable between the this compound and placebo groups.[2][3] There was no significant difference in the incidence of CNS, psychiatric, gastrointestinal, or other adverse events between the two groups.[2] The long-term, open-label Study 014/015, which followed patients for up to one year, demonstrated a low rate of discontinuation due to adverse events.[5][6]

Experimental Protocols

Study 008A: 4-Week, Randomized, Double-Blind, Placebo-Controlled, Add-on Phase II/III Study
  • Objective: To evaluate the safety, tolerability, and efficacy of this compound (30 mg bid) as an add-on therapy in patients with chronic schizophrenia who were inadequately responding to their current second-generation antipsychotic treatment.[2][3][4]

  • Design: This international, multicenter study randomized 291 patients to receive either this compound or placebo in addition to their ongoing antipsychotic medication.[2][3][4] The study was double-blind, meaning neither the patients nor the investigators knew who was receiving the active drug or the placebo.

  • Primary Endpoints: The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score. Safety and tolerability were also key assessments.[2][4]

Study 014/015: 1-Year, Open-Label, Extension Study
  • Objective: To evaluate the long-term safety, tolerability, and efficacy of this compound as an add-on treatment to antipsychotics in patients with treatment-resistant schizophrenia.[7][8]

  • Design: This was an open-label study, meaning all participants received this compound. The study consisted of an initial 6-week period (Study 014) followed by a 46-week extension period (Study 015) for patients who completed the initial phase.[7][8]

  • Primary Endpoints: The primary objective was to evaluate the long-term safety and tolerability of this compound.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of a typical clinical trial designed to assess its long-term safety.

Evenamide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Activates Glutamate_Release Excessive Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to This compound This compound This compound->VGSC Blocks

Caption: Mechanism of action of this compound.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 1 Year) cluster_data_collection Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Evenamide_Arm This compound Group Randomization->Evenamide_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Safety_Monitoring Ongoing Safety Monitoring (Adverse Events, Vitals, Labs) Evenamide_Arm->Safety_Monitoring Efficacy_Assessments Efficacy Assessments (e.g., PANSS) Evenamide_Arm->Efficacy_Assessments Placebo_Arm->Safety_Monitoring Placebo_Arm->Efficacy_Assessments Data_Analysis Statistical Analysis Safety_Monitoring->Data_Analysis Efficacy_Assessments->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

Caption: Long-term safety clinical trial workflow.

Future Directions

The upcoming ENIGMA-TRS 1 study, a one-year, randomized, double-blind, placebo-controlled Phase III trial, will be crucial in providing definitive long-term safety and efficacy data for this compound compared to placebo.[10][11][12] This study is expected to enroll over 600 patients and will provide a more robust and direct comparison of the long-term safety profile of this compound.[10][12]

Conclusion

References

Safety Operating Guide

Essential Safety and Logistics for Handling Evenamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Evenamide is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Disclaimer: No official Material Safety Data Sheet (MSDS) for this compound was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent research compounds. It is imperative to obtain the official MSDS from your supplier before receipt, handling, or use of this compound.

Personal Protective Equipment (PPE) and General Safety Precautions

When handling this compound powder or solutions, a comprehensive approach to personal protection is crucial. The following PPE and safety measures are recommended as a baseline:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for the solvents being used. Always inspect gloves for tears or punctures before use and change them frequently.

  • Body Protection: A fully buttoned lab coat should be worn to protect skin and clothing. For procedures with a higher risk of contamination, consider a disposable gown.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is managed safely and effectively throughout its lifecycle in the laboratory.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Wear appropriate PPE during unpacking.

    • Verify that the container is properly labeled and sealed.

    • Confirm that the supplier has provided an MSDS. If not, quarantine the material until the MSDS is obtained.

  • Storage:

    • Store this compound according to the supplier's instructions. Based on available data, recommended storage conditions are provided in the table below.[1]

    • Keep the container tightly sealed in a designated, secure location away from incompatible materials.

    • Access to the compound should be restricted to authorized personnel.

  • Preparation of Solutions:

    • All weighing of the powdered compound and preparation of solutions should be performed in a chemical fume hood to prevent inhalation of the powder and to contain any potential spills.

    • Use appropriate solvents as recommended by the supplier or relevant literature. This compound is soluble in DMSO.[1]

    • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Handling and Experimental Use:

    • Always wear the recommended PPE.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in areas where this compound is handled.

    • In case of accidental exposure, follow the first aid procedures outlined in the supplier-provided MSDS and seek medical attention immediately.

    • For spills, follow the cleanup procedures detailed in the MSDS, which will specify the appropriate absorbent materials and decontamination solutions.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound gathered from publicly available sources.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₆N₂O₂[2][3]
Molecular Weight 278.39 g/mol [1][2]
CAS Number 1092977-61-1[2][3]
Synonyms NW-3509, NW-3509A[1][3][4]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]
Solubility DMSO: 290 mg/mL (1041.70 mM)[1]

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for the safe handling of a research compound like this compound.

Evenamide_Handling_Workflow cluster_prep Preparation & Storage cluster_use Experimental Use cluster_disposal Disposal Receive Receive & Inspect Shipment Quarantine Quarantine if no MSDS Receive->Quarantine Store Store Appropriately (-20°C or -80°C) Quarantine->Store MSDS Obtained Weigh Weigh Powder (in Fume Hood) Store->Weigh PrepareSol Prepare Solution (in Fume Hood) Weigh->PrepareSol Experiment Perform Experiment (with full PPE) PrepareSol->Experiment Spill Spill? Experiment->Spill CollectWaste Collect Waste (Solid & Liquid) Experiment->CollectWaste Spill->Experiment No SpillCleanup Follow MSDS for Spill Cleanup Spill->SpillCleanup Yes SpillCleanup->Experiment CheckMSDS Hazardous Waste? (Consult MSDS & Local Regs) CollectWaste->CheckMSDS Hazardous Dispose as Hazardous Waste (via EHS) CheckMSDS->Hazardous Yes NonHazardous Dispose as Non-Hazardous (Follow Institutional Policy) CheckMSDS->NonHazardous No

Standard operational workflow for handling this compound.

Disposal Plan

The disposal of investigational drugs such as this compound must comply with institutional, local, and federal regulations.

  • Waste Segregation:

    • All materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, empty vials) should be considered contaminated waste.

    • Segregate liquid waste containing this compound from solid waste.

  • Consult the MSDS and Environmental Health & Safety (EHS):

    • The MSDS for this compound will provide specific disposal instructions and indicate if the compound is classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA).[5]

    • Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[5]

  • General Disposal Guidelines:

    • Do Not Dispose Down the Drain: Never dispose of this compound powder or solutions down the sink.

    • Hazardous Waste: If deemed hazardous, the waste must be collected by your institution's EHS personnel for disposal by a licensed environmental management vendor, typically via incineration.[5]

    • Non-Hazardous Waste: If classified as non-hazardous, it may be permissible to dispose of it in designated biohazard or chemical waste containers for incineration.[5]

    • Decontamination: Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound, following procedures outlined in the MSDS.

By adhering to these safety and logistical guidelines, and by always prioritizing the information contained within the supplier-provided MSDS, researchers can handle this compound responsibly and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.